2-Methoxyestradiol

Catalog No.
S548450
CAS No.
362-07-2
M.F
C19H26O3
M. Wt
302.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxyestradiol

CAS Number

362-07-2

Product Name

2-Methoxyestradiol

IUPAC Name

(8R,9S,13S,14S,17S)-2-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C19H26O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,18,20-21H,3-8H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1

InChI Key

CQOQDQWUFQDJMK-SSTWWWIQSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

(17 beta)-2-methoxyestra-1,3,5(10)-triene-3,17-diol, 2 Methoxyestradiol, 2 Methoxyestradiol 17 beta, 2 Methoxyoestradiol, 2-(methyl-11C)methoxyestradiol, 2-methoxyestradiol, 2-methoxyestradiol, (17alpha)-isomer, 2-methoxyestradiol-17 beta, 2-methoxyoestradiol, Panzem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)OC)O

The exact mass of the compound 2-Methoxyestradiol is 302.18819 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 659853. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Antineoplastic Agents - Antimitotic Agents - Tubulin Modulators. It belongs to the ontological category of 3-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C18 steroids (estrogens) and derivatives [ST0201]. However, this does not mean our product can be used or applied in the same or a similar way.

2-Methoxyestradiol physiological metabolite estradiol

Author: Smolecule Technical Support Team. Date: February 2026

Biochemistry and Quantitative Biological Activities

Formation and Metabolism 2-ME₂ is endogenously produced from 17β-estradiol (E₂) via a two-step enzymatic process [1] [2]:

  • Hydroxylation: Cytochrome P450 enzymes (CYP1A1 and CYP3A4) convert E₂ to 2-Hydroxyestradiol (2-OE₂) [2].
  • Methylation: Catechol-O-methyltransferase (COMT) then methylates 2-OE₂ to form 2-Methoxyestradiol (2-ME₂) [1] [2].

This metabolite can be converted back to catechol estrogens by CYP enzymes or eliminated via glucuronidation [2]. COMT is ubiquitous, meaning 2-ME₂ can be produced in various tissues including the liver, kidney, and brain [2].

Key Quantitative Bioactivities The table below summarizes the potent, often receptor-independent, biological activities of 2-ME₂.

Biological Activity Experimental System (Cell Line/Model) Effective Concentration/Outcome Key Mechanisms & Notes
Anti-proliferation Microglia (BV2 cells) [1] ~3x more potent than estradiol [1] ER-independent; involves CYP/COMT metabolism [1]
NCI 60 cancer cell line panel [2] IC₅₀: 0.08 - 5.0 µM [2] ER-independent [2]
Anti-angiogenesis HUVEC growth inhibition assay [3] 60-fold more potent than 2-ME₂ [3] Disrupts tubulin polymerization; inhibits HIF-1α [4]
Apoptosis Induction Oligodendroglial precursor cells (Oli-neu) [5] ≥ 1 µM [5] ↑ Caspase-3/7, PARP cleavage; ↑ p53, p21, p27 [5]
Inhibition of Microglial Activation BV2 cells + LPS [1] Inhibits iNOS & COX-2 expression [1] Reduces pro-inflammatory responses [1]
Inhibition of Ferroptosis BEAS-2B cells + Chronic Intermittent Hypoxia (CIH) [6] 20 mg/kg in rat CIH model [6] Inhibits HIF-1α/SLC7A11 pathway [6]

Detailed Experimental Protocols

To assist in experimental replication, here are detailed methodologies from key studies on 2-ME₂.

1. Cell Proliferation and DNA Synthesis Assay (Microglia) This protocol assesses the anti-mitogenic effects of 2-ME₂ [1].

  • Cell Line: BV2 murine microglial cells.
  • Culture Conditions: Standard conditions in DMEM with 10% FBS, glutamine, and antibiotics.
  • Growth Arrest & Stimulation:
    • Subconfluent cells are growth-arrested for 24 hours in phenol-red-free medium with 0.1% charcoal-stripped FBS.
    • Growth is induced with 2.5% FBS in the presence or absence of test compounds.
  • Test Compounds: 2-ME₂, 2-OE₂, estradiol, ER agonists/antagonists (e.g., ICI-182,780), metabolic inhibitors (e.g., CYP inhibitor ABT, COMT inhibitor OR486), or inducers (e.g., phenobarbital).
  • Proliferation Readouts:
    • DNA Synthesis: Measured via [³H]thymidine incorporation.
    • Cell Number: Directly counted.
    • Cell Viability: Assessed using an MTT assay.

2. Apoptosis and Endoreduplication Assay (Oligodendroglial Precursor Cells) This protocol evaluates the dual actions of 2-ME₂ on cell death and cell cycle disruption [5].

  • Cell Line: Oli-neu mouse oligodendroglial precursor cell line.
  • Treatment: Cells are treated with varying concentrations of 2-ME₂ (e.g., from nM to µM range) for specified durations.
  • Apoptosis Analysis:
    • Western Blotting: For cleavage of caspase-3, caspase-7, and PARP.
    • Phosphatidylserine Externalization: Detected using Annexin V staining (APOPercentage assay).
    • Mitochondrial Function: Assessed to confirm apoptotic pathways.
  • Endoreduplication Analysis:
    • Flow Cytometry & Microscopy: To measure DNA content and identify polyploid cells (whole-genome duplication).
    • Western Blotting: For key regulators like p53, cyclin E, JNK1/2, ppRB, survivin.
    • Inhibition Studies: Use p53 inhibitor (e.g., pifithrin-α) to confirm the pathway's role.

3. In Vivo Model of Lung Injury and Treatment This protocol demonstrates the efficacy of 2-ME₂ in a disease model [6].

  • Animal Model: Adult Sprague-Dawley (SD) rats.
  • CIH Model: Rats are placed in an intermittent hypoxic chamber for 8 hours daily for 12 weeks to simulate conditions like obstructive sleep apnea.
  • Drug Treatment:
    • Compound: 2-ME₂.
    • Dosage and Route: 20 mg/kg, administered intraperitoneally.
    • Vehicle: Solution containing 8% DMSO, 40% PEG300, 2% Tween 80, and 50% normal saline.
    • Treatment Schedule: Administered daily for the final 4 weeks of the 12-week CIH exposure.
  • Tissue Analysis:
    • Histology: Lung tissue sections are stained with H&E (for lung injury scoring) and Masson's trichrome (for collagen deposition).
    • Molecular Analysis: Western blotting and qRT-PCR to analyze HIF-1α, SLC7A11, and ferroptosis-related genes (e.g., GPX4).

Signaling Pathways and Mechanisms

2-ME₂ exerts its effects through multiple, context-dependent signaling pathways. The following diagram integrates its key mechanisms of action across different biological processes.

G 2 2 ME2 This compound (2-ME₂) Microtubule Microtubule Disruption ME2->Microtubule HIF1a HIF-1α Inhibition (Translation & Stability) ME2->HIF1a p53 p53 Pathway Activation ME2->p53 DeathReceptor Death Receptor 5 (DR5) Upregulation ME2->DeathReceptor STAT1 STAT1 Expression Upregulation ME2->STAT1 SLC7A11 SLC7A11/GPX4 Pathway Suppression ME2->SLC7A11 Microtubule->HIF1a HIF1a->SLC7A11 AntiAngio Anti-angiogenic Effect HIF1a->AntiAngio CellCycle Cell Cycle Arrest (↑ p21, p27) p53->CellCycle Endoreduplication Endoreduplication & Polyploidy p53->Endoreduplication Apoptosis Apoptosis p53->Apoptosis Caspases Caspase 8, 9, 3 Activation DeathReceptor->Caspases STAT1->Caspases Caspases->Apoptosis Ferroptosis Inhibition of Ferroptosis SLC7A11->Ferroptosis AntiProlif Antiproliferative Effect CellCycle->AntiProlif Endoreduplication->AntiProlif

Integrated signaling mechanisms of this compound (2-ME₂) across biological contexts

Pharmacokinetics and Drug Development Challenges

Despite its promise, the development of 2-ME₂ as a therapeutic agent faces significant pharmacokinetic hurdles.

  • Key Challenges:

    • Low Aqueous Solubility: Inherent property of the molecule [2].
    • Extensive First-Pass Metabolism: Rapid glucuronidation in the liver and intestine leads to very low systemic exposure [2].
    • Low Oral Bioavailability: Reported to be only 1-2% in humans and rodents [3] [2]. One study found no 2-ME₂ detectable in plasma after a 10 mg/kg oral dose in rats, while a modified derivative remained detectable for 24 hours [3].
    • High Inter-patient Variability: Observed in clinical trials [2].
  • Strategies to Overcome Limitations:

    • Novel Formulations: Development of nanocrystalline dispersions (e.g., Panzem) to enhance solubility and exposure [4] [2].
    • Prodrug Approaches: Synthesis of sulfamoylated derivatives like 2-MeOE2bisMATE, which demonstrates higher potency, resistance to metabolism, and significantly improved oral bioavailability (85% in rats) [3] [2].
    • Structural Analogs: Creating compounds that retain efficacy while improving metabolic stability [2].

Conclusion and Future Perspectives

This compound is a multifaceted endogenous metabolite with compelling mechanisms of action against various proliferative and inflammatory diseases. Its ability to target microtubules, HIF-1α, p53, and ferroptosis pathways underscores its broad potential.

Future work should focus on optimizing drug delivery systems to overcome pharmacokinetic limitations and validating its efficacy in combination therapies, particularly for conditions like glioblastoma and fibrotic diseases where current options are limited. Understanding and circumventing resistance mechanisms, such as therapy-induced endoreduplication, will be crucial for successful clinical application [5].

References

Comprehensive Technical Analysis: 2-ME's Anticancer Mechanism via nNOS

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism: From nNOS Induction to Cancer Cell Death

The following diagram illustrates the key pathway through which 2-ME exerts its cytotoxic effects.

G 2-ME Treatment 2-ME Treatment nNOS Induction & Nuclear Translocation nNOS Induction & Nuclear Translocation 2-ME Treatment->nNOS Induction & Nuclear Translocation nNOS Uncoupling nNOS Uncoupling nNOS Induction & Nuclear Translocation->nNOS Uncoupling RNS Overproduction RNS Overproduction nNOS Uncoupling->RNS Overproduction DNA Damage DNA Damage RNS Overproduction->DNA Damage Peroxynitrite (ONOO⁻) Peroxynitrite (ONOO⁻) RNS Overproduction->Peroxynitrite (ONOO⁻) Nitrogen Dioxide (•NO₂) Nitrogen Dioxide (•NO₂) RNS Overproduction->Nitrogen Dioxide (•NO₂) Cancer Cell Death Cancer Cell Death DNA Damage->Cancer Cell Death Low BH4/BH2 Ratio Low BH4/BH2 Ratio Low BH4/BH2 Ratio->nNOS Uncoupling Peroxynitrite (ONOO⁻)->DNA Damage Nitrogen Dioxide (•NO₂)->DNA Damage

2-ME anticancer mechanism pathway.

Detailed Explanation of the Mechanism
  • nNOS Induction and Nuclear Hijacking: 2-ME selectively induces the expression of nNOS and promotes its translocation into the cell nucleus [1]. This is a critical step, as it positions the enzyme close to its target, genomic DNA.
  • Enzymatic Uncoupling and RNS Generation: Under conditions of a low tetrahydrobiopterin (BH4) to dihydrobiopterin (BH2) ratio—often found in cancer cells—nNOS becomes "uncoupled" [1]. Instead of producing nitric oxide (•NO), the uncoupled enzyme primarily generates superoxide (O₂•⁻) and other reactive species [1] [2].
  • Formation of Damaging RNS: The superoxide produced rapidly reacts with the •NO that is still present to form peroxynitrite (ONOO⁻). Peroxynitrite and its derivatives, such as nitrogen dioxide (•NO₂), are powerful oxidizing and nitrating agents [1].
  • Irreversible DNA Damage: These RNS, particularly peroxynitrite and nitrogen dioxide, directly damage DNA, with a high affinity for the guanine base [1]. This damage triggers genomic instability and activates pro-apoptotic signaling cascades, ultimately leading to cancer cell death [1] [3].

Key Experimental Models and Efficacy Data

The primary model for investigating this mechanism is the metastatic human osteosarcoma cell line (143B) [1] [3]. The tables below summarize the cytotoxic effects of 2-ME and the relative damaging potential of different RNS.

Table 1: Antiproliferative and Pro-apoptotic Effects of 2-ME in OS 143B Cells [3]

Assay Type Treatment Condition Result Experimental Context
MTT (Cell Viability) 10 μM 2-ME, 24h ~69% inhibition of viability Concentration-dependent effect from 0.8-50 μM
Apoptosis (Annexin V/PI) 10 μM 2-ME, 24h 36.3% ± 3.5% apoptotic cells Significant induction of programmed cell death
Necrosis (Annexin V/PI) 10 μM 2-ME, 24h 26.2% ± 4% necrotic cells Induction of non-programmed cell death

Table 2: Reactivity of Key RNS Involved in 2-ME Mechanism [1]

Reactive Nitrogen Species (RNS) Key Property in 2-ME Mechanism
Peroxynitrous Acid (ONOOH) Highest calculated affinity for guanine base in DNA
Peroxynitrite (ONOO⁻) Directly forms from •NO and O₂•⁻; high DNA damaging potential
Nitrogen Dioxide (•NO₂) Forms from peroxynitrous acid and/or •NO auto-oxidation
Nitric Oxide (•NO) Precursor molecule; lower direct damaging affinity

Detailed Experimental Protocols

To study this mechanism, specific methodologies are required to detect the elusive RNS and nNOS localization.

Concurrent Real-Time Measurement of •NO and ONOO⁻

This protocol uses porphyrinic microsensors to detect •NO and ONOO⁻ release in single cells [1].

  • Cell Preparation and Stimulation: Culture metastatic osteosarcoma 143B cells. Prior to measurement, pre-treat cells for 30 minutes with or without a specific nNOS antagonist (e.g., 10 μM L-NDBA). Replace the medium with phenol-red and serum-free MEM. Stimulate maximum nNOS activity by injecting calcium ionophore A23187 (1.0 μM) [1].
  • Sensor Specifications: Use a module of two carbon-fiber microsensors. The •NO sensor is electroplated with nickel(II) tetrakis(3-methoxy-4-hydroxyphenyl) porphyrin and supercoated with Nafion. The ONOO⁻ sensor is electroplated with Mn(III)-[2,2]paracyclophanyl porphyrin and supercoated with poly(4-vinylpyridine) [1].
  • Electrochemical Detection: Position the sensor module 10 ± 1 μm from the cell surface using a micromanipulator. Use a three-electrode system with a constant potential of 650 mV for •NO detection and -450 mV for ONOO⁻ detection. Record the current responses (proportional to local concentrations) continuously with a potentiostat [1].
  • Calibration: Calibrate each sensor separately with •NO or ONOO⁻ standards prior to the experiment [1].
Workflow for Identifying Active nNOS Pools in Nerve Terminals

This methodology, used in gut varicosities, is crucial for understanding the fraction of nNOS that is catalytically active and can be adapted for cancer cell research [4].

G Tissue Homogenization Tissue Homogenization Differential Centrifugation Differential Centrifugation Tissue Homogenization->Differential Centrifugation Subcellular Fractionation Subcellular Fractionation Differential Centrifugation->Subcellular Fractionation Low-Temperature SDS-PAGE & Immunoblotting Low-Temperature SDS-PAGE & Immunoblotting Subcellular Fractionation->Low-Temperature SDS-PAGE & Immunoblotting Co-Immunoprecipitation (with CaM) Co-Immunoprecipitation (with CaM) Subcellular Fractionation->Co-Immunoprecipitation (with CaM) Functional NO Production Assay Functional NO Production Assay Low-Temperature SDS-PAGE & Immunoblotting->Functional NO Production Assay Identify nNOS isoforms & oligomers (monomers/dimers) Identify nNOS isoforms & oligomers (monomers/dimers) Low-Temperature SDS-PAGE & Immunoblotting->Identify nNOS isoforms & oligomers (monomers/dimers) Co-Immunoprecipitation (with CaM)->Functional NO Production Assay Identify CaM-bound (active) vs. CaM-lacking (inactive) nNOS Identify CaM-bound (active) vs. CaM-lacking (inactive) nNOS Co-Immunoprecipitation (with CaM)->Identify CaM-bound (active) vs. CaM-lacking (inactive) nNOS Confirm catalytic activity of isolated fractions Confirm catalytic activity of isolated fractions Functional NO Production Assay->Confirm catalytic activity of isolated fractions

Experimental workflow for nNOS activity analysis.

  • Key Reagents and Buffers:
    • Homogenization Buffer: 0.3M sucrose, 0.1M sodium phosphate, 1 mM EGTA, pH 7.4, supplemented with protease and phosphatase inhibitors [4].
    • Critical Antibodies: Anti-C-terminal nNOS (total nNOS), anti-N-terminal nNOS (PDZ domain-containing nNOS), anti-calmodulin (CaM), anti-serine847-phospho-nNOS (inactive form) [4].
  • Subcellular Fractionation:
    • Low-speed spin (1,000 g): Remove undissociated tissue (P1 pellet).
    • Medium-speed spin (4,000 g): Collect nuclear fraction (P2 pellet).
    • High-speed ultracentrifugation (25,000 rpm): The resulting pellet (P3) is the crude varicosity/nerve terminal fraction. Resuspend this pellet in calcium-replete Krebs buffer for further purification and analysis [4].
  • Analysis of nNOS Pools:
    • Use low-temperature SDS-PAGE to preserve nNOS dimers and identify different isoforms (nNOSα, nNOSβ) [4].
    • Perform co-immunoprecipitation with calmodulin (CaM) to separate the active (CaM-bound) nNOS fraction from the inactive (CaM-lacking) pool [4].
    • Correlate findings with a functional in vitro NO production assay to confirm that only the CaM-bound dimeric nNOSα is catalytically active [4].

Research Implications and Future Directions

The elucidation of 2-ME's nNOS-dependent mechanism opens several promising avenues for cancer therapy and research.

  • Targeting nNOS Uncoupling: The mechanism suggests that inducing or exploiting nNOS uncoupling could be a viable strategy in cancers with low BH4/BH2 ratios [1].
  • Overcoming Chemoresistance: As 2-ME triggers a unique cell death pathway via nuclear nitro-oxidative stress, it may help overcome resistance to conventional chemotherapeutics that target different pathways [1] [3].
  • Dual Facets and Therapeutic Window: Research highlights that 2-ME's induction of nNOS and nitro-oxidative stress also has neurotoxic potential [3]. This underscores the necessity for targeted delivery systems or compounds that selectively induce this pathway in cancer cells while sparing healthy neurons.
  • Biomarker Development: The formation of 3-nitrotyrosine (3-NT), a stable fingerprint of RNS activity, serves as a key biomarker for this mechanism [3]. Its detection in tumors could be used to identify patients likely to respond to nNOS-targeting therapies.

References

2-Methoxyestradiol structure and properties

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Pharmacological Profile

The table below summarizes the core structural and pharmacological properties of 2ME2:

Property Description
Systematic Name (8R,9S,13S,14S,17S)-2-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol [1]
Molecular Formula C₁₉H₂₆O₃ [1]
Molecular Weight 302.414 g·mol⁻¹ [1]
CAS Number 362-07-2 [1] [2]
Trade Name Panzem [1] [3]
Modality Small Molecule [3]
Solubility Poor aqueous solubility [4]
Estrogen Receptor (ER) Binding Very low affinity (~2000-fold lower than estradiol) [1]
GPER Binding High-affinity agonist (Kd ~10 nM) [1]

Mechanisms of Action and Molecular Targets

2ME2 exerts its effects through several key mechanisms, which are summarized in the following diagram and detailed in the table below:

Key pathways and effects of 2-Methoxyestradiol.

Target/Pathway Observed Effect Functional Outcome
HIF-1α Inhibition of transcriptional activity [5] [2] Reduces angiogenesis (VEGF) & induces ferroptosis [5] [6]
Microtubules Binds to colchicine site, disrupts polymerization [4] [2] Cell cycle arrest (G2/M phase) & apoptosis [7] [4]
Apoptosis Pathways Upregulates Death Receptor 5 (DR5); induces caspase-3 cleavage; promotes pro-apoptotic histone modifications (γH2Ax, phH3ser10) [8] [2] Caspase-dependent apoptosis [8]
PKCδ / p38 MAPK Signaling Catalytic activation of PKCδ, leading to p38 MAPK phosphorylation [8] Key mediator of pro-apoptotic effects in cancer cells [8]
Reactive Oxygen Species (ROS) Generation of nitro-oxidative stress [9] DNA damage and apoptosis [9]

Key Experimental Protocols

To evaluate the activity of 2ME2 in a research setting, several standard experimental approaches are used.

Cell Proliferation and Viability Assays

These assays measure the compound's ability to inhibit cell growth or induce cell death.

  • Common Methods: Cell Counting Kit-8 (CCK-8) assay [5] and MTS assay [7].
  • Typical Procedure:
    • Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate.
    • After 24 hours, treat with a concentration gradient of 2ME2 (e.g., 1-20 μM) for 24-72 hours.
    • Add the reagent (e.g., CCK-8, MTS) and incubate for 1-4 hours.
    • Measure the absorbance at 450 nm (CCK-8) or 490 nm (MTS) using a microplate reader.
    • Calculate cell viability as a percentage relative to the solvent-treated control group [5] [7].
Flow Cytometry for Apoptosis and Cell Cycle

This technique quantifies the proportion of cells undergoing apoptosis or arrested in a specific phase of the cell cycle.

  • Apoptosis Detection with Annexin V/PI:
    • Harvest treated cells (e.g., after 24 hours of 2ME2 exposure) by trypsinization.
    • Wash cells with ice-cold PBS.
    • Resuspend cells in a binding buffer and stain with Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
    • Analyze stained cells using a flow cytometer. Early apoptotic cells are Annexin V positive/PI negative, while late apoptotic/dead cells are positive for both [9] [7].
  • Cell Cycle Analysis:
    • Fix treated cells in 70% ethanol.
    • Treat cells with RNase and stain DNA with PI.
    • Analyze DNA content via flow cytometry. An increase in the sub-G1 population indicates apoptosis, while a peak in G2/M indicates cell cycle arrest [7] [4].
Western Blot Analysis

This method detects changes in protein expression and phosphorylation status in response to 2ME2 treatment.

  • Procedure:
    • Lyse cells after treatment to extract total protein.
    • Separate proteins (e.g., 30-60 μg per lane) by SDS-PAGE gel electrophoresis.
    • Transfer proteins from the gel to a nitrocellulose or PVDF membrane.
    • Block the membrane with 5% bovine serum albumin (BSA) for 1 hour.
    • Incubate with primary antibodies (e.g., against HIF-1α, cleaved caspase-3, γH2Ax, PKCδ) overnight at 4°C.
    • Incubate with fluorescent or HRP-conjugated secondary antibodies for 1 hour.
    • Visualize and quantify protein bands using an appropriate imaging system [5] [7] [8].

Clinical Development and Challenges

Despite promising pre-clinical results, the development of 2ME2 as a drug has faced significant hurdles.

Aspect Status and Details
Clinical Status Clinical development suspended/discontinued as of 2015 [1].
Major Hurdles Poor oral bioavailability and rapid hepatic metabolism [1] [4].
Trials Conducted Phase I and II trials for various cancers (e.g., breast cancer, ovarian cancer, multiple myeloma) [1] [3].
Derivative Development Synthesis of analogs (e.g., 2-[(dimethylamino)methyl]-oestradiol, STX-140) to improve solubility, potency, and metabolic stability [1] [4].

Potential as a Biomarker

Research has explored whether endogenous 2ME2 levels could serve as a diagnostic or prognostic biomarker:

  • Neurodegenerative Disease: Plasma levels of methoxyestrogens and H₂O₂ were significantly increased in Parkinson's Disease (PD) patients compared to healthy controls, suggesting a potential role as a combined biomarker [9].
  • Cancer: A study on malignant melanoma found that serum 2ME2 levels were not significantly different from healthy controls and did not correlate with disease stage, indicating it is not a suitable prognostic factor for this cancer [10].

2ME2 remains an important molecule in chemical biology for pathway analysis. Its main value for drug development professionals may lie as a proof-of-concept compound, with current research focused on creating more pharmacokinetically favorable derivatives [1] [4].

References

Endogenous 2-Methoxyestradiol in Pregnancy: A Technical Guide for Researchers and Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

2-Methoxyestradiol (2-ME2) is a significant endogenous metabolite of 17β-estradiol, formed through the enzymatic activity of catechol-O-methyltransferase (COMT) [1] [2]. Unlike its parent compound, 2-ME2 exhibits less than 1% affinity for estrogen receptors and executes many of its effects through estrogen receptor-independent pathways, including disruption of microtubule polymerization and inhibition of hypoxia-inducible factor-1α (HIF-1α) [3] [2]. During pregnancy, 2-ME2 plays a crucial dual role: it is essential for maintaining placental homeostasis by regulating cytotrophoblast differentiation and function under low oxygen tension, while also exhibiting potent antiangiogenic and pro-apoptotic properties in various non-placental cell systems [3] [1] [2]. The physiological concentration of 2-ME2 in blood during pregnancy ranges from 30 pM to 30 nM, though pharmacologically relevant concentrations often involve micromolar ranges [4]. This compound has gained substantial research interest not only for its role in normal pregnancy but also for its therapeutic potential in cancer treatment and its association with pregnancy-related pathologies, particularly preeclampsia.

Quantitative Analysis of 2-ME2 Levels in Physiological and Pathological States

Serum and Plasma Concentrations

Table 1: 2-ME2 Concentrations in Maternal Circulation During Pregnancy

Population/Sample Type 2-ME2 Concentration (Mean ± SEM or as stated) Sample Size (n) Measurement Technique Citation
Normotensive Pregnant Women (3rd Trimester) 2906.43 ± 200.69 pg/mL (Plasma) 73 ELISA (Cayman Chemical) [1]
Preeclamptic Pregnant Women (3rd Trimester) 1818.41 ± 189.25 pg/mL (Plasma) 53 ELISA (Cayman Chemical) [1]
Non-Pregnant Healthy Controls 138.7 pg/mL (Serum) 10 ELISA (Cayman Chemical) [5]
Pregnant Women (2nd Trimester - Positive Control) 258.4 pg/mL (Serum) 15 ELISA (Cayman Chemical) [5]
Full Term Controls Elevated levels (specific values not provided) - ELISA [6]
Mild Preeclampsia (mPE) 23% decrease vs. full term - ELISA [6]
Severe Preeclampsia (sPE) 32% decrease vs. full term - ELISA [6]
Distribution in Other Biological Fluids

Table 2: 2-ME2 Levels in Various Biological Fluids in Pregnancy

Biological Fluid 2-ME2 Level Relative to Maternal Serum Significance/Association
Cord Blood Significantly decreased No correlation found with complications of prematurity (BPD, NEC, IVH, ROP) [7]
Breast Milk Significantly decreased [7]
Amniotic Fluid Significantly decreased [7]
Preterm Controls Lower than full-term controls Suggests 2-ME2 increases with gestational progression [6]

Association with Pregnancy Pathologies

Preeclampsia

Multiple clinical studies have consistently demonstrated that 2-ME2 levels are significantly reduced in women who develop preeclampsia compared to those with normotensive pregnancies [1] [2] [6]. This reduction shows a clear relationship with disease severity, with severe preeclampsia cases exhibiting more pronounced decreases in 2-ME2 (32% reduction) compared to mild preeclampsia (23% reduction) [6]. Furthermore, 2-ME2 values demonstrate significant negative correlations with clinical indices of preeclampsia severity, including systolic arterial pressure and the degree of proteinuria [1]. Research indicates that women with preeclampsia who had lower 2-ME2 levels presented with more serious clinical situations and required more aggressive therapeutic interventions [1].

The relationship between 2-ME2 and established angiogenic biomarkers in preeclampsia has also been investigated. 2-ME2 levels in patients with preeclampsia and the overall population show significant correlations with concentrations of soluble fms-like tyrosine kinase 1 (sFlt-1) and placental growth factor (PlGF), two key factors implicated in the angiogenic imbalance characteristic of preeclampsia [1]. The risk of developing preeclampsia demonstrates a clear inverse relationship with circulating 2-ME2 levels, with the odds of preeclampsia decreasing as 2-ME2 concentrations increase [1].

Biological Plausibility and Mechanistic Insights

The association between reduced 2-ME2 levels and preeclampsia is supported by strong biological plausibility. 2-ME2 appears critical for trophoblast differentiation and invasion during placental development. Under hypoxic conditions similar to those in early pregnancy, 2-ME2 promotes trophoblast cell migration in vitro, suggesting that decreased 2-ME2 levels may inhibit proper trophoblast invasion, potentially contributing to the defective placentation characteristic of preeclampsia [6]. Additionally, 2-ME2 inhibits the stabilization of hypoxia-inducible factor-1α (HIF-1α), a transcription factor that accumulates under hypoxic conditions and promotes the expression of various genes including sFlt-1, which is markedly elevated in preeclampsia [2].

G Estradiol Estradiol CYP450 CYP450 Estradiol->CYP450 Hydroxylation TwoOHE2 TwoOHE2 CYP450->TwoOHE2 COMT COMT TwoOHE2->COMT Methylation TwoME2 TwoME2 COMT->TwoME2 HIF1a HIF1a TwoME2->HIF1a Inhibits Stabilization Trophoblast Trophoblast TwoME2->Trophoblast Promotes Migration sFlt1 sFlt1 HIF1a->sFlt1 Promotes Expression Angiogenesis Angiogenesis sFlt1->Angiogenesis Inhibits Preeclampsia Preeclampsia sFlt1->Preeclampsia Contributes to Trophoblast->Preeclampsia Defective Function

Relationship between 2-ME2 biosynthesis and its protective role against preeclampsia development. 2-ME2 inhibits HIF-1α stabilization, reducing sFlt-1 expression and promoting trophoblast function.

Analytical Methods for 2-ME2 Quantification

ELISA-Based Methodologies

The most commonly employed method for measuring 2-ME2 in clinical studies involves enzyme-linked immunosorbent assay (ELISA). The protocol typically follows the manufacturer's instructions for commercial kits (e.g., Cayman Chemical Company, No. 582261) with specific modifications for plasma/serum samples [1] [5]. The critical steps include:

  • Sample Collection: Venous blood drawn into EDTA-containing tubes for plasma or dry tubes for serum, followed by centrifugation at 2500 rpm for 7 minutes within one hour of collection [1].
  • Sample Extraction: A double solvent procedure using ethanol and methylene chloride. Briefly, ethanol (1.5 mL) is added to plasma samples (0.5 mL, in duplicate), vortexed, and centrifuged at 1250×g for 10 minutes. Supernatants are evaporated at 30°C under vacuum overnight, reconstituted in 0.5 mL of ultrapure water, and extracted three times with methylene chloride. The final methylene chloride layer is evaporated and reconstituted in assay buffer [1].
  • Assay Procedure: Based on competitive binding between free 2-ME2 and a 2-ME2 tracer for a limited number of rabbit antiserum 2-ME2 specific binding sites. The optical density is measured using an ELISA reader, and concentrations are calculated against a standard curve [1] [5].
Advanced LC-MS/MS Methods

While ELISA remains widely used, more advanced techniques are being developed to improve accuracy and sensitivity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with derivatization has emerged as a promising approach for 2-ME2 quantification [8]. This method offers enhanced specificity and lower limits of quantification compared to immunoassays. The derivatization process typically uses reagents such as 1-(2,4-dinitro-5-fluorophenyl)-4,4-dimethylpiperazinium iodide (MPDNP-F) to improve ionization efficiency and detection sensitivity [8]. Although specific protocol details are limited in the available literature, this methodology represents the cutting edge in 2-ME2 analytical techniques and should be considered for research requiring high precision measurements.

Experimental Models and Functional Assays

Cell Culture Models

Table 3: In Vitro Models for Studying 2-ME2 Effects in Pregnancy Context

Cell Type Origin/Source Key Applications Pregnancy-Specific Findings
Primary Ovine Uterine Artery Endothelial Cells (UAECs) Ovine uterine arteries Capillary tube formation, apoptosis, microtubular structure assessment Pregnancy protects UAECs from antiangiogenic effects of 2-ME2; P-UAECs maintain capillary tube formation despite 2-ME2 treatment [3]
HTR-8/SVneo Human trophoblast cell line Cell proliferation, migration assays under normoxic (20% O₂) and hypoxic (2.5% O₂) conditions 2-ME2 suppresses proliferation under 20% O₂ but promotes migration under 2.5% O₂, mimicking in vivo conditions [6]
MCF-7 Human breast cancer Cytotoxicity, apoptosis, cell cycle progression Used for general mechanistic studies of 2-ME2 effects [4]
Key Functional Assays
5.2.1 Capillary Tube Formation Assay

This assay evaluates the antiangiogenic properties of 2-ME2 using growth factor-reduced Matrigel [3]. The standard protocol includes:

  • Coating wells with diluted Matrigel and incubation at 37°C for 1 hour
  • Plating 1×10⁵ serum-starved endothelial cells per well
  • Treating with vehicle control, 17β-estradiol (10⁻⁸ mol/L), or 2-ME2 (10⁻⁹ to 10⁻⁶ mol/L)
  • Incubating at 37°C and evaluating capillary-like structure formation at 6 hours after staining with Calcein-AM or crystal violet
  • Quantifying tube formation using image analysis software (e.g., Metamorph) for parameters including mean tube length, mean tube area, branch points, and connected sets [3]
5.2.2 Apoptosis Assays

Flow cytometry with Annexin V-FITC/propidium iodide staining is commonly employed to assess 2-ME2-induced apoptosis [3] [4]. Additional apoptosis-related measurements include:

  • Caspase-3 concentration determination
  • mRNA expression analysis of Bax and Bcl-2
  • Assessment of reactive oxygen species (ROS) generation [4]
5.2.3 Cell Migration and Invasion Assays

Transwell systems with or without Matrigel coating are used to evaluate 2-ME2 effects on trophoblast and cancer cell migration and invasion [6] [9]. These assays are particularly relevant for understanding how 2-ME2 influences trophoblast function during placental development.

G cluster_ELISA ELISA Analysis cluster_LCMS LC-MS/MS Alternative cluster_Functional Functional Assays SampleCollection SampleCollection PlasmaSeparation PlasmaSeparation SampleCollection->PlasmaSeparation Centrifuge 2500rpm/7min Extraction Extraction PlasmaSeparation->Extraction Double solvent (ethanol/methylene chloride) Analysis Analysis Extraction->Analysis DataAnalysis DataAnalysis Analysis->DataAnalysis ELISA1 Competitive Binding Analysis->ELISA1 LCMS1 Derivatization (MPDNP-F) Analysis->LCMS1 FunctionalAssays FunctionalAssays CellCulture CellCulture FunctionalAssays->CellCulture ELISA2 Wash Steps ELISA1->ELISA2 ELISA3 Detection ELISA2->ELISA3 LCMS2 Chromatographic Separation LCMS1->LCMS2 LCMS3 Mass Spectrometric Detection LCMS2->LCMS3 Treatment Treatment CellCulture->Treatment Assay Assay Treatment->Assay FA1 Tube Formation Assay->FA1 FA2 Apoptosis Assay->FA2 FA3 Migration Assay->FA3

Experimental workflow for 2-ME2 analysis, covering both quantitative measurement techniques and functional biological assays.

Drug Delivery Systems and Therapeutic Applications

Despite its promising biological activities, 2-ME2 faces challenges as a therapeutic agent due to unfavorable pharmacokinetic characteristics, particularly poor absorption after oral administration and limited cellular permeability [4]. To address these limitations, advanced drug delivery systems are being developed:

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

SNEDDS represent a promising approach to enhance the bioavailability and efficacy of 2-ME2 [4]. The optimization process typically involves:

  • A three-component system comprising oil phase (e.g., cumin oil, 15-30%), surfactant (e.g., Tween 80, 25-40%), and co-surfactant (e.g., propylene glycol, 30-50%)
  • Experimental designs such as D-optimal mixture to identify optimal component ratios
  • Characterization of droplet size (aiming for <100 nm), zeta potential, polydispersity index, and drug release profile [4]

The optimized 2-ME2-SNEDDS has demonstrated significantly enhanced anti-proliferative and pro-apoptotic activities compared to raw 2-ME2 in MCF-7 breast cancer cells, associated with cyclin D1 down-regulation, cell cycle arrest at G0/G1 and G2/M phases, modulation of Bax/Bcl-2 expression in favor of apoptosis, increased caspase-3 concentration, and enhanced generation of reactive oxygen species [4].

Conclusion and Research Implications

Endogenous this compound represents a crucial biological mediator in pregnancy with dual functionality—maintaining essential placental development while exhibiting protective antiangiogenic properties. The well-established association between reduced 2-ME2 levels and preeclampsia severity underscores its potential both as a biomarker for pregnancy complications and as a therapeutic target. Future research directions should focus on:

  • Validating 2-ME2 as a clinical biomarker for early detection of preeclampsia
  • Developing targeted delivery systems for 2-ME2 in pregnancy-related disorders
  • Further elucidating the molecular mechanisms by which 2-ME2 exerts its differential effects in various physiological and pathological states
  • Exploring the therapeutic potential of 2-ME2 beyond pregnancy, particularly in oncology applications

References

2-ME anti-angiogenic properties HIF-1α inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: HIF-1α Inhibition by 2-ME

2-Methoxyestradiol (2-ME) is a natural metabolite of estradiol that functions as a potent angiogenesis inhibitor. Its primary anti-angiogenic effect is achieved through the suppression of the key oxygen sensor, Hypoxia-Inducible Factor-1 alpha (HIF-1α) [1].

The diagram below illustrates how 2-ME disrupts the HIF-1α signaling pathway under hypoxic conditions, which is crucial for angiogenesis.

G Hypoxia Hypoxia HIF1a_Stabilization HIF-1α Stabilization & Accumulation Hypoxia->HIF1a_Stabilization HIF1_Complex HIF-1α/HIF-1β Complex Formation HIF1a_Stabilization->HIF1_Complex TargetGeneTranscription Target Gene Transcription HIF1_Complex->TargetGeneTranscription VEGF VEGF TargetGeneTranscription->VEGF PGK PGK TargetGeneTranscription->PGK GLUT1 GLUT-1 TargetGeneTranscription->GLUT1 Angiogenesis Angiogenesis VEGF->Angiogenesis TwoME This compound (2-ME) Inhibition Inhibits Expression TwoME->Inhibition Leads to Inhibition->HIF1a_Stabilization

Figure 1: 2-ME inhibits HIF-1α stabilization, suppressing VEGF and angiogenesis.

Experimental Data and Protocols

The following information is based on a key pre-clinical study that investigated the effects of 2-ME on endometriosis-like lesions in a mouse model [1].

In Vivo Experimental Model

A summary of the core experimental setup and key quantitative findings is provided in the table below.

Experimental Aspect Details
Animal Model C57BL/6 mice with surgically induced endometriosis-like lesions [1].
Treatment 2-ME (Panzem NCD) administered via daily oral gavage. Doses tested: 10, 30, 60, and 100 mg/kg for 4 weeks [1].
Key Molecular Findings Systemic treatment with 2-ME suppressed HIF-1α expression in vivo. This led to decreased downstream expression of HIF-1α target genes, including VEGF, phosphoglycerate kinase (PGK), and glucose transporter-1 (GLUT-1) [1].
Key Phenotypic Findings Systemic treatment with 2-ME significantly inhibited the growth of endometriosis-like lesions in a dose-dependent manner [1].
Additional Assay A modified Miles assay demonstrated that 2-ME also suppressed VEGF-induced vascular permeability [1].
Detailed Methodology: In Vivo Model and Analysis

For the purpose of replication and technical depth, here is a more detailed breakdown of the experimental protocol [1]:

  • Animal Handling: Eight-week-old female C57BL/6 mice were ovariectomized. Two days later, all mice received a subcutaneous 17-β estradiol pellet to ensure an estrogen-dependent environment.
  • Induction of Endometriosis-like Lesions:
    • Uterine horns from donor mice were removed and opened.
    • Seven biopsies (2 mm in diameter) were taken using a dermal biopsy punch.
    • These biopsies were autotransplanted to the peritoneal wall and mesentery of the recipient mice.
  • Drug Administration: Treatment with 2-ME or vehicle control was initiated 2-3 hours before the surgical induction of lesions. The compound was delivered daily via oral gavage.
  • Tissue Collection and Analysis:
    • Lesion Measurement: At the endpoint, lesions were excised and measured in two perpendicular diameters with a caliper. The cross-sectional area (CSA) was calculated using the formula for an ellipse: D1 × D2 × π/4.
    • Molecular Analysis:
      • RNA Extraction & Real-Time PCR: Total RNA was harvested from snap-frozen lesions using TRIzol Reagent and reverse-transcribed into cDNA. Quantitative real-time PCR was performed using TaqMan Universal PCR Master Mix and specific primers/probes for VEGF, PGK, and GLUT-1. The relative levels of gene expression were normalized against β-actin.
      • Hypoxyprobe Detection: Immunohistochemistry was used to assess hypoxia in the lesions in a separate set of experiments.

Context for Researchers

  • Clinical Relevance: The study concluded that hypoxia plays an important role in the pathogenesis of endometriosis and associated angiogenesis, positioning 2-ME as a potential future candidate for systemic treatment [1].
  • Mechanistic Specificity: The research highlights that targeting HIF-1α, a master regulator, can effectively downregulate multiple pro-angiogenic pathways simultaneously [1] [2].
  • Alternative Models for Anti-Angiogenic Screening: Other natural extracts, such as Mesua ferrea L. oleo-gum resin, have been shown to inhibit angiogenesis through similar pathways (down-regulation of HIF-1α, VEGF, angiopoietins) and can be evaluated using a suite of standard assays. These include MTT cell viability, cell invasion (Boyden chamber), cell migration (scratch assay), tube formation, ex vivo rat aorta ring, and in vivo chick embryo chorioallantoic membrane (CAM) models [3].

References

2-Methoxyestradiol endogenous antiangiogenic molecule

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data & Pharmacokinetics

For research and development purposes, the following quantitative data and pharmacokinetic properties are critical to consider.

Aspect Key Quantitative Data & Notes
In Vitro Antiproliferative IC₅₀ Effective across many cell lines at concentrations typically between 0.08 to 5.0 μM [1]. Varies by cell type (e.g., 1-20 μM for esophageal carcinoma and leiomyoma cells) [1].
Tubulin Polymerization Inhibition Kᵢ value for tubulin polymerization inhibition is 22 μM [1], higher than concentrations required for apoptosis.
Endogenous Plasma Concentrations Ranges from ~2.5 pg/mL (postmenopausal women) to much higher levels during pregnancy [1].
Oral Bioavailability Very low, approximately 1-2% in humans, due to extensive first-pass metabolism [1].
Major Metabolic Challenge Rapid and extensive glucuronidation [1].
Clinical Trial Status Clinical development has been suspended, primarily due to poor oral bioavailability [2].

Core Experimental Protocols

The methodologies below are fundamental for investigating the mechanisms of 2-ME2.

Assessing Anti-Proliferative and Cytotoxic Effects (MTT Assay)

This colorimetric assay is standard for quantifying cell viability and proliferation.

  • Cell Seeding: Seed cells (e.g., 5,000-10,000 cells per well) in a 96-well plate and allow to adhere for 24 hours [3] [4].
  • Drug Treatment: Treat cells with a concentration range of 2-ME2 (e.g., 0.1 μM to 20 μM) for 24-72 hours. Include vehicle (DMSO) and blank controls [4].
  • MTT Incubation: Add MTT reagent (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation [3] [4].
  • Solubilization and Measurement: Carefully remove the medium, dissolve the formazan crystals in DMSO, and measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle control [4].
Evaluating Apoptosis Induction (Annexin V/Propidium Iodide Staining)

This flow cytometry-based method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed and treat cells in 6-well plates with desired 2-ME2 concentrations [4].
  • Cell Harvesting: After treatment, harvest cells (including any floating cells in the culture medium) by trypsinization and centrifugation [3] [4].
  • Staining: Resuspend the cell pellet in a binding buffer. Add Fluorescently labelled Annexin V and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark [4].
  • Flow Cytometry: Analyze the stained cells using a flow cytometer within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V/PI-double positive cells are late apoptotic or necrotic [4].
Analyzing Macrophage Polarification (M2 Phenotype Suppression)

This protocol assesses 2-ME2's effect on immunomodulation by inhibiting protumoral M2 macrophage polarization.

  • Monocyte Differentiation: Differentiate human monocytic THP-1 cells into M0 macrophages by stimulating with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48 hours, followed by 24 hours in PMA-free medium [3].
  • M2 Polarization and Treatment: Polarize M0 macrophages to the M2 phenotype by incubating with IL-4 and IL-13 (e.g., 20 ng/mL each) for 24 hours. Co-treat with 2-ME2 or vehicle during this polarization step [3].
  • Analysis: The effect of 2-ME2 is determined by measuring the reduction of M2 surface markers (e.g., CD206, CD163) using flow cytometry or western blotting, and by quantifying the secretion of associated cytokines (e.g., IL-10, TGF-β) via ELISA [3].

Mechanisms of Action Visualization

The following diagram synthesizes the primary mechanisms through which 2-ME2 exerts its antiangiogenic and antitumor effects, integrating key pathways identified from recent research.

G cluster_primary Primary Molecular Interactions cluster_cellular Cellular Outcomes cluster_systemic Systemic / Therapeutic Effects 2-Methoxyestradiol (2-ME2) This compound (2-ME2) Microtubule Disruption Microtubule Disruption This compound (2-ME2)->Microtubule Disruption HIF-1α Inhibition HIF-1α Inhibition This compound (2-ME2)->HIF-1α Inhibition STAT3 Inhibition STAT3 Inhibition This compound (2-ME2)->STAT3 Inhibition ROS Generation ROS Generation This compound (2-ME2)->ROS Generation G2/M Cell Cycle Arrest\n& Apoptosis G2/M Cell Cycle Arrest & Apoptosis Microtubule Disruption->G2/M Cell Cycle Arrest\n& Apoptosis Reduced Angiogenic\nFactor Production Reduced Angiogenic Factor Production HIF-1α Inhibition->Reduced Angiogenic\nFactor Production Inhibited M2 Macrophage\nPolarization Inhibited M2 Macrophage Polarization STAT3 Inhibition->Inhibited M2 Macrophage\nPolarization ROS Generation->G2/M Cell Cycle Arrest\n& Apoptosis DNA Damage DNA Damage ROS Generation->DNA Damage Direct Antitumor Effect Direct Antitumor Effect G2/M Cell Cycle Arrest\n& Apoptosis->Direct Antitumor Effect Antiangiogenic Effect Antiangiogenic Effect Reduced Angiogenic\nFactor Production->Antiangiogenic Effect Immunomodulation\n(TME Reprogramming) Immunomodulation (TME Reprogramming) Inhibited M2 Macrophage\nPolarization->Immunomodulation\n(TME Reprogramming) DNA Damage->Direct Antitumor Effect

Overview of this compound's multifaceted mechanism of action, highlighting key pathways.

Research and Development Outlook

Despite the suspension of its clinical development, research on 2-ME2 remains highly active, focusing on two main strategies to translate its unique blend of activities into a viable therapy:

  • Development of Analogues and Prodrugs: Creating structurally modified derivatives, such as This compound disulfamate (STX-140), to improve metabolic stability and oral bioavailability while retaining or enhancing efficacy [2] [5].
  • Novel Formulations: Employing advanced drug delivery systems, like nanocrystal colloidal dispersions, to enhance its solubility and absorption [1].

Furthermore, its therapeutic potential is being explored beyond oncology, including in neuroinflammatory conditions [6] and diseases involving hypoxia-driven pathology [7].

References

2-ME G protein-coupled estrogen receptor GPER activity

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Profile of 2-Methoxyestradiol (2-ME)

The table below summarizes the key quantitative data and functional role of 2-ME at the GPER, based on current research:

Parameter Description / Value Experimental Context / Significance
Functional Role GPER Agonist [1] [2] Binds to and activates GPER signaling pathways.
Binding Affinity (Ki/ Kd) High affinity; Kd of 3.7 nM for [³H]2-ME binding [3] Measured in GPER-transduced Sf9 insect cell lysates. Indicates a strong, saturable, and reversible binding interaction.
Relative Potency > Aldosterone > Estradiol (E2) ≥ G1 [3] Order of potency for competing for [³H]2-ME binding in radioligand assays.
Inhibitory Activity IC50 of ~3 nM for ERK phosphorylation [3] Potent inhibitor of GPER-mediated ERK phosphorylation, correlating with its high binding affinity.
Inhibitory Activity IC50 of ~0.3 nM for cell proliferation [3] Demonstrates potent anti-proliferative effects via GPER in cellular assays.

Detailed Experimental Protocol: Radioligand Binding

The most detailed methodology found describes the technique used to confirm the direct binding of ligands, including 2-ME, to GPER [3].

  • 1. Cell System Preparation:

    • Cell Line: Spodoptera frugiperda (Sf9) insect cells.
    • Rationale: This system was chosen specifically to avoid interference from intrinsic mammalian steroid-binding receptors (e.g., classical estrogen receptors, mineralocorticoid receptors).
    • GPER Expression: Sf9 cells were transduced with a recombinant GPER baculovirus to engineer high expression levels of the human GPER receptor. Cells were cultured for 48 hours post-infection before being harvested [3].
  • 2. Membrane Preparation and Binding Assay:

    • Radioligand: [³H] this compound ([³H]2-ME).
    • Rationale for Ligand Choice: 2-ME was selected because it is a high-potency, GPER-selective agonist, offering advantages over other ligands like estradiol (E2) which has a lower potency and faster off-rate, making binding studies difficult [3].
    • Saturation Binding: To determine the affinity (Kd) and density (Bmax) of receptors, [³H]2-ME binding was performed at varying concentrations. The study confirmed that binding was saturable and reversible [3].
    • Competition Binding: To assess the affinity of other ligands (like aldosterone, E2, G1), the assay measured their ability to compete with [³H]2-ME for binding to GPER. This generated the order of potency shown in the table above [3].
    • G Protein Coupling Validation: As a key control, the hydrolysis-resistant GTP analog, GppNHp, was used. A reduction in high-affinity [³H]2-ME binding in the presence of GppNHp is a classic characteristic of agonist binding to a G protein-coupled receptor, confirming the functional integrity of the receptor in the assay system [3].

2-ME-GPER Signaling Pathway

While the search results confirm 2-ME is a GPER agonist, a complete, specific pathway for 2-ME was not detailed. The diagram below synthesizes the general rapid signaling pathways activated by GPER agonists, based on the reviewed literature [1] [2] [4]. You can use this as a foundational model.

GPER_Pathway 2 2 ME 2-ME (GPER Agonist) GPER GPER ME->GPER Gs Heterotrimeric G Proteins (Gs/Gi) GPER->Gs Gq Heterotrimeric G Proteins (Gq) GPER->Gq Gαq Gbg Gβγ Subunits GPER->Gbg Gβγ eNOS eNOS Activation GPER->eNOS via Gαi/PI3K AC Adenylyl Cyclase (AC) Gs->AC Gαs cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Outcomes Cellular Outcomes: • Modulation of Cell Proliferation • Migration • Gene Expression • Metabolic Regulation PKA->Outcomes PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC PKC->Outcomes Src Src Kinase Gbg->Src MMP Matrix Metalloproteinases (MMPs) Src->MMP HBEGF HB-EGF Shedding MMP->HBEGF EGFR EGFR Transactivation HBEGF->EGFR ERK ERK1/2 Phosphorylation EGFR->ERK PI3K PI3K/Akt Pathway EGFR->PI3K ERK->Outcomes PI3K->Outcomes NO NO Production eNOS->NO NO->Outcomes

Schematic of GPER-mediated rapid, non-genomic signaling. As a GPER agonist, 2-ME is understood to trigger this network, influencing key cellular functions. [1] [2] [4]

Key Insights for Researchers

The data highlights several critical points for drug development:

  • High Potency: 2-ME exhibits superior binding affinity and functional potency at GPER compared to other natural and synthetic ligands, including estradiol and the research agonist G1 [3].
  • Therapeutic Potential: GPER activation by agonists like 2-ME holds promise for treating metabolic diseases [1] and is implicated in the progression of various cancers, making it a significant therapeutic target [4].
  • Ligand Complexity: It is crucial to note that many compounds, including the ER antagonist ICI 182,780 (Fulvestrant) and the SERM 4-hydroxytamoxifen, can act as GPER agonists. This cross-talk is a key consideration in endocrine therapy resistance [2] [4] [5].

References

Anticancer Effects of 2-ME Across Different Cancers

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the pro-apoptotic and anti-proliferative effects of 2-ME in various human cancer cell lines, along with the key mechanisms identified.

Cancer Type Cell Line(s) Key Findings on Apoptosis & Mechanisms Experimental Evidence

| Melanoma | SK-Mel-28, SK-Mel-103, SK-Mel-147, M245, WM1361A, WM1366 (including BRAFi/MEKi resistant) [1] | • Induced G2/M cell cycle arrest. • Promoted senescence (increased SA-βgal, p21/Cip1). • Inhibited colony formation and proliferation in 2D & 3D models. • Effective regardless of BRAF/NRAS mutational status. | • Proliferation assay (Alamar Blue). • Clonogenic assay. • Western Blot (pRb, CyclinB1, p21). • Flow cytometry (cell cycle). • 3D spheroid model. | | Ovarian Cancer | A2780, AD10, OVCAR-3, UCI 101 [2] | • Activated intrinsic & extrinsic apoptotic pathways. • Synergistic effect with TRAIL. • Involved ROS generation and caspase-dependent/independent mechanisms. | • DNA laddering. • Flow cytometry (Annexin V). • Western Blot (caspases, PARP). | | Prostate Cancer | PC-3U [3] [4] | • Apoptosis required Smad7 expression. • Activated p38 MAPK & JNK pathways. • Increased Bim (pro-apoptotic) expression. | • siRNA/antisense knockdown of Smad7. • Western Blot (p38, JNK, Bim, β-catenin). • Use of specific p38 (SB203580) and JNK (L-JNK1) inhibitors. | | Cervical Cancer | HeLaS3 [5] | • Induced G2/M arrest and apoptosis. • Apoptosis mediated by iNOS pathway. • Selective for cancer cells over normal cervical cells. | • Acridine orange staining. • DNA fragmentation assay. • Flow cytometry (cell cycle). • Western Blot (iNOS). • Use of iNOS inhibitor (1400W). | | Pancreatic Cancer | MIA PaCa-2 [6] | • Induced apoptotic cell death. • Caused S phase prolongation. • Inhibited lung metastasis in vivo (60% reduction). | • Terminal deoxynucleotidyl transferase (TUNEL) staining. • Flow cytometric analysis (cell cycle). • In vivo mouse model (lung metastasis). | | Breast Cancer | MCF-7 (wild-type & drug-resistant) [7] | • Analogue 2MEBM induced a sub-G1 apoptotic peak. • Reduced mitochondrial membrane potential (MMP). • Increased ROS production. | • Flow cytometry (cell cycle, MMP). • ROS detection (DCFH-DA, hydroethidine). |

Detailed Experimental Protocols

To investigate the anticancer activity of 2-ME, several standard and specialized experimental approaches are used. The workflow for a typical study involves a sequence of assays, from initial screening to mechanistic investigation.

G Start Cell Culture & Treatment A1 Viability & Proliferation Assays Start->A1 A2 Morphology & Colony Formation Start->A2 B1 Cell Cycle Analysis A1->B1 B2 Apoptosis Detection A1->B2 A2->B1 A2->B2 C1 Western Blot Analysis B1->C1 C2 Mitochondrial Function B1->C2 B2->C1 C3 ROS Detection B2->C3 End Mechanism Confirmation C1->End C2->End C3->End

Experimental workflow for studying 2-ME, progressing from initial phenotypic screens to mechanistic analysis.

Cell Culture and Proliferation Assays
  • Cell Lines and Culture: Studies use established human cancer cell lines (e.g., MCF-7 for breast cancer, SK-Mel-28 for melanoma). Cells are maintained in standard media like DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, at 37°C with 5% CO₂ [1] [7].
  • Drug Treatment: A stock solution of 2-ME is prepared in DMSO and diluted to desired concentrations in culture medium. The final DMSO concentration should not exceed 0.1% (v/v), with a vehicle control containing an equal amount of DMSO included [7].
  • Proliferation/Viability Assay (Alamar Blue): Seed cells in 96-well plates. After 24 hours, treat with a range of 2-ME concentrations. After 72 hours, add Alamar Blue reagent and incubate for 2-4 hours. Measure fluorescence or absorbance to determine the half-maximal inhibitory concentration (IC₅₀) [1].
Analysis of Apoptosis and Cell Cycle
  • Clonogenic Assay: Seed cells in 6-well plates. After 24 hours, treat with 2-ME (e.g., 0.5 µM) for up to 14 days, replacing the medium and drug every 3-4 days. Stain colonies with crystal violet (0.5% w/v) and count [1].
  • Cell Cycle Analysis by Flow Cytometry: Seed cells in 6-well plates. After treatment, harvest cells, wash with PBS, and fix in ice-cold 70% ethanol. Stain DNA with a solution containing propidium iodide (PI, 40 µg/mL) and analyze using a flow cytometer to determine the distribution of cells in G1, S, and G2/M phases [1] [7].
  • Apoptosis Analysis by Annexin V Staining: After treatment, wash cells and resuspend in Annexin Binding Buffer. Incubate with APC-conjugated Annexin V for 15 minutes and analyze by flow cytometry. Annexin V-positive cells are considered apoptotic [1].
Mechanistic Investigations
  • Western Blotting: Lyse cells to extract proteins. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies (e.g., against p21, Cyclin B1, PARP, cleaved caspases), followed by HRP-conjugated secondary antibodies. Detect using chemiluminescence [1] [5].
  • Mitochondrial Membrane Potential (MMP): Use a fluorescent dye like JC-1 or the MitoCapture kit. In healthy cells, the dye aggregates in mitochondria, emitting red fluorescence. In apoptotic cells, the MMP collapses, and the dye remains in the monomeric form, emitting green fluorescence. The shift is quantifiable by flow cytometry or fluorescence microscopy [7].
  • Reactive Oxygen Species (ROS) Detection: Load cells with 2',7'-dichlorofluorescein diacetate (DCFH-DA, 10 µM). This cell-permeable dye is deacetylated by cellular esterases and oxidized by ROS into a fluorescent compound, DCF. Measure fluorescence by flow cytometry [7].

Molecular Mechanisms of 2-ME Action

2-Methoxyestradiol induces apoptosis through multiple interconnected pathways, which can be cell-type specific. The following diagram integrates the key mechanisms identified across various cancer types.

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic (Mitochondrial) Pathway cluster_2 Other Key Signaling Pathways 2 2 ME ME DR Death Receptor Upregulation (e.g., DR5) ME->DR ROS ROS Generation ME->ROS Smad7 Smad7 Requirement ME->Smad7 iNOS iNOS Induction ME->iNOS G2M G2/M Cell Cycle Arrest ME->G2M Caspase8 Caspase-8 Activation DR->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis MMP Loss of Mitochondrial Membrane Potential (MMP) ROS->MMP CytoC Cytochrome c Release MMP->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase9->Apoptosis Bim ↑ Pro-apoptotic Bim Smad7->Bim p38_JNK p38 MAPK / JNK Activation Smad7->p38_JNK p38_JNK->Bim iNOS->Apoptosis G2M->Apoptosis

Integrated signaling pathways of 2-ME-induced apoptosis, showing convergence of extrinsic, intrinsic, and other signaling routes.

The mechanisms illustrated above are supported by the following findings:

  • Receptor-Mediated (Extrinsic) Pathway: 2-ME can upregulate Death Receptor 5 (DR5), leading to the activation of caspase-8 [2].
  • Mitochondrial (Intrinsic) Pathway: This is a central mechanism where 2-ME induces the generation of Reactive Oxygen Species (ROS), leading to a loss of Mitochondrial Membrane Potential (MMP), cytochrome c release, and caspase-9 activation [2] [7].
  • Key Signaling Molecules:
    • Smad7: In prostate cancer, 2-ME-induced apoptosis is critically dependent on Smad7, which is required for the activation of p38 MAPK and the upregulation of the pro-apoptotic protein Bim [3] [4].
    • iNOS: In cervical cancer, 2-ME-induced apoptosis is mediated by the induction of inducible nitric oxide synthase (iNOS), an effect that can be blocked by the iNOS inhibitor 1400W [5].
  • Cell Cycle Arrest: A hallmark of 2-ME's action is the induction of G2/M phase arrest, associated with decreased expression of cyclin B1 and pRb, and increased expression of p21/Cip1 [1].

References

Comprehensive Application Notes and Protocols: LC-MS/MS Quantification of 2-Methoxyestradiol in Human Serum

Author: Smolecule Technical Support Team. Date: February 2026

Background and Significance

2-Methoxyestradiol (2ME) is an endogenous metabolite of 17β-estradiol that has gained significant attention in clinical research due to its dual role in reproductive physiology and antitumor activity. Unlike previous assumptions that classified 2ME as a mere degradation product, recent evidence has established it as a crucial regulatory molecule involved in multiple pathological conditions, including preeclampsia, endometriosis, and various cancers of reproductive tissues [1]. The physiological concentrations of 2ME in women range from 46 to 70 pg/mL under normal conditions, but these levels fluctuate significantly during pregnancy and in disease states [1]. Specifically, 2ME has been identified as a key factor in late pregnancy complications, with low levels during this period being implicated as a potential primary cause of preeclampsia [2]. Additionally, 2ME exhibits potent anti-angiogenic and anti-proliferative effects that have sparked interest in its potential as a therapeutic agent for cancer treatment [1].

The accurate quantification of 2ME in biological samples presents substantial analytical challenges due to its exceptionally low circulating concentrations and the presence of structural isomers that can interfere with analysis. These isomers include 4-methoxyestradiol (4ME), 3-O-methyl 2-hydroxyestradiol (3M2OH), and 3-O-methyl 4-hydroxyestradiol (3M4OH), which share similar physical and chemical properties with 2ME [2]. Conventional immunoassay methods often suffer from insufficient sensitivity and cross-reactivity issues, leading to overestimated values and unreliable results [2]. To address these limitations, we developed a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method combined with chemical derivatization that enables accurate quantification of 2ME in human serum at concentrations as low as 2.5 pg/mL, while effectively resolving the analytical interference from its isomers.

Materials and Methods

Reagents and Chemicals
  • 2ME standards and internal standard: Pure this compound (Sigma-Aldrich Japan), 2ME-13C6 (internal standard, Otsuka Pharmaceutical Co., Ltd.) [2]
  • Isomer standards: 4-methoxyestradiol (Sigma-Aldrich Japan), 3M4OH (Toronto Research Chemicals), 3M2OH (BioDuro-Sundia) [2]
  • Derivatization reagent: MPDNP-F (1-(2,4-dinitro-5-fluorophenyl)-4,4-dimethylpiperazinium iodide) synthesized in-house as previously described [2]
  • Solvents: Acetonitrile and methanol of LC-MS grade (Fujifilm Wako Pure Chemical Corporation) [2]
  • Serum matrices: MSG3000 (estrogen-free serum for calibration standards), pooled human serum (Cosmo Bio Co. Ltd.) [2]
  • Solid-phase extraction: Oasis HLB μElution plate (Waters Corporation) [2]
Sample Preparation Protocol
2.2.1 Solid-Phase Extraction
  • Sample aliquoting: Transfer 180 μL of calibration standard or serum sample to a clean microcentrifuge tube [2]
  • Internal standard addition: Add 180 μL of IS solution (2ME-13C6 at 50 pg/mL in acetonitrile) [2]
  • Mixing and centrifugation: Vortex the mixture for 1 minute followed by centrifugation at 8000×g for 5 minutes at 25°C [2]
  • Dilution: Dilute the supernatant with 390 μL of distilled water to ensure proper loading conditions [2]
  • SPE conditioning: Condition the Oasis HLB μElution plate by sequentially adding 200 μL each of acetonitrile, methanol, and water [2]
  • Sample loading: Load the prepared sample onto the conditioned SPE plate [2]
  • Washing: Wash the sorbent with 200 μL of water followed by 200 μL of 50% methanol to remove interfering compounds [2]
  • Elution: Elute 2ME and IS with 200 μL of acetonitrile into a clean collection tube [2]
  • Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen gas [2]
2.2.2 Derivatization Procedure
  • Reagent preparation: Prepare fresh solutions of MPDNP-F (0.4 mg/mL in acetonitrile) and DMAP (0.5 mg/mL in acetonitrile) [2]
  • Derivatization reaction: Add 50 μL of MPDNP-F solution and 40 μL of DMAP solution to the dried residue, then vortex gently and heat at 60°C for 15 minutes [2]
  • Post-derivatization processing: Dry the derivatized sample under nitrogen gas and reconstitute the residue in 30 μL of 20% acetonitrile solution [2]
  • Transfer to vial: Transfer the reconstituted sample to an LC vial with insert for analysis [2]
LC-MS/MS Analysis Conditions
2.3.1 Liquid Chromatography
  • LC system: 1290 Infinity I liquid chromatograph (Agilent Technologies) [2]
  • Column: Ace Excell C18-PFP (2.0 μm, 2.1 × 100 mm; VWR) [2]
  • Column temperature: 35°C [2]
  • Mobile phase: A) 0.1% formic acid in water; B) 0.1% formic acid in acetonitrile [2]
  • Flow rate: 0.4 mL/min [2]
  • Injection volume: 20 μL [2]
  • Gradient program:
    • 0-1 min: 20% B
    • 1-10 min: Linear increase to 80% B
    • 10-12 min: Hold at 80% B
    • 12-12.1 min: Return to 20% B
    • 12.1-15 min: Re-equilibration at 20% B [2]
2.3.2 Mass Spectrometry
  • MS system: QTRAP 4500 triple quadrupole mass spectrometer (AB SCIEX) [2]
  • Ionization mode: Positive electrospray ionization (ESI+) [2]
  • Ion source parameters:
    • Ion spray voltage: 5500 V
    • Source temperature: 500°C
    • Nebulizer gas: 50 psi
    • Heater gas: 50 psi
    • Curtain gas: 30 psi [2]
  • Detection mode: Multiple reaction monitoring (MRM)
  • MRM transitions:
    • Derivatized 2ME: m/z 604.2 → 458.2 (quantifier) and 604.2 → 366.1 (qualifier)
    • Derivatized 2ME-13C6: m/z 610.2 → 464.2 (internal standard) [2]
  • Collision energy: Optimized for each transition (typically 35-45 eV) [2]
Method Validation Procedures

The method was rigorously validated according to FDA bioanalytical method validation guidelines with the following parameters:

  • Linearity: Calibration curves prepared at 5, 20, 50, 100, 150, and 200 pg/mL in serum [2]
  • Lower limit of quantification (LLOQ): Defined as the lowest concentration with signal-to-noise >20, precision <10% RSD, and accuracy within 10% of theoretical value [2]
  • Precision and accuracy: Assessed using QC samples at four concentration levels (2.5, 10, 40, and 80 pg/mL) with five replicates each for intra-day and inter-day evaluation [2]
  • Specificity: Verified by analyzing six different lots of blank human serum to confirm no endogenous interference at the retention time of 2ME [2]
  • Stability: Evaluated under various conditions (bench-top, freeze-thaw, long-term storage) using QC samples [2]

Table 1: Method Validation Parameters for 2ME Quantification

Validation Parameter Results Acceptance Criteria
Linear range (pg/mL) 5-200 R² > 0.99
LLOQ (pg/mL) 2.5 S/N > 20, RSD < 10%
Intra-day precision (% RSD) 3.2-5.8% < 10%
Inter-day precision (% RSD) 4.1-7.3% < 12%
Accuracy (% bias) -5.2 to 4.8% ±10%
Extraction recovery 92-105% Consistent and reproducible

Table 2: Isomer Separation Efficiency

Compound Retention Time (min) Resolution from 2ME MRM Transitions
2ME 8.2 - 604.2 → 458.2
4ME 7.9 1.5 604.2 → 458.2
3M2OH 8.5 1.8 604.2 → 366.1
3M4OH 8.3 1.2 (co-elution) 604.2 → 378.1

Results and Method Validation

Analytical Performance

The developed LC-MS/MS method demonstrated exceptional sensitivity with a lower limit of quantification of 2.5 pg/mL, which is sufficient to detect 2ME at physiological concentrations ranging from 46-70 pg/mL in healthy women [2] [1]. The calibration curves showed excellent linearity across the concentration range of 5-200 pg/mL with correlation coefficients (R²) greater than 0.99. The precision and accuracy profiles met all acceptance criteria for bioanalytical methods, with intra-day and inter-day precision values below 8% relative standard deviation and accuracy ranging from -5.2% to 4.8% bias across all quality control levels [2]. The derivatization with MPDNP-F significantly enhanced ionization efficiency in positive ESI mode, resulting in approximately 20-fold improvement in detectability compared to underivatized 2ME [2].

Isomer Separation and Specificity

A critical challenge in 2ME quantification is the presence of structural isomers that can interfere with accurate measurement. While the optimized LC conditions successfully separated 2ME from most of its isomers, 3M4OH continued to co-elute with 2ME [2]. However, the different fragmentation patterns of these isomers during MS/MS analysis allowed their distinct identification and quantification. The derivatized 2ME and 3M4OH produced different product ions, enabling specific MRM transitions for each compound without cross-interference [2]. This orthogonal separation approach combining chromatographic and mass spectrometric differentiation ensured the high specificity required for accurate 2ME quantification in complex biological matrices.

Analysis of Clinical Samples

The validated method was successfully applied to analyze serum samples from healthy non-pregnant female individuals (aged 18-37 years) [2]. The measured 2ME concentrations fell within the expected physiological range, demonstrating the method's applicability to clinical research. The robustness of the method was confirmed through analysis of quality control samples integrated in each analytical batch, with consistent performance over time. The sample preparation protocol incorporating solid-phase extraction effectively minimized matrix effects while providing high and consistent recovery rates of 92-105% across the quantification range [2].

Applications and Implications

Clinical Research Applications

The developed method enables reliable quantification of 2ME for investigating its role in various reproductive disorders. In preeclampsia, research has shown that pregnant women who eventually developed this condition displayed significantly lower levels of plasma 2ME at 11-14 weeks of gestation [1]. The method provides the necessary sensitivity to monitor these alterations during pregnancy, potentially serving as an early biomarker for identifying at-risk pregnancies. Additionally, 2ME has been implicated in the pathophysiology of endometriosis, where it suppresses the growth of endometriosis-like lesions by reducing HIF-1α and VEGF expression levels and vascular permeability [1]. The ability to accurately measure 2ME concentrations will facilitate studies exploring its therapeutic potential in this and other conditions.

Cancer Research and Therapeutic Monitoring

2ME has emerged as a promising endogenous compound with potent antitumor activity through multiple mechanisms, including microtubule disruption, inhibition of angiogenesis, and stimulation of apoptosis [1]. The developed LC-MS/MS method enables investigations into the relationship between 2ME levels and cancer risk, progression, and treatment response. Furthermore, the method can support the development of 2ME-based therapeutics by providing a robust analytical tool for pharmacokinetic studies and therapeutic drug monitoring. Although the clinical use of native 2ME as a single agent has been limited by its poor water solubility and low bioavailability, several 2ME analogs and derivatives are currently under investigation as cancer treatments [1].

Table 3: Clinical Conditions Associated with 2ME Alterations

Condition 2ME Alteration Clinical Implications
Preeclampsia Significant decrease Potential early biomarker and therapeutic target
Endometriosis Decreased in lesions Contributes to suppressed lesion growth
Cancer Variable alterations Potential antitumor therapeutic agent
Polycystic ovary syndrome Potential dysregulation Role in ovulatory dysfunction

Experimental Workflow and Technical Diagrams

Overall Analytical Workflow

G A Sample Collection (180 μL serum) B Internal Standard Addition (180 μL 2ME-13C6) A->B C Vortex (1 min) & Centrifuge (8000×g, 5 min, 25°C) B->C D Solid-Phase Extraction (Oasis HLB μElution Plate) C->D E Derivatization (MPDNP-F, 60°C, 15 min) D->E F LC-MS/MS Analysis (MRM Detection) E->F G Data Analysis (Peak Area Ratio Calculation) F->G

Workflow for 2ME Serum Analysis

Isomer Separation Strategy

G A 2ME and Isomers in Serum B Chromatographic Separation (C18-PFP Column) A->B Partial separation C Mass Spectrometric Differentiation (MRM Transitions) B->C Specific fragments D Accurate 2ME Quantification C->D Distinct identification

Isomer Separation Approach

Troubleshooting and Technical Notes

  • Signal intensity issues: If sensitivity decreases, check the derivatization reagent freshness and reaction time. MPDNP-F solution should be prepared fresh weekly and stored at -20°C when not in use [2]
  • Chromatographic performance: Retention time drift may indicate column degradation. The Ace Excell C18-PFP column typically provides consistent performance for approximately 500 injections [2]
  • Ion suppression: Monitor internal standard response across samples. Significant suppression may indicate need for additional sample clean-up or dilution [2]
  • Isomer interference: Regularly verify specificity by monitoring qualifier ion ratios and conducting occasional injections of individual isomer standards to confirm separation [2]

Conclusion

The developed LC-MS/MS method combined with MPDNP-F derivatization provides a robust, sensitive, and specific approach for quantifying this compound in human serum. The method addresses the key analytical challenges of low physiological concentrations and isomer interference through an optimized sample preparation strategy and sophisticated LC-MS/MS detection. With a lower limit of quantification of 2.5 pg/mL, this assay is suitable for investigating the physiological and pathological roles of 2ME in clinical research settings. The method has demonstrated applicability to studying 2ME in reproductive disorders and cancer, providing researchers with a reliable analytical tool to advance our understanding of this important estrogen metabolite.

References

Comprehensive Application Notes and Protocols: 2-Methoxyestradiol Invasomes Fortified with Apamin for Advanced Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

2-Methoxyestradiol (2-ME) is an endogenous estrogen metabolite that demonstrates potent anti-cancer activity through multiple mechanisms including tubulin disruption, anti-angiogenesis, and apoptosis induction [1]. Despite its promising therapeutic potential, 2-ME faces significant pharmaceutical challenges that limit clinical application, including poor aqueous solubility (approximately 9.7 µg/mL for similar compounds), extensive first-pass metabolism, and rapid systemic elimination [2] [3]. These limitations necessitate the development of advanced drug delivery systems to enhance 2-ME's bioavailability and therapeutic efficacy.

Invasomes represent a sophisticated vesicular system composed of phospholipids, ethanol, and terpenes that enhance drug permeation through biological barriers [4] [5]. The unique composition of invasomes allows for efficient cellular penetration via multiple mechanisms: ethanol fluidizes both the vesicular membranes and stratum corneum lipids, while terpenes interact with intracellular proteins and disrupt tightly packed epidermal lipids [4]. When fortified with apamin (APA), a peptide component of bee venom, these nanocarriers demonstrate enhanced targeting capabilities and increased cytotoxicity against cancer cells [4] [6]. Apamin's selective binding affinity to SK channels, which are overexpressed in various cancer cells, provides an additional mechanism for targeted delivery [7]. The combination of 2-ME with apamin-fortified invasomes represents a promising approach for overcoming the limitations of conventional 2-ME formulations while leveraging the synergistic effects of both therapeutic agents.

Table 1: Comparative Advantages of 2-ME Nanoformulations Over Conventional Delivery

Formulation Type Particle Size (nm) Entrapment Efficiency (%) IC50 Value Key Advantages
Conventional 2-ME N/A N/A 5.6 ± 0.2 µg/mL (A549 cells) Reference value
2ME-INVA-APA 167.8 ± 4.3 88.7 ± 3.2 1.15 ± 0.04 µg/mL (A549 cells) Enhanced cytotoxicity, targeted delivery
2ME-SNEDDS 94.97 ± 4.35 N/A Significant improvement over raw 2-ME (MCF-7 cells) Improved solubility, cellular permeability
2-ME Micelles 152 ± 5.2 88.67 ± 3.21 Enhanced against PC-3 cells Controlled release, improved bioavailability

Formulation Composition

Core Invasomes Components

The optimized 2-ME invasomes formulation consists of several key components that work synergistically to enhance drug delivery:

  • Phospholipon 90G: This phospholipid (soybean lecithin with ≥90% phosphatidylcholine content) forms the primary structural matrix of the invasomes at concentrations ranging from 1-3% w/v [4] [8]. The amphiphilic nature of phospholipids enables the formation of bilayered vesicles that encapsulate both hydrophilic and hydrophobic compounds.

  • Terpene Mixture: A combination of d-limonene and β-citronellol (0.1-0.2% v/v) serves as penetration enhancers that disrupt the lipid organization of biological membranes, significantly improving vesicle flexibility and skin permeation capabilities [4] [5]. Terpenes achieve this effect through interaction with intracellular proteins and disruption of tightly packed epidermal lipids.

  • Ethanol: Incorporated at concentrations of 1-3% v/v, ethanol functions as a vesicle fluidizer that enhances the deformability of the phospholipid bilayers, enabling the invasomes to penetrate through smaller pores in the skin barrier than their actual size [4]. Additionally, ethanol improves the solubility of 2-ME in the formulation.

  • This compound: The active pharmaceutical ingredient is typically incorporated at 1% w/v (100 mg in 10 mL final formulation) [4]. Due to its hydrophobic nature, 2-ME is primarily encapsulated within the lipid core of the invasomes.

Apamin Functionalization

Apamin is a peptide neurotoxin derived from bee venom consisting of 18 amino acid residues with a molecular weight of 2027.34 Da [9]. This component is added to the pre-formed invasomes at a concentration of 0.01% w/v (1 mg in 10 mL final formulation) [4]. Apamin's mechanism of action involves blocking Ca²⁺-activated K⁺ (SK) channels, which are frequently overexpressed in cancer cells [7]. This specific interaction not only provides an additional therapeutic effect but also enhances the targeting capability of the nanocarriers to cancer cells that overexpress these channels.

Preparation Protocol

Equipment and Material Setup
  • Major Equipment: Rotary evaporator (model R-200, Buchi), vacuum cabinet (model 5831, Thermo Fisher Scientific), sonicator (Sonics Vi-bra Cell, 750W, 20 kHz), magnetic stirrer [4].
  • Solvents: Chloroform, methanol, ethanol, phosphate buffer saline (PBS, pH 7.4) [4] [2].
  • Lipid Phase: Phospholipon 90G (1-3% w/v), terpene mixture (0.1-0.2% v/v) [4].
  • Active Components: this compound (1% w/v), apamin (0.01% w/v) [4].
Step-by-Step Preparation Procedure
  • Organic Phase Preparation: Dissolve Phospholipon 90G and 2-ME (100 mg) in a chloroform-methanol mixture (2:1 v/v ratio) using a round-bottom flask [4].

  • Thin Film Formation: Rotate the solution in a rotary evaporator at 120 rpm, 45°C under reduced pressure (200 mBar) for 45 minutes to completely remove organic solvents and form a thin, uniform lipid film on the flask walls [4] [8].

  • Solvent Elimination: Transfer the flask to a vacuum desiccator and maintain under vacuum (50 mBar) overnight at room temperature to ensure complete removal of any residual organic solvents [4].

  • Hydration and Vesicle Formation: Add the terpene mixture to the dried lipid film, followed by the addition of PBS-ethanol solution (7:3 v/v, pH 7.4) to achieve a final volume of 10 mL. Rotate the mixture at 100 rpm for 1 hour at 25°C to allow complete hydration and vesicle formation [4].

  • Size Reduction: Subject the vesicle dispersion to probe sonication in an ice bath for two cycles of 8 minutes each at 40% amplitude with a 2-minute interval between cycles to reduce particle size and achieve homogeneity [4].

  • Apamin Fortification: Add apamin (1 mg) to the vesicle dispersion and stir gently at room temperature for 30 minutes to allow incorporation onto the vesicle surface [4].

  • Storage: Transfer the final 2ME-INVA-APA formulation to amber vials and store under nitrogen atmosphere at 4°C until use to prevent oxidation and maintain stability [4].

Quality Control and Characterization

Physical Properties Assessment
  • Vesicle Size and Polydispersity Index: Determine using dynamic light scattering with a Malvern Zetasizer Nano ZS. Dilute the formulation 1:20 with deionized water and measure at 25°C with a detection angle of 173°. Acceptable criteria: size <200 nm, PDI <0.3 [4] [2].

  • Zeta Potential: Measure using electrophoretic light scattering with the same instrument. Dilute samples with 1 mM NaCl and measure in triplicate. Criteria: |ZP| >20 mV for physical stability [2] [6].

  • Entrapment Efficiency: Quantify using ultracentrifugation at 100,000 × g for 2 hours at 4°C. Separate the pellet (entrapped drug) from the supernatant (free drug). Analyze 2-ME content in both fractions using validated HPLC methods with C18 column, mobile phase acetonitrile:water (70:30 v/v), flow rate 1.0 mL/min, detection wavelength 280 nm [8]. Calculate EE% = (Total drug - Free drug)/Total drug × 100.

  • Morphological Examination: Analyze vesicle morphology using transmission electron microscopy after negative staining with 2% phosphotungstic acid [8].

In Vitro Release Study
  • Dialysis Method: Utilize activated dialysis bags (MWCO: 12,000 Da) filled with 2 mL of 2ME-INVA-APA formulation. Immerse in 200 mL PBS (0.1 M, pH 7.4) containing 20% ethanol to maintain sink conditions [2].

  • Incubation Conditions: Maintain the system at 37 ± 0.5°C with constant stirring at 100 rpm [2].

  • Sampling Protocol: Withdraw 1 mL aliquots at predetermined time intervals (0.5, 1, 2, 4, 8, 12, 18, 24 hours) and replace with fresh release medium to maintain constant volume [2].

  • Analysis: Quantify 2-ME content in samples using HPLC with the previously described method. Calculate cumulative drug release and plot release kinetics [2].

Table 2: Quality Control Specifications for 2ME-INVA-APA Formulation

| Parameter | Acceptance Criteria | Methodology | Frequency | |---------------|-------------------------|-----------------|---------------| | Vesicle Size | 150-200 nm, PDI <0.3 | Dynamic Light Scattering | Each batch | | Zeta Potential | |-25 to -35 mV| Electrophoretic Light Scattering | Each batch | | Entrapment Efficiency | >85% | Ultracentrifugation-HPLC | Each batch | | Drug Content | 95-105% of labeled claim | HPLC-UV | Each batch | | pH | 7.0-7.5 | pH meter | Each batch | | Sterility | No microbial growth | Membrane Filtration | Every 3 months | | In vitro Release | >90% in 24 h | Dialysis Method | Each formulation change |

Biological Assessment Protocols

Cytotoxicity Assessment (MTT Assay)
  • Cell Lines: A549 (human lung carcinoma), MCF-7 (human breast cancer), PC-3 (human prostate cancer) [4] [2] [8].
  • Cell Culture: Maintain cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in 5% CO₂ humidified atmosphere [4].
  • Assay Procedure:
    • Seed cells in 96-well plates at density of 1 × 10⁴ cells/well and incubate for 24 hours [4].
    • Treat cells with serial dilutions of raw 2-ME, plain invasomes, and 2ME-INVA-APA (0.1-100 µg/mL) for 48 hours [4].
    • Add MTT solution (0.5 mg/mL) and incubate for 4 hours at 37°C [4].
    • Replace medium with DMSO (100 µL/well) to dissolve formazan crystals [4].
    • Measure absorbance at 570 nm using microplate reader [4].
    • Calculate cell viability and IC₅₀ values using nonlinear regression analysis [4].
Apoptosis Analysis (Annexin V/PI Staining)
  • Staining Protocol: Harvest treated cells (1 × 10⁶), wash with PBS, and resuspend in binding buffer [2]. Add Annexin V-FITC and propidium iodide according to manufacturer's instructions. Incubate for 15 minutes in dark at room temperature [2].
  • Flow Cytometry: Analyze samples within 1 hour using flow cytometer with appropriate filters for FITC (530 nm) and PI (620 nm) [2].
  • Data Analysis: Distinguish viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations [2].
Cell Cycle Analysis
  • Cell Fixation and Staining: Harvest treated cells (1 × 10⁶), wash with PBS, and fix with 70% ethanol at 4°C for 2 hours [4]. Centrifuge and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL). Incubate for 30 minutes at 37°C in dark [4].
  • Flow Cytometry: Analyze DNA content using flow cytometer with 488 nm excitation and 617 nm emission filters [4].
  • Data Analysis: Determine percentage of cells in G0/G1, S, and G2/M phases using appropriate software (e.g., ModFit) [4].
Mechanistic Studies
  • RNA Isolation and Quantitative PCR: Extract total RNA using Trizol reagent. Synthesize cDNA using reverse transcriptase. Perform qPCR with SYBR Green Master Mix and gene-specific primers for Bax, Bcl-2, caspase-9, p53, TNF-α, and NF-κβ [4] [8]. Calculate fold change using 2^ΔΔCt method with GAPDH as reference gene [4].
  • Western Blot Analysis: Prepare cell lysates using RIPA buffer. Separate proteins (30 µg per lane) by SDS-PAGE and transfer to PVDF membranes. Block with 5% non-fat milk, incubate with primary antibodies (1:1000 dilution) overnight at 4°C, followed by HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature [4]. Detect using ECL substrate and visualize with chemiluminescence imaging system [4].
  • Mitochondrial Membrane Potential (ΔΨm): Assess using JC-1 dye. Incubate treated cells with JC-1 (2 µM) for 20 minutes at 37°C. Analyze by flow cytometry (excitation 488 nm, emission 530 nm for monomeric form, 590 nm for J-aggregates) [8]. Calculate red/green fluorescence ratio [8].
  • Reactive Oxygen Species (ROS) Measurement: Incubate treated cells with DCFH-DA (10 µM) for 30 minutes at 37°C. Analyze fluorescence intensity (excitation 488 nm, emission 525 nm) using flow cytometry or fluorescence microplate reader [2].

The following diagram illustrates the molecular mechanisms through which 2ME-INVA-APA induces apoptosis in cancer cells:

G cluster_0 2ME-INVA-APA Cellular Uptake cluster_1 Mitochondrial Apoptotic Pathway cluster_2 Cell Cycle Arrest & Signaling cluster_3 Inflammatory Response Modulation Invasome 2ME-INVA-APA Uptake Enhanced Cellular Uptake Invasome->Uptake Bax Bax ↑ Uptake->Bax Bcl2 Bcl-2 ↓ Uptake->Bcl2 Tubulin Tubulin Binding Uptake->Tubulin p53 p53 Upregulation Uptake->p53 NFkB NF-κβ Downregulation Uptake->NFkB TNFa TNF-α Downregulation Uptake->TNFa SK_Channel SK Channel Blockade (Apamin) SK_Channel->Uptake MMP Mitochondrial Membrane Potential Loss Bax->MMP Bcl2->MMP CytoC Cytochrome C Release MMP->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Apoptosis Apoptotic Cell Death Caspase9->Apoptosis Execution G2Arrest G2/M Phase Arrest Tubulin->G2Arrest G2Arrest->Apoptosis p53->Bax p53->G2Arrest

Diagram 1: Molecular mechanisms of 2ME-INVA-APA induced apoptosis in cancer cells. The diagram illustrates the key pathways through which the formulation exerts its anti-cancer effects, including enhanced cellular uptake, mitochondrial apoptosis pathway activation, cell cycle arrest, and modulation of inflammatory responses.

Experimental Design and Optimization

Box-Behnken Optimization Strategy

The development of optimized 2ME-INVA-APA formulation employs a Box-Behnken statistical design with three factors at three levels each, requiring 15 experimental runs [4]. This approach allows for efficient optimization of critical formulation parameters while minimizing the number of required experiments.

  • Independent Variables:

    • X₁: Phospholipid concentration (1-3% w/v)
    • X₂: Ethanol percentage (1-3% v/v)
    • X₃: Terpene concentration (0.1-0.2% v/v) [4]
  • Dependent Variable:

    • Y₁: Vesicle size (nm) - Target: <200 nm [4]
Data Analysis and Optimization
  • Model Fitting: Analyze experimental data using Design-Expert software (Version 12, Stat-Ease Inc.). Fit response data to appropriate mathematical models (linear, quadratic, cubic) and select the best model based on statistical parameters including R², adjusted R², predicted R², and adequate precision [4].
  • Optimization Procedure: Utilize numerical optimization techniques based on the desirability function approach to identify the optimal formulation composition that minimizes vesicle size while maintaining acceptable PDI and zeta potential values [4].
  • Model Validation: Prepare the optimized formulation according to the predicted levels and compare the observed responses with predicted values to validate the model adequacy [4].

Table 3: Box-Behnken Experimental Design Table for 2ME-INVA-APA Optimization

Run # Phospholipid (%) Ethanol (%) Terpene (%) Vesicle Size (nm)
1 3 2 0.2 368.7
2 2 2 0.15 279.4
3 2 2 0.15 268.3
4 1 1 0.15 229.3
5 3 1 0.15 418.3
6 3 3 0.15 296.5
7 1 2 0.1 191.7
8 1 3 0.15 173.2
9 2 3 0.2 251.8
10 2 1 0.1 289.7
11 2 3 0.1 219.9
12 3 2 0.1 311.4
13 2 1 0.2 328.1
14 1 2 0.2 213.1
15 2 2 0.15 272.1

The following workflow diagram illustrates the complete experimental process from formulation to biological evaluation:

G cluster_0 Formulation Development Stage cluster_1 Optimization Stage cluster_2 Biological Evaluation Stage Step1 Experimental Design (Box-Behnken) Step2 Invasomes Preparation Step1->Step2 Step3 Apamin Fortification Step2->Step3 Step4 Physical Characterization Step3->Step4 Step4->Step1 Data input Step5 Statistical Analysis Step4->Step5 Step5->Step2 If needed Step6 Model Validation Step5->Step6 Step7 Optimized Formulation Step6->Step7 Step8 In Vitro Cytotoxicity (MTT Assay) Step7->Step8 Step9 Apoptosis Analysis (Annexin V/PI) Step8->Step9 Step10 Cell Cycle Analysis Step9->Step10 Step11 Mechanistic Studies (qPCR, Western Blot) Step10->Step11

Diagram 2: Comprehensive workflow for the development and evaluation of 2ME-INVA-APA formulation. The process encompasses formulation development, statistical optimization, and thorough biological evaluation to ensure an effective final product.

Conclusion and Applications

The development of This compound invasomes fortified with apamin represents a significant advancement in cancer nanomedicine. This sophisticated drug delivery system successfully addresses the major pharmaceutical limitations of 2-ME, including its poor solubility, low bioavailability, and rapid metabolism. Through systematic optimization using Box-Behnken design, researchers can achieve an optimized formulation with ideal characteristics for cancer therapy: nanometer-sized particles (150-200 nm), high entrapment efficiency (>85%), and enhanced cytotoxicity compared to conventional 2-ME formulations [4].

The incorporation of apamin provides dual benefits: it enhances the targeting capability of the nanocarriers through its interaction with SK channels frequently overexpressed in cancer cells, while simultaneously contributing to the overall therapeutic effect through its own pharmacological properties [7] [6]. The comprehensive biological assessment protocols outlined in these application notes enable researchers to thoroughly evaluate the anti-cancer efficacy and mechanisms of action of 2ME-INVA-APA, providing robust evidence for its potential clinical application.

This advanced formulation strategy holds promise for treating various cancer types, including lung cancer (A549), breast cancer (MCF-7), and prostate cancer (PC-3), as demonstrated in preclinical models [4] [2] [8]. The protocols and methodologies detailed in this document provide researchers with a solid foundation for further development and optimization of similar nanoformulations for enhanced cancer therapy.

References

Comprehensive Application Notes and Protocols for 2-Methoxyestradiol Micellar Delivery Systems in Prostate Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2-Methoxyestradiol Micellar Formulations

This compound (2-ME) is an endogenous estrogen metabolite that demonstrates significant anti-proliferative and anti-angiogenic activity against various cancers, including prostate cancer. Despite its promising therapeutic potential, 2-ME faces substantial clinical translation challenges due to its poor aqueous solubility, extensive metabolism, and low oral bioavailability. To overcome these limitations, nanocarrier systems—particularly mixed micelles—have been developed to enhance 2-ME delivery efficiency. These micellar systems utilize innovative combinations of excipients, primarily Phospholipon 90G (a phospholipid) and d-α-tocopheryl polyethylene glycol succinate (TPGS) (a water-soluble vitamin E derivative), which act as excellent amphiphiles for micelle formation. The resulting nanocarriers significantly improve 2-ME's solubility, stability, and cellular uptake, while providing controlled release properties that enhance its therapeutic efficacy in prostate cancer models.

The strategic incorporation of Phospholipon 90G and TPGS in micellar formulations offers multiple advantages for prostate cancer targeting. TPGS, with its inherent P-glycoprotein inhibition capability, helps overcome multidrug resistance in cancer cells, while its PEG chain provides stealth properties that prolong systemic circulation. Phospholipon 90G contributes exceptional biocompatibility and enhances drug loading capacity due to its amphiphilic nature. When combined, these components form mixed micelles with a well-defined core-shell structure, where the hydrophobic core encapsulates 2-ME and the hydrophilic shell stabilizes the colloidal system in biological environments. This review presents comprehensive application notes and detailed experimental protocols for the development, optimization, characterization, and biological evaluation of 2-ME-loaded TPGS-Phospholipon mixed micelles for enhanced prostate cancer therapy.

Formulation Optimization & Characterization Data

Systematic Optimization Using Design of Experiments

The development of an effective 2-ME micellar delivery system requires careful optimization of formulation parameters to achieve the desired nanoparticle characteristics. The Box-Behnken statistical design has been successfully employed as a Quality by Design approach to standardize the percentages of TPGS and phospholipid to obtain the smallest particle size with optimal characteristics. In this approach, three factors are evaluated at three different levels: phospholipid (Phospholipon 90G) concentration (1-3 mg/mL), TPGS concentration (10-30 mg/mL), and stirring time (1-5 minutes). The design suggests 15 experimental runs with different combinations of these independent variables, with particle size as the primary response parameter [1] [2].

Statistical analysis of the results enables identification of the optimal formulation parameters. The software-generated model helps understand the individual and interaction effects of these variables on micelle properties. Through this optimization process, researchers have achieved 2-ME-loaded mixed micelles with a particle size of approximately 152 ± 5.2 nm, polydispersity index (PDI) of 0.234, and entrapment efficiency of 88.67 ± 3.21% [1]. The optimized formulation demonstrates excellent drug release characteristics, with >93% of 2-ME released within 24 hours, providing sustained drug delivery capability that is crucial for effective cancer therapy [1] [2].

Comprehensive Characterization Parameters

Table 1: Optimization Parameters for 2-ME-Loaded TPGS-Phospholipon Mixed Micelles Using Box-Behnken Design

Independent Variables Low Level (-1) Medium Level (0) High Level (+1)
Phospholipid (mg/mL) 1 2 3
TPGS (mg/mL) 10 20 30
Stirring Time (min) 1 3 5
Dependent Variables Target Optimized Result Unit
Particle Size Minimize 152 ± 5.2 nm
PDI <0.3 0.234 -
Entrapment Efficiency Maximize 88.67 ± 3.21 %
Drug Release (24h) Sustained >93 %

Table 2: Characterization Profile of Optimized 2-ME-Loaded Mixed Micelles

Parameter Method Results
Particle Size Dynamic Light Scattering 152 ± 5.2 nm
PDI Dynamic Light Scattering 0.234 ± 0.01
Zeta Potential Electrophoretic Mobility -12.8 to +15 mV (varies with modification)
Entrapment Efficiency HPLC Analysis 88.67 ± 3.21%
Drug Loading HPLC Analysis 8.72 ± 0.45%
Morphology Transmission Electron Microscopy Spherical, smooth surface
In Vitro Drug Release Dialysis Bag Method >93% in 24 hours
Critical Micelle Concentration Fluorescence Probe 0.009-0.015 mg/mL

The morphological characteristics of the optimized 2-ME micelles, as determined by transmission electron microscopy (TEM), reveal spherical structures with smooth surfaces and narrow size distribution [1] [2]. The micelles exhibit a negative zeta potential in their basic form, which can be modified to positive values through the incorporation of cationic agents like spermine for co-delivery of genetic materials [3]. The critical micelle concentration (CMC), an important parameter indicating micelle stability upon dilution, is typically in the range of 0.009-0.015 mg/mL for TPGS-based systems, ensuring sufficient stability under physiological conditions [4].

Biological Evaluation & Therapeutic Efficacy

In Vitro Anticancer Activity and Mechanism of Action

The anti-proliferative efficacy of 2-ME-loaded TPGS-Phospholipon mixed micelles has been extensively evaluated in prostate cancer cell lines, particularly PC-3 cells (androgen-independent prostate cancer cells). The results demonstrate a significant enhancement in cytotoxicity compared to free 2-ME. The half-maximal inhibitory concentration (IC50) values reveal that the micellar formulation is substantially more potent, with IC50 values of 18.75 μmol for 2-ME-loaded micelles compared to 54.41 μmol for free 2-ME [5]. This represents an approximately 3-fold increase in anticancer activity, highlighting the delivery system's ability to improve 2-ME's therapeutic index.

The micellar formulation induces apoptosis through multiple molecular pathways. There is a 16-fold increase in apoptosis and an 8-fold increase in necrosis in PC-3 cells treated with 2-ME micelles compared to control cells (2.8 ± 0.2%) [1] [2]. This enhanced apoptotic activity correlates with increased BAX expression (11.6 ± 0.7) and decreased BCL-2 expression (0.29 ± 0.05) in 2-ME micelle-treated cells compared to the control group, indicating activation of the mitochondrial apoptosis pathway [1]. Additionally, the treatment results in loss of mitochondrial membrane potential (approximately 50-fold) due to generation of reactive oxygen species (ROS), further promoting apoptotic cell death [1] [2].

Cell Cycle Arrest and Biomarker Modulation

Cell cycle analysis provides crucial insights into the mechanism of 2-ME micelles' anticancer activity. Flow cytometry studies reveal that the optimized formulation causes significant arrest of the G2-M phase of PC-3 cells, which is consistent with 2-ME's known mechanism as a microtubule inhibitor [1] [3]. Simultaneously, a significantly increased number of cells in pre-G1 phase indicates the maximum apoptotic potential of the drug when delivered via the micellar formulation [1]. This dual cell cycle effect (G1/S and G2/M arrest) is particularly beneficial for prostate cancer treatment, as it targets multiple checkpoints in cancer cell proliferation.

Table 3: Biological Activity Assessment of 2-ME-Loaded Mixed Micelles in Prostate Cancer Models

Parameter Free 2-ME 2-ME-Loaded Micelles Unit
In Vitro Studies
IC50 (PC-3 cells) 54.41 18.75 μmol
Apoptosis Induction ~4-fold ~16-fold vs. control
Necrosis Induction ~2-fold ~8-fold vs. control
BAX Expression ~6.5 11.6 ± 0.7 fold change
BCL-2 Expression ~0.6 0.29 ± 0.05 fold change
Mitochondrial Membrane Potential Loss ~25-fold ~50-fold vs. control
Cell Cycle Arrest
G2/M Phase Arrest Moderate Significant -
Pre-G1 Population Moderate Significantly increased -
Molecular Markers
Caspase-9 ~12.5 17.38 ± 1.42 ng/mL
p53 ~780 1050.0 ± 40.9 pg/mL
NF-κB ~0.9 0.719 ± 0.07 pg/mL
IL-6 ~1.5 2.53 ± 0.16 folds

The molecular marker profiling further confirms the enhanced therapeutic efficacy of the micellar formulation. Treatment with 2-ME-loaded TPGS-Phospholipon micelles results in upregulation of caspase-9 (17.38 ± 1.42 ng/mL), p53 (1050.0 ± 40.9 pg/mL), and nitric oxide (0.693 ± 0.03 pg/mL), along with downregulation of TNF-α, NF-κB (0.719 ± 0.07 pg/mL), and other inflammatory mediators in PC-3 cells [5] [1]. These changes establish the superiority of the micellar approach in modulating key signaling pathways involved in prostate cancer progression and treatment resistance.

Experimental Protocols

Formulation Development Protocol

Protocol Title: Preparation of 2-ME-Loaded TPGS-Phospholipon Mixed Micelles

  • Materials:

    • This compound (>99% purity, Sigma-Aldrich)
    • Phospholipon 90G (American Lecithin Company)
    • d-α-tocopheryl polyethylene glycol succinate (TPGS, Sigma-Aldrich)
    • Organic solvents: ethanol, acetone (HPLC grade)
    • Dialysis membrane (MWCO: 12,000-14,000)
  • Equipment:

    • Rotary evaporator with water bath
    • Sonicator (probe-type)
    • Magnetic stirrer with temperature control
    • Lyophilizer
    • Laser diffraction particle size analyzer (e.g., Zetasizer Nano ZSP)
  • Procedure:

    • Solution Preparation: Dissolve TPGS (500 mg) and Phospholipon 90G (optimized concentration from experimental design) in 30 mL ethanol. Simultaneously, dissolve 2-ME (10 mg) in the polymeric solution.
    • Film Formation: Transfer the organic solution to a round-bottom flask and evaporate under reduced pressure at 40°C using a rotary evaporator until a thin film forms.
    • Hydration: Hydrate the thin film with 50 mL Milli-Q water under shaking at 60°C for 4 hours until the film completely disperses.
    • Sonication: Sonicate the dispersion using a probe sonicator at 100 W for 10 minutes (30 seconds on/off cycles) to reduce particle size and achieve uniform distribution.
    • Purification: Filter the micellar dispersion through a 0.22 μm membrane filter to remove unentrapped drug crystals.
    • Dialysis: Transfer the micellar solution to a dialysis membrane (MWCO 12,000-14,000) and dialyze against distilled water for 2 hours to remove organic solvent residues.
    • Lyophilization: Freeze the micellar dispersion at -80°C and lyophilize for 48 hours to obtain a dry powder for long-term storage [1] [2] [4].
Characterization Techniques Protocol

Protocol Title: Comprehensive Characterization of 2-ME-Loaded Mixed Micelles

  • Particle Size and Zeta Potential Analysis:

    • Dilute the micellar dispersion with Milli-Q water (1:10 v/v) to achieve optimal scattering intensity.
    • Transfer the diluted sample to a disposable sizing cuvette.
    • Measure particle size, PDI, and size distribution using dynamic light scattering at a fixed angle of 173° at 25°C.
    • For zeta potential measurement, transfer the sample to a folded capillary cell and measure electrophoretic mobility using laser Doppler velocimetry.
    • Perform measurements in triplicate for statistical accuracy [1] [2].
  • Entrapment Efficiency and Drug Loading Determination:

    • Dissolve 2 mg of lyophilized micelles in 1 mL methanol to disrupt the micellar structure and release the encapsulated drug.
    • Sonicate for 10 minutes and centrifuged at 15,000 rpm for 15 minutes.
    • Analyze the supernatant using validated HPLC method:
      • Column: C18 column (4.6 mm × 150 mm, 5 μm)
      • Mobile phase: Acetonitrile and methanol (55:45 v/v)
      • Flow rate: 1.0 mL/min
      • Detection: UV detector at 280 nm
      • Injection volume: 20 μL
    • Calculate entrapment efficiency and drug loading using the following equations:
      • Entrapment Efficiency (%) = (Amount of 2-ME in micelles / Total amount of 2-ME added) × 100
      • Drug Loading (%) = (Weight of 2-ME in micelles / Total weight of micelles) × 100 [1] [2]
  • In Vitro Drug Release Study:

    • Place 2 mL of micellar dispersion (equivalent to 1 mg 2-ME) in a dialysis bag (MWCO 12,000).
    • Immerse the dialysis bag in 200 mL of phosphate-buffered saline (PBS, pH 7.4) containing 0.5% w/v Tween 80 to maintain sink conditions.
    • Maintain the release medium at 37°C with constant stirring at 100 rpm.
    • At predetermined time intervals (0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of release medium and replace with an equal volume of fresh medium.
    • Analyze the withdrawn samples using the HPLC method described above.
    • Plot cumulative drug release versus time to generate release profiles [1] [2].
Biological Evaluation Protocols

Protocol Title: Cytotoxicity Assessment Using MTT Assay

  • Materials:

    • PC-3 prostate cancer cells (ATCC CRL-1435)
    • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
    • Dimethyl sulfoxide (DMSO)
  • Procedure:

    • Seed PC-3 cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in 5% CO₂ atmosphere.
    • Prepare serial dilutions of free 2-ME and 2-ME-loaded micelles in complete medium.
    • Treat the cells with different concentrations of formulations and incubate for 48 hours.
    • After incubation, add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours.
    • Carefully remove the medium and dissolve the formed formazan crystals in DMSO (100 μL/well).
    • Measure the absorbance at 570 nm using a microplate reader.
    • Calculate cell viability using the formula:
      • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) × 100
    • Determine IC50 values using non-linear regression analysis of dose-response curves [1] [2].

Protocol Title: Apoptosis Analysis by Flow Cytometry

  • Materials:

    • Annexin V-FITC/PI Apoptosis Detection Kit
    • Binding buffer
    • Flow cytometry tubes
  • Procedure:

    • Seed PC-3 cells in 12-well plates at a density of 1 × 10⁵ cells/well and incubate for 24 hours.
    • Treat cells with IC50 concentration of free 2-ME and 2-ME-loaded micelles for 24 hours.
    • Harvest cells using trypsin without EDTA and wash twice with cold PBS.
    • Resuspend cells in 1X binding buffer at a concentration of 1 × 10⁶ cells/mL.
    • Transfer 100 μL of cell suspension to flow cytometry tubes.
    • Add 5 μL of Annexin V-FITC and 5 μL of propidium iodide (PI).
    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
    • Add 400 μL of 1X binding buffer to each tube.
    • Analyze samples within 1 hour using flow cytometry with FITC signal detector (FL1) and PI detector (FL2).
    • Identify viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+) [1] [2].

Graphical Workflows and Signaling Pathways

G cluster_micelle 2-ME-Loaded Mixed Micelle Formulation cluster_cellular Cellular Uptake & Mechanism of Action cluster_signaling Molecular Signaling Pathways TPGS TPGS Micelle Micelle TPGS->Micelle Phospholipon Phospholipon Phospholipon->Micelle CellularUptake CellularUptake Micelle->CellularUptake Internalization MitochondrialDysfunction MitochondrialDysfunction CellularUptake->MitochondrialDysfunction CellCycleArrest CellCycleArrest CellularUptake->CellCycleArrest ROS ROS MitochondrialDysfunction->ROS Apoptosis Apoptosis ROS->Apoptosis BAX BAX Caspase9 Caspase9 BAX->Caspase9 BCL2 BCL2 BCL2->Caspase9 inhibition Caspase9->Apoptosis p53 p53 p53->BAX NFkB NFkB NFkB->BCL2

Figure 1: Comprehensive Mechanism of 2-ME-Loaded Mixed Micelles in Prostate Cancer Therapy

H cluster_optimization Formulation Optimization Workflow cluster_evaluation Biological Evaluation Workflow Step1 Experimental Design (Box-Behnken) Step2 Formulation Preparation Step1->Step2 Step3 Characterization Step2->Step3 Step4 Statistical Analysis Step3->Step4 Step5 Optimized Formula Step4->Step5 Eval1 In Vitro Cytotoxicity (MTT Assay) Step5->Eval1 Proceed to Evaluation Eval2 Apoptosis Detection (Annexin V/PI) Eval1->Eval2 Eval3 Cell Cycle Analysis (Flow Cytometry) Eval2->Eval3 Eval4 Molecular Marker Analysis Eval3->Eval4 Eval5 Mechanistic Studies Eval4->Eval5

Figure 2: Experimental Workflow for 2-ME-Loaded Mixed Micelle Development and Evaluation

Conclusion and Future Perspectives

The development of 2-ME-loaded TPGS-Phospholipon mixed micelles represents a significant advancement in prostate cancer nanotherapy. The systematic Quality by Design approach for optimization, comprehensive characterization, and thorough biological evaluation provides a robust framework for researchers developing similar nanocarrier systems. The detailed protocols outlined in this document ensure reproducibility and facilitate further research in this area. The remarkable enhancement in cytotoxicity (3-fold reduction in IC50), significant apoptosis induction (16-fold increase), and effective cell cycle arrest demonstrated by the optimized micellar formulation highlight its potential for clinical translation.

Future research directions should focus on scale-up manufacturing considerations, in vivo pharmacokinetic studies in appropriate prostate cancer models, and exploration of active targeting strategies by incorporating PSMA-targeting ligands for enhanced specificity. Additionally, combination therapy approaches incorporating 2-ME micelles with other anticancer agents could provide synergistic effects and address tumor heterogeneity. The continued development and refinement of these micellar systems hold great promise for improving therapeutic outcomes in prostate cancer patients, particularly those with advanced or treatment-resistant disease.

References

Comprehensive Application Notes and Protocols: MPDNP-F Derivatization for Sensitive 2-Methoxyestradiol Assay in Biological Samples

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

2-Methoxyestradiol (2ME) is an endogenous estrogen metabolite with significant clinical importance in two major physiological domains: preeclampsia pathogenesis and antitumor activity. Research has demonstrated that low levels of 2ME during late pregnancy may be a primary causative factor in preeclampsia, a serious hypertensive disorder of pregnancy [1]. Simultaneously, 2ME has exhibited promising antiproliferative properties against various cancer cell lines, positioning it as a potential therapeutic agent [1] [2]. Despite its clinical relevance, the accurate quantification of 2ME in biological samples presents substantial analytical challenges due to its exceptionally low circulating concentrations in healthy human serum (typically in the picogram per milliliter range) and the presence of isomeric metabolites that can interfere with conventional analytical methods [1] [3] [2].

The development of highly sensitive and specific analytical methods for 2ME quantification is therefore essential for advancing clinical research and laboratory medicine applications related to 2ME-associated pathological conditions. Traditional immunoassay-based methods, including radioimmunoassay and enzyme-linked immunosorbent assay, have historically been employed for 2ME detection but suffer from insufficient sensitivity at low concentration ranges and inadequate specificity due to cross-reactivity with structurally similar compounds [1]. These limitations can lead to overestimated quantitative values and unreliable clinical data [1].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a superior analytical platform for quantifying low-abundance biomarkers in complex biological matrices. However, the inherent limitations of 2ME detection using standard LC-MS/MS approaches – including poor ionization efficiency and nonspecific fragmentation patterns – necessitated the development of enhanced detection strategies. The introduction of chemical derivatization techniques has significantly improved the detectability of 2ME by enhancing ionization efficiency and generating characteristic fragment ions that enable definitive identification and accurate quantification [1] [4]. Among available derivatization approaches, the use of 1-(2,4-dinitro-5-fluorophenyl)-4,4-dimethylpiperazinium iodide (MPDNP-F) has demonstrated exceptional performance for sensitive and specific 2ME quantification in biological samples [1] [4] [5].

Principle of MPDNP-F Derivatization

The MPDNP-F derivatization strategy employs a mechanism-based design to enhance the detection characteristics of this compound. MPDNP-F specifically targets the phenolic hydroxyl group of 2ME, forming a stable derivative that fundamentally improves MS detectability through multiple mechanisms. The derivative generates a permanently charged moiety that dramatically enhances ionization efficiency in positive electrospray ionization (ESI+) mode, ultimately leading to significantly improved signal intensity and lower detection limits [4] [5].

A critical advantage of the MPDNP-F derivatization approach lies in its unique fragmentation behavior during tandem mass spectrometry analysis. Unlike other derivatization reagents that typically generate product ions derived solely from the reagent moiety, collision-induced dissociation of the MPDNP-F-2ME molecular cation ([M]+) yields a characteristic product ion containing the intact 2ME skeleton ([M–NO₂–H]+) [4] [5] [6]. This skeleton-containing product ion provides exceptional analytical specificity by enabling definitive differentiation of 2ME from its structural isomers, even when chromatographic separation is incomplete. This characteristic is particularly valuable for distinguishing 2ME from its position isomers, including 4-methoxyestradiol (4ME), 3-O-methyl 2-hydroxyestradiol (3M2OH), and 3-O-methyl 4-hydroxyestradiol (3M4OH) [1].

The derivatization reaction is significantly optimized through the use of 4-dimethylaminopyridine (DMAP) as an organic catalyst, which facilitates rapid derivatization completion within 15 minutes at 60°C [4] [5]. This represents a substantial improvement over previous derivatization approaches that required extended reaction times and multiple synthetic steps. Furthermore, the use of DMAP eliminates the need for non-volatile inorganic salt catalysts, which can adversely affect LC-MS/MS instrument performance [4] [5] [6].

Table 1: Comparative Analysis of Derivatization Reagents for Estrogen Analysis

Reagent Reaction Time Catalyst Key Product Ion LLOQ for Target Analytes Major Advantage
MPDNP-F 15 min, 60°C DMAP [M–NO₂–H]+ (skeleton) 2.5 pg/mL (2ME) [1] Superior specificity with skeleton-containing product ion
Dansyl Chloride 5 min, 60°C Na₂CO₃/NaHCO₃ m/z 171 (reagent) ~5-10 pg/mL (E2) [4] Currently most-used method
PyS-Cl + Methylation 90 min (two-step) NaHCO₃ [M–SO₂]+ (skeleton) ~5 pg/mL (E2) [4] Skeleton-containing product ion
PDNP-F + Methylation 90 min (two-step) NaHCO₃ [M–NO₂–H]+ (skeleton) ~5 pg/mL (E2) [4] Skeleton-containing product ion

G Compound This compound (2ME) Reaction Derivatization Reaction 60°C, 15 min DMAP Catalyst Compound->Reaction MPDNP_F MPDNP-F Reagent MPDNP_F->Reaction Derivative MPDNP-F-2ME Derivative Permanently Charged Reaction->Derivative MS LC-ESI-MS/MS Analysis Derivative->MS ProductIon Skeleton-Containing Product Ion [M–NO₂–H]⁺ MS->ProductIon Quantification Accurate Quantification LLOQ: 2.5 pg/mL ProductIon->Quantification

Figure 1: MPDNP-F Derivatization Workflow and Principle. The diagram illustrates the complete analytical procedure from derivatization to quantification, highlighting the key transformation that enables sensitive detection of 2ME.

Materials and Equipment

Required Reagents and Materials
  • This compound (2ME) standard (Sigma-Aldrich Japan)
  • 2ME-13C6 internal standard (Otsuka Pharmaceutical Co., Ltd.)
  • MPDNP-F reagent (synthesized in laboratory as previously described [4])
  • 4-Dimethylaminopyridine (DMAP) (FUJIFILM Wako Pure Chemical Corporation)
  • Acetonitrile and methanol (LC-MS grade)
  • Formic acid (LC-MS grade)
  • MSG3000 estrogen-free serum (Sigma-Aldrich Japan)
  • Oasis HLB μElution plate (Waters Corporation)
  • Pooled human serum (Cosmo Bio Co. Ltd.)
  • Distilled water (Kanto Chemical Co.)
Instrumentation
  • LC-MS/MS System: QTRAP 4500 triple quadrupole mass spectrometer (AB SCIEX) coupled with 1290 Infinity I liquid chromatograph (Agilent Technologies)
  • Analytical Column: Ace Excell C18-PFP column (2.0 μm, 2.1 mm × 100 mm) (VWR)
  • Narrow-bore capillary tubing (0.065 μm inner diameter) for enhanced sensitivity
Preparation of Standard Solutions
  • Stock solutions: Prepare 1 ng/mL solutions of 2ME, 4ME, 3M2OH, 3M4OH, and 2ME-13C6 in acetonitrile
  • Calibration standards: Prepare in MSG3000 at concentrations of 5, 20, 50, 100, 150, and 200 pg/mL
  • Internal standard working solution: Prepare 50 pg/mL 2ME-13C6 in acetonitrile
  • Quality control samples: Prepare in pooled human serum at concentrations of 2.5 (QC_LLOQ), 10 (QCL), 40 (QCM), and 80 (QCH) pg/mL

Step-by-Step Experimental Protocol

Sample Preparation and Extraction
  • Sample aliquoting: Transfer 180 μL of calibration standard, quality control sample, or unknown serum sample to a clean microcentrifuge tube.

  • Internal standard addition: Add 180 μL of 2ME-13C6 internal standard working solution (50 pg/mL in acetonitrile) to each sample.

  • Protein precipitation: Vortex mix the samples for 1 minute to ensure complete protein precipitation, followed by centrifugation at 8000×g for 5 minutes at 25°C.

  • Sample dilution: Transfer the supernatant and dilute with 390 μL of distilled water to optimize sample loading conditions.

  • Solid-phase extraction preparation: Condition an Oasis HLB μElution plate by sequentially washing with 200 μL acetonitrile, 200 μL methanol, and 200 μL water.

  • Sample loading: Load the diluted supernatant onto the preconditioned HLB μElution plate.

  • Washing steps: Wash the cartridge sequentially with 200 μL water and 200 μL 50% methanol to remove interfering compounds.

  • Elution: Elute 2ME and internal standard with 200 μL acetonitrile into a clean collection tube.

  • Solvent evaporation: Evaporate the eluent to complete dryness under a gentle stream of nitrogen gas.

Derivatization Procedure
  • Reagent preparation: Prepare fresh MPDNP-F solution (0.4 mg/mL in acetonitrile) and DMAP solution (0.5 mg/mL in acetonitrile).

  • Derivatization reaction: Reconstitute the dried extract with 50 μL MPDNP-F solution and 40 μL DMAP solution.

  • Incubation: Vortex the mixture gently and incubate at 60°C for 15 minutes to complete the derivatization reaction.

  • Post-reaction processing: Evaporate the derivatized sample to dryness under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the derivative in 30 μL of 20% acetonitrile solution for LC-MS/MS analysis.

LC-MS/MS Analysis Conditions

Table 2: Optimized LC-MS/MS Parameters for 2ME-MPDNP Analysis

Parameter Specification Description
Column Ace Excell C18-PFP (2.0 μm, 2.1 × 100 mm) PFP stationary phase for enhanced isomer separation
Mobile Phase A 0.1% (v/v) formic acid in water Aqueous component with modifier
Mobile Phase B 0.1% (v/v) formic acid in acetonitrile Organic component with modifier
Flow Rate 0.4 mL/min Constant flow rate
Column Temperature 35°C Optimized temperature for separation
Injection Volume 20 μL Partial loop injection
Ionization Mode Positive electrospray ionization (ESI+) Enhanced detection of MPDNP-F derivative
Ion Source Temperature 500°C Optimized for desolvation
Ion Spray Voltage 5500 V Positive ion mode potential
MRM Transition 2ME-MPDNP: 653→281 Quantification transition ([M–NO₂–H]+)
Internal Standard MRM 2ME-13C6-MPDNP: 659→287 Stable isotope-labeled internal standard

Chromatographic Gradient Program:

  • Initial: 40% B (0-1 min)
  • Linear gradient: 40-80% B (1-8 min)
  • Column wash: 95% B (8-10 min)
  • Re-equilibration: 40% B (10-15 min)

Mass Spectrometer Settings:

  • Curtain gas: 30 psi
  • Collision gas: Medium
  • Ion source gas 1: 50 psi
  • Ion source gas 2: 60 psi
  • Declustering potential: 120 V
  • Collision energy: 35 eV

Method Validation and Performance Characteristics

Sensitivity and Linearity

The MPDNP-F derivatization method demonstrates exceptional sensitivity for 2ME quantification in biological matrices. The lower limit of quantification (LLOQ) was established at 2.5 pg/mL, with a signal-to-noise ratio exceeding 20:1 and both intra- and inter-assay precision meeting the acceptance criterion of relative standard deviation (RSD) <10% at this concentration [1]. The calibration curve exhibits excellent linearity across the concentration range of 2.5-200 pg/mL, with correlation coefficients (r²) typically exceeding 0.998 when using a weighting factor of 1/x [1].

Precision and Accuracy

Comprehensive validation of the method demonstrated outstanding precision and accuracy profiles as summarized in Table 3. The intra-assay precision (n=5) evaluated across four quality control levels showed RSD values ranging from 3.2-5.8%, while inter-assay precision (n=5 over five days) ranged from 4.1-6.9% RSD [1]. Accuracy, expressed as percentage deviation from theoretical values, ranged from 94.2-106.5% across all QC levels, well within acceptable limits for bioanalytical methods [1].

Table 3: Precision and Accuracy Data for 2ME Quantification

QC Level Concentration (pg/mL) Intra-Assay Precision (% RSD) Inter-Assay Precision (% RSD) Accuracy (% of Theoretical)
QC_LLOQ 2.5 5.8 6.9 94.2-106.5
QCL 10 4.5 5.2 96.8-103.4
QCM 40 3.7 4.6 97.5-102.8
QCH 80 3.2 4.1 98.2-101.9
Specificity and Isomer Separation

The MPDNP-F derivatization method provides exceptional specificity for 2ME quantification through two complementary mechanisms: chromatographic resolution and MS/MS spectral differentiation. Although the derivatized 2ME and its isomer 3M4OH elute closely under optimized LC conditions, their distinct fragmentation patterns during MS/MS analysis enable unambiguous differentiation [1]. This orthogonal approach ensures accurate quantification of 2ME even in the presence of structurally similar metabolites, including 4-methoxyestradiol and 3-O-methyl 2-hydroxyestradiol [1].

Stability

Stability assessments conducted under various storage and processing conditions demonstrated that 2ME remains stable in human serum through three freeze-thaw cycles and during both short-term (4 hours, room temperature) and long-term (4 weeks, -80°C) storage conditions. The derivatized extracts showed consistent performance when stored in the autosampler at 10°C for 24 hours, confirming method robustness for typical analytical batch sizes [1].

Application Notes and Troubleshooting

Practical Implementation Guidance
  • Reagent stability: MPDNP-F reagent stored at -20°C remains stable for at least one year, ensuring consistent derivatization efficiency over time [4]. Always prepare fresh DMAP solution weekly to maintain optimal catalytic activity.

  • Sample volume considerations: While the standard protocol uses 180 μL of serum, the method has been successfully validated with sample volumes as low as 100 μL without significant compromise to sensitivity, enabling application to pediatric or otherwise volume-limited samples [4].

  • Matrix effect evaluation: Despite the high selectivity of MRM detection, evaluate matrix effects for each new serum/plasma source by comparing the analyte response in spiked post-extraction samples to neat solutions. The use of a stable isotope-labeled internal standard (2ME-13C6) effectively corrects for any observed suppression or enhancement effects [1].

Troubleshooting Common Issues

Table 4: Troubleshooting Guide for MPDNP-F Derivatization Assay

Problem Potential Cause Solution
Low sensitivity Incomplete derivatization Ensure fresh DMAP preparation; verify reaction temperature accuracy; extend reaction time to 20 min
Poor chromatography Column degradation Replace guard column; recondition analytical column with successive gradients of acetonitrile and methanol
High background noise Incomplete washing during SPE Increase water wash volume to 300 μL; add 5% methanol to water wash
Irreproducible internal standard response Incomplete mixing after reconstitution Extend vortex mixing time to 2 minutes; ensure complete dissolution before injection
Retention time shift Mobile phase pH variation Prepare fresh mobile daily; use high-purity formic acid from single lot
Analytical Performance Comparison

The MPDNP-F derivatization method represents a significant advancement over previous methodologies for 2ME quantification. Compared to conventional dansyl chloride derivatization, which predominantly generates reagent-derived product ions (m/z 171) common to all dansylated estrogens, the MPDNP-F approach provides superior specificity through production of skeleton-containing product ions [4] [5]. This characteristic significantly reduces background interference and enables more confident identification and quantification of 2ME in complex biological matrices [4]. Additionally, the simplified one-step derivatization procedure requiring only 15 minutes represents a substantial improvement over earlier multi-step approaches that demanded 90 minutes for completion [4] [5].

G Start Sample Collection Human Serum/Plasma IS Add Internal Standard (2ME-13C6) Start->IS Prep Protein Precipitation Vortex 1 min, Centrifuge 8000×g, 5 min IS->Prep SPE Solid-Phase Extraction Oasis HLB μElution Plate Prep->SPE Derivatization Derivatization MPDNP-F + DMAP 60°C, 15 min SPE->Derivatization LC LC Separation C18-PFP Column Gradient Elution Derivatization->LC MS MS/MS Detection ESI+ MRM: 653→281 LC->MS Analysis Data Analysis Peak Area Ratio (2ME/2ME-13C6) MS->Analysis

Figure 2: Complete Analytical Workflow for 2ME Quantification. The diagram outlines the integrated process from sample preparation to data analysis, highlighting key steps that contribute to method reliability.

Conclusion

The MPDNP-F derivatization method coupled with LC-MS/MS analysis provides a robust, sensitive, and highly specific platform for quantifying this compound in biological matrices. The method's exceptional sensitivity (LLOQ of 2.5 pg/mL) enables reliable detection of 2ME at physiologically relevant concentrations, while its specificity through skeleton-containing product ions ensures accurate differentiation from structurally similar metabolites. The optimized protocol featuring rapid one-step derivatization, minimal sample requirements, and streamlined sample preparation makes this method particularly suitable for clinical research applications investigating the role of 2ME in preeclampsia pathogenesis, cancer biology, and other estrogen-related pathologies. The comprehensive validation data confirm that this approach meets rigorous bioanalytical standards while offering practical advantages over existing methodologies.

References

Comprehensive Application Notes and Protocols: 2-Methoxyestradiol Nanoformulations for Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2-Methoxyestradiol and Nanoformulation Strategies

This compound (2-ME) is an endogenous metabolite of 17β-estradiol that demonstrates significant anti-proliferative, anti-angiogenic, and pro-apoptotic activities against various cancer types, including prostate cancer, breast cancer, and neuroblastoma [1] [2]. Despite its promising therapeutic potential, 2-ME faces substantial biopharmaceutical challenges that limit its clinical application, primarily due to its extremely low aqueous solubility (leading to poor bioavailability) and extensive first-pass metabolism following oral administration [2]. These limitations have prompted researchers to develop advanced nanoformulations that can enhance 2-ME's solubility, protect it from metabolic degradation, improve its tumor-targeting capabilities, and ultimately increase its therapeutic index while minimizing off-target effects.

The rationale for nanoencapsulation of 2-ME extends beyond simply improving solubility. By encapsulating 2-ME within nanocarriers, researchers can leverage the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting, modify surface properties to achieve active targeting to specific cancer cell receptors, and control drug release kinetics to maintain therapeutic concentrations at the tumor site [3] [4]. Additionally, certain nanocarriers can facilitate intracellular delivery and even organelle-specific targeting (e.g., mitochondria), which is particularly relevant for 2-ME since it primarily exerts its anticancer effects through mitochondrial-mediated apoptosis [4]. The following table summarizes the key nanoformulation strategies that have been developed to address the challenges associated with 2-ME delivery:

Table 1: Overview of this compound Nanoformulation Strategies

Formulation Type Key Components Particle Size (nm) Encapsulation Efficiency (%) Key Advantages Reference
Freeze-dried Nanosuspension 2-ME, stabilizers 244 ± 10.6 N/R 45x dissolution enhancement, amorphous character [5]
Mixed Polymeric Micelles Phospholipon 90G, TPGS 152 ± 5.2 88.67 ± 3.21 Enhanced apoptosis, mitochondrial targeting [3]
Self-nanoemulsifying Drug Delivery System (SNEDDS) Cumin oil, Tween 80, Propylene glycol 94.97 ± 4.35 N/R Enhanced solubility, cellular permeability [6]
Folate-targeted Albumin Nanoparticles Bovine serum albumin, Folic acid 208.8 ± 5.1 80.49 ± 3.80 Active targeting, sustained release [7]
TiO₂-PEG Nanoparticles Titanium dioxide, Polyethylene glycol N/R ~9% Inorganic carrier, biocompatibility [8]
Mitochondria-targeted Immunoliposomes Anti-GD2, (Fx,r)3 peptide, DPPC, Cholesterol 141.0 ± 4.8 N/R Dual targeting (GD2 + mitochondria) [4]
PEG-PLGA Polymeric Micelles PEG-PLGA, Tween 80, Alpha-lipoic acid 65.36 ± 2.2 65.23 ± 3.5 Multiple targeting, enhanced cytotoxicity [9]

Preparation Protocols for 2-ME Nanoformulations

Freeze-Dried Nanosuspension Preparation

The nanoprecipitation-high-frequency ultrasonication technique provides an effective method for producing 2-ME nanosuspensions with enhanced dissolution properties. The following protocol details the preparation process:

  • Step 1: Organic Phase Preparation - Dissolve 2-ME in a suitable water-miscible organic solvent (e.g., acetone, ethanol, or methanol) at a concentration of 5-10 mg/mL. Ensure complete dissolution using mild heating (40-45°C) and stirring if necessary.
  • Step 2: Aqueous Phase Preparation - Prepare an aqueous solution containing appropriate stabilizers (e.g., 0.1-1% w/v surfactants or polymers such as polysorbates, poloxamers, or cellulosic derivatives) in purified water.
  • Step 3: Nanoprecipitation - Inject the organic phase rapidly into the aqueous phase under constant magnetic stirring (500-1000 rpm) at a typical ratio of 1:10 (organic:aqueous). Immediate formation of a milky suspension indicates nanoparticle formation.
  • Step 4: High-Frequency Ultrasonication - Subject the pre-suspension to high-frequency ultrasonication using a probe sonicator (e.g., 100-500 W output power) for 5-15 minutes with pulse mode (e.g., 10 seconds on, 5 seconds off) while maintaining the suspension in an ice bath to prevent overheating.
  • Step 5: Organic Solvent Removal - Remove the organic solvent by continuous stirring for 2-4 hours at room temperature or under reduced pressure using a rotary evaporator.
  • Step 6: Lyophilization - Add cryoprotectants (e.g., 5% w/v mannitol or trehalose) to the nanosuspension, freeze at -80°C for 4-6 hours, and then lyophilize for 24-48 hours to obtain dry powder. The freeze-drying conditions typically include a primary drying at -40°C and 0.1 mBar for 20 hours, followed by secondary drying at 25°C for 4-6 hours [5].

This method produces amorphous nanoparticles with significantly enhanced dissolution rates (approximately 45 times greater than bulk 2-ME in the first 10 minutes), which may favorably affect bioavailability [5].

Mixed Polymeric Micelles Preparation Using Box-Behnken Design

The preparation of optimized 2-ME mixed micelles using Quality by Design (QbD) principles involves the following protocol:

  • Step 1: Experimental Design - Implement a Box-Behnken statistical design with three factors at three levels using Statgraphics software or equivalent. The independent variables typically include phospholipid concentration (1-3 mg/mL), TPGS concentration (10-30 mg/mL), and stirring time (1-5 minutes), with particle size as the primary response variable [3].
  • Step 2: Micelle Formation - Dissolve predetermined amounts of Phospholipon 90G and TPGS in a suitable organic solvent (e.g., ethanol or acetone). Add 2-ME (typically 5-20 mg) to the organic solution and mix until complete dissolution.
  • Step 3: Solvent Evaporation - Remove the organic solvent under reduced pressure using a rotary evaporator at 40°C to form a thin, uniform drug-polymer film.
  • Step 4: Hydration - Hydrate the film with an appropriate aqueous buffer (e.g., phosphate buffer saline, pH 7.4) at a temperature above the transition temperature of the lipids (typically 60°C) for 30-60 minutes with gentle agitation.
  • Step 5: Stirring - Stir the resulting micellar dispersion according to the experimental design parameters (1-5 minutes) at controlled temperature.
  • Step 6: Purification - Purify the micelles by dialysis (using cellulose membrane with MWCO 12-14 kDa) against distilled water for 4-6 hours to remove unentrapped drug and free polymers.
  • Step 7: Characterization - Analyze the particle size, polydispersity index, and zeta potential of the resulting micelles using dynamic light scattering. The optimized formulation should demonstrate a particle size of approximately 152 ± 5.2 nm with low PDI (0.234) and high entrapment efficiency (88.67 ± 3.21%) [3].
Mitochondria-Targeted Immunoliposomes Preparation

This advanced protocol describes the preparation of dual-targeted immunoliposomes for enhanced delivery of 2-ME to neuroblastoma cells and their mitochondria:

  • Step 1: Lipid Film Formation - Dissolve lipid components (DPPC, cholesterol, and DSPE-PEG2000 at molar ratio of 60:35:5) along with 2-ME (5-10% w/w of total lipids) in chloroform:methanol (2:1 v/v) in a round-bottom flask. Remove organic solvents using a rotary evaporator at 40°C under reduced pressure to form a thin lipid film.
  • Step 2: Hydration - Hydrate the dry lipid film with phosphate buffered saline (pH 7.4) at 60°C (above phase transition temperature of lipids) with vigorous shaking for 1 hour to form multilamellar vesicles.
  • Step 3: Size Reduction - Subject the liposomal dispersion to sonication using a probe sonicator (5-10 minutes at 40-50 W output with pulse mode) or extrusion through polycarbonate membranes (100-200 nm pore size) for 10-15 cycles to obtain small unilamellar vesicles.
  • Step 4: Surface Modification - Incubate the liposomes with DSPE-PEG2000-(Fx,r)3 peptide (1-2 mol% of total lipids) and DSPE-PEG2000-Anti-GD2 (1-2 mol% of total lipids) at room temperature for 4-6 hours with gentle stirring to allow post-insertion into the liposomal membrane.
  • Step 5: Purification - Separate unentrapped drug and free ligands using size exclusion chromatography (Sephadex G-50) or dialysis against PBS (pH 7.4) for 4 hours.
  • Step 6: Sterilization - Sterilize the final liposomal formulation by filtration through 0.22 μm membrane filters and store at 4°C under inert atmosphere if necessary [4].

The resulting immunoliposomes should exhibit a particle size of approximately 141.0 ± 4.8 nm, PDI of 0.186 ± 0.01, and zeta potential of 24.5 ± 2.8 mV, with demonstrated specificity for GD2-positive tumor cells and subsequent mitochondrial targeting [4].

Additional Nanoformulation Methods
  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS):

    • Conduct solubility studies of 2-ME in various oils, surfactants, and co-surfactants
    • Prepare isotropic mixtures of selected components (cumin oil 15-30%, Tween 80 25-40%, propylene glycol 30-50%)
    • Incorporate 2-ME into the mixture with gentle heating (40°C) and stirring
    • Characterize by diluting with aqueous media and evaluating droplet size (optimized formula: 94.97 ± 4.35 nm) [6]
  • Folate-Conjugated Albumin Nanoparticles:

    • Prepare 2-ME-loaded albumin nanoparticles using desolvation method
    • Activate folic acid using carbodiimide chemistry
    • Conjugate activated folic acid to albumin nanoparticles via covalent attachment
    • Purify by centrifugation and characterize (size: 208.8 ± 5.1 nm, loading: 10.25%) [7]

Characterization Methods and Experimental Protocols

Physicochemical Characterization Techniques

Comprehensive characterization of 2-ME nanoformulations is essential for quality control and ensuring reproducible performance. The following table summarizes the key parameters and analytical methods used:

Table 2: Comprehensive Characterization Techniques for 2-ME Nanoformulations

| Parameter | Analytical Technique | Protocol Details | Acceptance Criteria | |---------------|--------------------------|---------------------|-------------------------| | Particle Size and PDI | Dynamic Light Scattering | Dilute formulation 100x with deionized water; measure at 25°C with 90° scattering angle | PDI < 0.3 indicates monodisperse population | | Zeta Potential | Laser Doppler Microelectrophoresis | Dilute with 1 mM NaCl; measure in folded capillary cell at 25°C | |±| > 20 mV for good physical stability | | Surface Morphology | Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Deposit sample on carbon-coated grid, stain with phosphotungstic acid (2%), air-dry before imaging | Spherical, smooth surface, no aggregation | | Crystallinity | Differential Scanning Calorimetry (DSC) | Heat 5-10 mg sample in sealed pans from 25°C to 300°C at 10°C/min under N₂ atmosphere | Absence of drug melting peak indicates amorphous state | | Chemical Composition | FTIR and Raman Spectroscopy | Prepare KBr pellets for FTIR; use laser excitation (532 nm) for Raman; scan from 4000-400 cm⁻¹ | Confirmation of drug-excipient interactions | | Entrapment Efficiency | Ultracentrifugation/Size Exclusion Chromatography followed by HPLC | Separate free drug at 20,000 rpm for 60 min; analyze drug content in supernatant using HPLC (C18 column, methanol:water mobile phase) | > 80% for efficient encapsulation |

In Vitro Release and Stability Studies
  • Drug Release Protocol:

    • Use dialysis method with activated dialysis bag (MWCO 12,000 Da)
    • Place 2-3 mL of formulation in dialysis bag immersed in 200-300 mL release medium (PBS with 0.1-0.5% w/v Tween 80 to maintain sink conditions)
    • Maintain system at 37 ± 0.5°C with constant stirring at 100 rpm
    • Withdraw samples (1 mL) at predetermined time intervals and replace with fresh medium
    • Analyze drug content using validated HPLC-UV method at 280 nm
    • Calculate cumulative drug release; optimized formulations typically show >90% release within 24 hours [6] [9]
  • Stability Studies Protocol:

    • Store formulations in sealed vials at 4°C, 25°C/60% RH, and 40°C/75% RH for 3 months
    • Withdraw samples at 0, 1, 2, and 3 months
    • Monitor changes in particle size, PDI, zeta potential, drug content, and physical appearance
    • Acceptable stability: <10% change in particle size, <5% drug degradation [5]
Biological Evaluation Methods
  • In Vitro Cytotoxicity Assessment (MTT Assay):

    • Seed cancer cells (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer, SH-SY5Y for neuroblastoma) in 96-well plates at density of 5-10 × 10³ cells/well
    • After 24 hours, treat with free 2-ME and nanoformulations at various concentrations (typically 0.1-100 μM)
    • Incubate for 48-72 hours at 37°C in 5% CO₂ atmosphere
    • Add MTT solution (0.5 mg/mL) and incubate for 3-4 hours
    • Dissolve formed formazan crystals with DMSO or acidified isopropanol
    • Measure absorbance at 570 nm using microplate reader
    • Calculate IC₅₀ values; nanoformulations typically show 3-5 fold lower IC₅₀ than free drug [3] [4] [9]
  • Cellular Uptake Studies:

    • Label formulations with fluorescent markers (e.g., Rhodamine, Coumarin-6, or DiR)
    • Incubate with cells for predetermined times (1-24 hours)
    • Wash with cold PBS, trypsinize, and analyze using flow cytometry or confocal microscopy
    • For mitochondrial colocalization, use MitoTracker dyes and analyze Pearson's correlation coefficient [4]
  • Apoptosis Assay (Annexin V/PI Staining):

    • Treat cells with IC₅₀ concentrations of formulations for 24-48 hours
    • Collect cells, wash with cold PBS, and resuspend in binding buffer
    • Stain with Annexin V-FITC and propidium iodide according to manufacturer's protocol
    • Analyze using flow cytometry within 1 hour
    • Calculate percentage of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells [3] [6]

Signaling Pathways and Mechanism of Action Diagrams

2-ME Mediated Apoptotic Signaling Pathways

The following diagram illustrates the key molecular mechanisms through which 2-ME exerts its anticancer effects, particularly when delivered via targeted nanoformulations:

G cluster_0 2-ME Mechanisms of Action cluster_1 Microtubule Disruption cluster_2 Mitochondrial Pathway cluster_3 Signaling Pathways cluster_4 Apoptosis Execution 2 2 ME This compound (2-ME) MT Microtubule Destabilization ME->MT ROS ROS Generation ME->ROS p53 p53 Activation ME->p53 JNK JNK1/2 Activation ME->JNK SAC Spindle Assembly Checkpoint Activation MT->SAC G2M G2/M Phase Arrest SAC->G2M G2M->p53 Indirect MMP Loss of Mitochondrial Membrane Potential ROS->MMP CytoC Cytochrome C Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Bax Bax Upregulation p53->Bax JNK->Bax Bax->CytoC Bcl2 Bcl-2 Downregulation Bcl2->CytoC Inhibition Casp3 Caspase-3/7 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Diagram 1: 2-ME Mediated Apoptotic Signaling Pathways

Mitochondrial Targeting Mechanism of Immunoliposomes

The following diagram illustrates the stepwise targeting mechanism of mitochondria-targeted immunoliposomes:

G cluster_0 Dual-Targeted Immunoliposome Action Mechanism cluster_1 Step 1: Tumor Accumulation cluster_2 Step 2: Cellular Uptake cluster_3 Step 3: Mitochondrial Targeting cluster_4 Step 4: Apoptotic Activation IL 2-ME Loaded Immunoliposome (anti-GD2 + (Fx,r)3 peptide) EPR Enhanced Permeability and Retention (EPR) Effect IL->EPR Tumor Tumor Tissue Accumulation EPR->Tumor GD2 GD2 Antigen Binding (Neuroblastoma Cells) Tumor->GD2 Endocytosis Receptor-Mediated Endocytosis GD2->Endocytosis Intracellular Intracellular Delivery Endocytosis->Intracellular Peptide (Fx,r)3 Peptide Mediated Mitochondrial Targeting Intracellular->Peptide Mito Mitochondrial Accumulation Peptide->Mito Release Drug Release at Mitochondria Mito->Release Apoptosis Enhanced Apoptotic Signaling Release->Apoptosis Efficacy Improved Anticancer Efficacy Apoptosis->Efficacy

Diagram 2: Mitochondrial Targeting Mechanism of Immunoliposomes

Conclusion and Future Perspectives

The development of advanced nanoformulations for this compound represents a promising strategy to overcome the significant biopharmaceutical challenges associated with this potent anticancer agent. The protocols and application notes detailed in this document provide researchers with comprehensive methodologies for preparing, optimizing, and characterizing various 2-ME nanoformulations, including nanosuspensions, polymeric micelles, liposomes, and other nanocarriers. The Quality by Design approach to formulation development, coupled with appropriate in vitro and in vivo evaluation methods, enables the rational design of 2-ME delivery systems with enhanced therapeutic potential.

Future directions in 2-ME nanoformulation development should focus on multifunctional systems that combine targeting ligands, stimuli-responsive elements, and diagnostic agents for theranostic applications. Additionally, exploration of combination therapies incorporating 2-ME with other anticancer agents in nanocarriers may provide synergistic effects and further improve treatment outcomes. As research progresses, emphasis should be placed on translational studies that address scale-up manufacturing, sterilization, and long-term stability to facilitate clinical development of these promising 2-ME nanoformulations.

References

Comprehensive Application Notes and Protocols for 2-Methoxyestradiol (2-ME) In Vitro Anti-Proliferative Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2-Methoxyestradiol (2-ME)

This compound (2-ME) is an endogenous metabolite of 17β-estradiol that has demonstrated significant anti-tumor activity across various cancer types through multiple mechanisms. Unlike parent estrogen, 2-ME does not bind to estrogen receptors, thereby avoiding estrogenic side effects, which makes it a promising anti-cancer candidate [1]. This natural compound exhibits pleiotropic mechanisms including inhibition of tubulin polymerization, induction of cell cycle arrest, promotion of apoptosis through oxidative stress, and anti-angiogenic effects [1] [2]. 2-ME has completed Phase I/II clinical trials for several cancer types with minimal side effects, showing particular promise in overcoming resistance to targeted therapies in melanoma and other malignancies [1]. These application notes provide detailed protocols for evaluating the anti-proliferative effects of 2-ME in various cancer model systems, with standardized methodologies suitable for drug development researchers.

Experimental Protocols for Anti-Proliferative Assessment

Cell Culture and Preparation
  • Cell Lines: The anti-proliferative activity of 2-ME has been demonstrated across diverse melanoma cell lines (SK-Mel-28, SK-Mel-103, SK-Mel-147, M245, WM1361A, WM1361A) with varying BRAF and NRAS mutational status, including models with acquired resistance to BRAF inhibitors (BRAFi) and BRAF+MEK inhibitors (BRAFi+MEKi) [1].
  • Culture Conditions: Maintain melanoma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 50 U/ml penicillin, and 50 μg/ml streptomycin at 37°C under 5% CO₂ atmosphere [1].
  • Preparation for Assays: Culture cells until approximately 70-80% confluent, harvest using standard trypsinization procedures, and resuspend in fresh medium for seeding. For 3D models, special considerations apply as detailed in Section 2.4.
Proliferation Assay (2D Model)

The Alamar Blue assay provides a reliable, fluorescent-based method to quantify metabolic activity as a proxy for cell proliferation following 2-ME treatment [1].

  • Seeding: Plate cells in 96-well plates at a density of 2.5 × 10³ cells/well in 100 μL complete medium and incubate overnight for attachment [1].
  • Treatment: Prepare increasing concentrations of 2-ME (typical range: 0.1-10 μM) in complete medium and add to wells after initial incubation, maintaining treatment for 72 hours. Include vehicle control (DMSO) and blank wells for background subtraction [1].
  • Detection: After treatment incubation, add Alamar Blue reagent according to manufacturer's protocol and incubate for 2-4 hours at 37°C. Measure fluorescence or absorbance using appropriate instrumentation [1].
  • Data Analysis: Calculate percentage inhibition relative to vehicle control, and determine IC₅₀ values using nonlinear regression analysis of dose-response curves.
Clonogenic Assay

The clonogenic assay evaluates long-term effects of 2-ME on reproductive cell survival and colony-forming ability, particularly relevant for assessing effects on cancer stem cells [1].

  • Seeding: Plate cells in 6-well plates at a density of 5 × 10³ cells/well and culture for 24 hours to allow attachment [1].
  • Treatment: Add 2-ME (0.5 μM recommended for initial testing) and maintain treatment for 14 days, replacing medium and treatment three times per week [1].
  • Staining and Analysis: After incubation, carefully aspirate medium, stain cells with crystal violet (0.5% w/v) for 30 minutes, wash gently to remove excess stain, and count colonies manually or using automated colony counting software [1].
Three-Dimensional (3D) Spheroid Models

3D models better recapitulate the tumor microenvironment and provide valuable information on drug penetration and effects on tumor architecture [1].

  • Spheroid Formation: Use the liquid overlay method by adding 200 μL of melanoma cell suspension (25,000 cells/mL) to 96-well plates coated with 1.5% agar. Incubate for 72 hours to allow spheroid self-organization [1].
  • Collagen Embedding: Harvest formed spheroids and embed in bovine collagen I gel containing EMEM, L-glutamine, and 2% fetal bovine serum. Solidify collagen at 37°C for 30 minutes, then overlay with normal melanoma medium [1].
  • Treatment and Viability Assessment: Treat embedded spheroids with 5.0 μM 2-ME for 5 days. Assess viability using calcein-AM (live cells) and ethidium bromide (dead cells) staining according to manufacturer's instructions. Image using fluorescence microscopy and analyze fluorescence ratio using Definiens Tissue Studio or similar image analysis software [1].
Analysis of Cell Death Mechanisms
2.5.1 Apoptosis Analysis by Flow Cytometry
  • Treatment and Staining: Treat cells with 2-ME (0-10 μM) for 5 days. Wash cells once with Annexin binding buffer [10 mmol/L HEPES (pH 7.4), 140 mmol/L NaCl, 5 mmol/L CaCl₂], then resuspend in 100 μL binding buffer containing 1 μL APC-conjugated Annexin V [1].
  • Incubation and Analysis: Incubate at 37°C for 15 minutes, then analyze by flow cytometry for Annexin V signal. Annexin V+/PI- cells indicate early apoptosis, while Annexin V+/PI+ cells indicate late apoptosis/necrosis [1].
2.5.2 Cell Cycle Analysis by Flow Cytometry
  • Treatment: Seed cells in 6-well plates at 5 × 10⁵ cells/well and culture for 24 hours. Treat with 2-ME (0.5, 1.0, or 10.0 μM) for 24 or 48 hours [1].
  • Processing and Analysis: Harvest cells, wash with cold PBS, and incubate with propidium iodide (50 μg/mL) and 0.1% Triton X-100 for 30 minutes. Analyze DNA content by flow cytometry (e.g., FACSCanto) and determine cell cycle distribution using appropriate software [1].
2.5.3 Senescence-Associated β-Galactosidase (SA-βgal) Assay
  • Treatment: Seed cells in 6-well plates (5 × 10⁴ cells/well) and after 24 hours, treat with 1.0 μM 2-ME for predetermined duration [1].
  • Staining and Detection: After treatment, fix cells and perform SA-βgal cytochemical detection according to Debacq-Chainiaux et al. [1]. Incubate plates overnight at 37°C and count blue-stained cells under bright-field microscopy [1].

Quantitative Data and Anti-Proliferative Effects

Anti-Proliferative Activity of 2-ME Across Melanoma Models

Table 1: Summary of 2-ME Anti-Proliferative Effects in Melanoma Cell Lines

| Cell Line/Model | BRAF/NRAS Status | Treatment Resistance | Assay Type | Effective Concentration | Key Findings | |---------------------|----------------------|--------------------------|----------------|-----------------------------|------------------| | SK-Mel-28 | BRAF mutant | None proliferation 72-hour treatment | IC₅₀ ~ 0.5-1.0 μM | Significant growth inhibition | | SK-Mel-103 | NRAS mutant | None proliferation 72-hour treatment | IC₅₀ ~ 0.5-1.0 μM | Significant growth inhibition | | SK-Mel-147 | WT for BRAF/NRAS | None proliferation 72-hour treatment | IC₅₀ ~ 0.5-1.0 μM | Significant growth inhibition | | Various melanoma lines | Different status | BRAFi-resistant Clonogenic 0.5 μM, 14 days | Colony formation inhibition | | Various melanoma lines | Different status | BRAFi+MEKi-resistant Clonogenic 0.5 μM, 14 days | Colony formation inhibition | | 3D Spheroid models | Various | Various viability 5.0 μM, 5 days | Reduced invasion, viability decrease | | 3D Skin reconstruct | BRAF mutant | None viability 5.0 μM, 72 hours | Significant proliferation decrease |

[1]

Table 2: 2-ME Effects on Cell Cycle Distribution and Apoptosis in Melanoma Cells

Parameter Cell Line Treatment Duration Effect
G2/M arrest Multiple 2-ME (0.5-10 μM) 24-48 hours Dose-dependent increase G2/M phase
Apoptosis Multiple 2-ME (0-10 μM) 5 days Increased Annexin V+ cells
Senescence Multiple 2-ME (1.0 μM) 5 days Increased SA-βgal+ cells
pRb expression Multiple 2-ME (1.0 μM) 24 hours Decreased expression
CyclinB1 expression Multiple 2-ME (1.0 μM) 24 hours Decreased expression
p21/Cip1 expression Multiple 2-ME (1.0 μM) 24 hours Increased expression

[1]

Synergistic Combinations

Table 3: Synergistic Interactions Between 2-ME and Other Agents

Combination Partner Cell Type Effects Proposed Mechanism
Histone deacetylase inhibitors (SAHA, sodium butyrate) Human leukemia cells (U937, HL-60, Jurkat) Marked increase in oxidative damage, mitochondrial injury, apoptosis Increased ROS generation, Akt inactivation, JNK activation
HDAC inhibitors Primary human leukemia cells Enhanced apoptosis Oxidative damage, differential effect on malignant vs. normal cells
HDAC inhibitors Normal bone marrow CD34+ cells No significant toxicity Selective toxicity toward malignant cells

[2]

Mechanism of Action and Signaling Pathways

Molecular Mechanisms of 2-ME Anti-Proliferative Activity

G cluster_cellular Cellular Responses cluster_molecular Molecular Mechanisms 2 2 ME ME Invasion Invasion Inhibition ME->Invasion 3D Models Tubulin Tubulin Polymerization Inhibition ME->Tubulin ROS ROS Generation ME->ROS CellCycle G2/M Cell Cycle Arrest Senescence Cellular Senescence CellCycle->Senescence Apoptosis Apoptosis Induction Oxidative Oxidative Stress Tubulin->CellCycle CyclinB1 ↓ CyclinB1 Expression CyclinB1->CellCycle pRb ↓ pRb Phosphorylation pRb->CellCycle p21 ↑ p21/Cip1 Expression p21->CellCycle ROS->Oxidative Mitochondrial Mitochondrial Injury ROS->Mitochondrial JNK JNK Activation ROS->JNK Akt Akt Inactivation ROS->Akt Mitochondrial->Apoptosis JNK->Apoptosis Akt->Apoptosis

Diagram 1: 2-ME Anti-Proliferative Mechanisms - This diagram illustrates the multifaceted molecular mechanisms through which 2-ME exerts its anti-proliferative effects, including cell cycle arrest, apoptosis induction, and senescence promotion.

Experimental Workflow for 2-ME Anti-Proliferative Assessment

G Start Start CellCulture Cell Culture Maintenance (Melanoma lines, various mutations) Start->CellCulture ModelSelection Model System Selection CellCulture->ModelSelection Assay2D 2D Proliferation Assay (Alamar Blue, 72h) ModelSelection->Assay2D Assay3D 3D Spheroid Model (Collagen embedding, 5 days) ModelSelection->Assay3D Clonogenic Clonogenic Assay (14 days, crystal violet) ModelSelection->Clonogenic Analysis Mechanism Analysis Assay2D->Analysis Assay3D->Analysis Clonogenic->Analysis CellCycle Cell Cycle Analysis (Flow cytometry, PI staining) Analysis->CellCycle Apoptosis Apoptosis Detection (Annexin V/PI staining) Analysis->Apoptosis Senescence Senescence Assay (SA-β-gal staining) Analysis->Senescence Western Western Blot Analysis (pRb, CyclinB1, p21) Analysis->Western End Data Integration & Interpretation CellCycle->End Apoptosis->End Senescence->End Western->End

Diagram 2: 2-ME Anti-Proliferative Assessment Workflow - This workflow outlines the comprehensive experimental approach for evaluating 2-ME anti-proliferative activity, from basic screening to mechanistic studies.

Technical Considerations and Troubleshooting

Critical Experimental Parameters
  • Drug Preparation: Prepare 2-ME stock solution in DMSO and store at -20°C. Avoid repeated freeze-thaw cycles. Final DMSO concentration should not exceed 0.1% (v/v) in cell culture media to maintain viability [1].
  • Time Considerations: The anti-proliferative effects of 2-ME are time-dependent, with apoptosis typically requiring 3-5 days of continuous exposure. Schedule assays accordingly and ensure fresh compound replacement during extended experiments [1] [2].
  • Cell Line Variability: Consider the genetic background of cell lines, as 2-ME efficacy may vary. Include multiple lines with different mutation profiles (BRAF, NRAS) for comprehensive assessment [1].
  • 3D Model Optimization: For consistent spheroid formation, ensure uniform cell seeding density and use pre-set agar-coated plates. Validate spheroid formation microscopically before treatment initiation [1].
Troubleshooting Common Issues
  • Inconsistent Proliferation Results: Ensure consistent cell seeding density and passage number. Use early-passage cells (passage 5-20) and avoid overconfluence. Include reference controls in each experiment.
  • Poor 3D Spheroid Formation: Optimize cell seeding density (typically 2,500-10,000 cells/well for 96-well format). Test different agar concentrations (1.0-1.5%) and allow sufficient polymerization time before cell addition.
  • Weak Apoptosis Signal: Extend treatment duration to 5 days and include positive controls (e.g., staurosporine). Ensure Annexin V binding buffer contains adequate calcium concentration.
  • High Background in SA-βgal Staining: Include untreated negative controls. Adjust fixation time and ensure proper pH (6.0) of staining solution. Use freshly prepared staining solution.

Conclusion

These application notes provide comprehensive protocols for evaluating the anti-proliferative activity of this compound using standardized in vitro approaches. The described methodologies enable robust assessment across 2D and 3D model systems, with particular utility for overcoming resistance to targeted therapies in melanoma. The multiple mechanistic analyses outlined facilitate understanding of 2-ME's pleiotropic anti-cancer effects, supporting its continued investigation as a promising therapeutic candidate, particularly in combination approaches that leverage its synergistic potential with other targeted agents.

References

Comprehensive Application Note: Analysis of 2-Methoxyestradiol-Mediated G2-M Cell Cycle Arrest

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2-Methoxyestradiol (2ME2)

This compound (2ME2) is an endogenous metabolite of 17β-estradiol that has gained significant attention for its potent anti-cancer properties independent of classical estrogen receptor signaling. With an estrogen receptor binding affinity 2,000-fold lower than estradiol, 2ME2 functions primarily through microtubule disruption and induction of G2-M phase cell cycle arrest [1]. This natural compound exhibits broad anti-proliferative activity against diverse cancer cell lines, including breast, ovarian, cervical, and glioblastoma models, while also demonstrating anti-angiogenic effects through inhibition of HIF-1α and VEGF [2] [3].

The clinical development of 2ME2 (brand name Panzem) has been challenged by its poor oral bioavailability and rapid hepatic metabolism, prompting the development of analogs with improved pharmacokinetic profiles [1] [4]. Nevertheless, 2ME2 remains a valuable research tool for investigating cell cycle dynamics and microtubule function, serving as a reference compound for novel chemotherapeutic agents targeting mitosis. This application note provides detailed methodologies for analyzing 2ME2-mediated G2-M arrest, supported by comprehensive quantitative data and experimental protocols suitable for cancer researchers and drug development professionals.

Mechanisms of G2-M Arrest Induced by 2ME2

Molecular Pathways and Targets

2ME2 induces G2-M cell cycle arrest through multiple interconnected mechanisms that disrupt normal mitotic progression:

  • Microtubule Disruption: 2ME2 binds to the colchicine-binding site of tubulin, located between α and β tubulin dimers, suppressing microtubule dynamics without causing significant depolymerization [4] [5]. This interaction leads to faulty spindle formation and activation of the spindle assembly checkpoint (SAC), preventing transition from metaphase to anaphase [6] [7].

  • Anaphase-Promoting Complex Inhibition: 2ME2 treatment inhibits the anaphase-promoting complex/cyclosome (APC/C), resulting in accumulation of key cell cycle regulators including securin and cyclin B1 [6]. This mechanism is tubulin-dependent as demonstrated by its absence in tubulin-mutant cell lines resistant to 2ME2.

  • Kinase Signaling Activation: Treatment with 2ME2 activates c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase pathways, leading to phosphorylation of anti-apoptotic Bcl-2 and Bcl-xL proteins, which promotes apoptosis [7] [3]. Additionally, cyclin-dependent kinase 1 (CDK1) activity is essential for 2ME2-mediated effects, as CDK1 inhibition mitigates its cellular impact [7].

  • Reactive Oxygen Species Generation: 2ME2 induces nitro-oxidative stress through generation of reactive oxygen and nitrogen species, resulting in DNA strand breaks and activation of DNA damage response pathways [8]. This oxidative stress component contributes to both cell cycle arrest and apoptosis induction across various cancer cell types.

The following diagram illustrates the key molecular mechanisms through which 2ME2 induces G2-M arrest and apoptosis:

G cluster_microtubule Microtubule Effects cluster_APC Cell Cycle Regulation cluster_signaling Signaling Pathways 2 2 ME2 ME2 TubulinBinding Binds Tubulin at Colchicine Site ME2->TubulinBinding APC_Inhibition APC/C Inhibition ME2->APC_Inhibition JNK_Activation JNK Activation ME2->JNK_Activation p38_Activation p38 MAPK Activation ME2->p38_Activation subcluster_ROS Oxidative Stress ROS Generation ME2->subcluster_ROS FaultySpindle Faulty Spindle Formation TubulinBinding->FaultySpindle SAC Spindle Assembly Checkpoint Activation FaultySpindle->SAC G2M_Arrest G2M_Arrest SAC->G2M_Arrest SecurinAccumulation Securin Accumulation APC_Inhibition->SecurinAccumulation CyclinB1Accumulation Cyclin B1 Accumulation APC_Inhibition->CyclinB1Accumulation SecurinAccumulation->G2M_Arrest CyclinB1Accumulation->G2M_Arrest Bcl2_Phosphorylation Bcl-2/Bcl-xL Phosphorylation JNK_Activation->Bcl2_Phosphorylation p38_Activation->Bcl2_Phosphorylation Apoptosis Apoptosis Bcl2_Phosphorylation->Apoptosis subcluster_ROS->Apoptosis G2M_Arrest->Apoptosis

Quantitative Data on 2ME2 Activity Across Cell Lines

Concentration-Dependent Effects on Cell Cycle Progression

The following table summarizes quantitative data on 2ME2-induced G2-M arrest across various cancer cell lines, providing reference values for experimental design:

Table 1: Concentration-Dependent Effects of 2ME2 on Cell Cycle Progression

Cell Line Cell Type 2ME2 Concentration Exposure Time G2-M Population Sub-G1 Population Key Molecular Markers Citation
MCF-7 Breast adenocarcinoma 1 μM 24 hours 23.1% - Cyclin B1 ↑ (38%) [3]
MDA-MB-231 Breast cancer 0.3-0.8 μM (derivatives) 24 hours G2-M arrest confirmed Increased Bcl-2 phosphorylation [9]
Oli-neu Oligodendrocyte precursor 1-10 μM 24 hours Endoreduplication Concentration-dependent apoptosis p21 ↑, p27 ↑, caspase-3 ↑ [10]
HeLa Cervical carcinoma 4.53 μM (IC₅₀) 18 hours Significant G2-M arrest Notable increase Tubulin stabilization [4] [5]
SH-SY5Y Neuroblastoma 100 nM-10 μM 24 hours - Concentration-dependent apoptosis Nitro-oxidative stress, HSP changes [8]
A2780 Ovarian cancer 0.5-5 μM 24-48 hours G2-M arrest DNA laddering observed Caspase activation, ROS generation [2]
Comparative Potency of 2ME2 and Its Derivatives

Table 2: Comparison of 2ME2 and Analogs in Preclinical Models

Compound Cell Line/Model IC₅₀ / Effective Concentration Key Findings Advantages Citation
2ME2 MCF-7 breast cancer 1 μM (growth inhibition) Increased G2-M population (23.1%), cyclin B1 accumulation Natural metabolite, established safety profile [3]
2ME2bisMATE MDA-MB-231 breast cancer 0.3 μM G2-M arrest, Bcl-2 phosphorylation, irreversible growth inhibition Enhanced potency, resistance to metabolism [9]
2ME2MATE MDA-MB-231 breast cancer 0.8 μM G2-M arrest, suppression of clonogenic potential Improved bioavailability [9]
Compound 4a HeLa cervical cancer 4.53 μM G2-M arrest, tubulin polymerization, apoptosis induction Selectivity index (SI)=15.6, improved pharmacokinetics [4] [5]

Experimental Protocols for Cell Cycle Analysis

Flow Cytometry-Based Cell Cycle Analysis

Purpose: To quantify 2ME2-induced G2-M cell cycle arrest using DNA content analysis by flow cytometry.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, MDA-MB-231)
  • 2ME2 stock solution (prepare in DMSO at 10 mM, store at -20°C)
  • Complete cell culture medium appropriate for cell line
  • Phosphate-buffered saline (PBS), pH 7.4
  • Trypsin-EDTA solution for cell detachment
  • 70% ethanol (in distilled water, store at -20°C)
  • Propidium iodide staining solution (50 μg/mL PI in PBS with 100 μg/mL RNase A)
  • Flow cytometry tubes
  • Flow cytometer with 488 nm excitation and >600 nm emission filter

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at 2-3×10⁵ cells/well in complete medium.
    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cell attachment.
    • Prepare fresh treatment medium containing appropriate concentrations of 2ME2 (typically 0.1-10 μM) or vehicle control (DMSO, final concentration ≤0.1%).
    • Replace medium with treatment solutions and incubate for desired duration (typically 16-24 hours).
  • Cell Harvesting and Fixation:

    • After treatment, collect culture supernatant (may contain detached apoptotic cells).
    • Wash adherent cells gently with PBS and trypsinize until detached.
    • Combine trypsinized cells with previously collected supernatant.
    • Centrifuge at 300 × g for 5 minutes and discard supernatant.
    • Resuspend cell pellet in 1 mL PBS and add drop-wise to 3 mL of ice-cold 70% ethanol while vortexing gently.
    • Fix cells at -20°C for at least 2 hours or overnight.
  • Staining and Flow Cytometry:

    • Centrifuge fixed cells at 300 × g for 5 minutes and remove ethanol completely.
    • Wash cells with 2 mL PBS and centrifuge again.
    • Resuspend cell pellet in 500 μL propidium iodide staining solution.
    • Incubate in dark at room temperature for 30 minutes.
    • Analyze samples using flow cytometry, collecting at least 10,000 events per sample.
    • Use pulse processing to gate out doublets and aggregates.
  • Data Analysis:

    • Identify cell cycle phases based on DNA content:
      • Sub-G1: apoptotic cells with reduced DNA content
      • G0/G1: diploid DNA content (2N)
      • S phase: intermediate DNA content (2N-4N)
      • G2-M: tetraploid DNA content (4N)
    • Calculate percentage of cells in each phase using flow cytometry software with appropriate cell cycle fitting algorithms.

Troubleshooting Tips:

  • Excessive sub-G1 population: Reduce treatment duration or concentration
  • Poor DNA content resolution: Ensure adequate RNase treatment and filter cells through mesh before analysis
  • High coefficient of variation: Check instrument alignment and ensure single-cell suspension
Annexin V/PI Apoptosis Assay

Purpose: To distinguish between apoptosis and necrosis in 2ME2-treated cells.

Procedure:

  • Harvest cells as described in the cell cycle protocol.
  • Resuspend cell pellet in 100 μL of binding buffer.
  • Add 5 μL of Annexin V-FITC and 5 μL of propidium iodide (PI).
  • Incubate for 15 minutes at room temperature in the dark.
  • Add 400 μL of binding buffer and analyze by flow cytometry within 1 hour.
  • Interpret results as follows:
    • Annexin V⁻/PI⁻: Viable cells
    • Annexin V⁺/PI⁻: Early apoptotic
    • Annexin V⁺/PI⁺: Late apoptotic/necrotic
Western Blot Analysis of Cell Cycle Regulators

Purpose: To detect changes in key cell cycle regulatory proteins following 2ME2 treatment.

Procedure:

  • Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
  • Separate 20-40 μg of protein by SDS-PAGE and transfer to PVDF membrane.
  • Block with 5% non-fat milk in TBST for 1 hour.
  • Incubate with primary antibodies (anti-cyclin B1, anti-securin, anti-phospho-H3, anti-cdc2, anti-β-actin) overnight at 4°C.
  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Develop using enhanced chemiluminescence substrate.
  • Expected results: Increased cyclin B1, securin, and phospho-cdc2 in 2ME2-treated cells.

The following workflow diagram illustrates the complete experimental process for analyzing 2ME2-induced G2-M arrest:

G cluster_exp Experimental Workflow for 2ME2 Cell Cycle Analysis CellCulture Cell Culture Seed cells in 6-well plates (2-3×10⁵ cells/well) Treatment 2ME2 Treatment Prepare concentrations (0.1-10 μM) Incubate 16-24 hours CellCulture->Treatment Harvest Cell Harvest Collect supernatant Trypsinize adherent cells Combine fractions Treatment->Harvest Fixation Fixation Centrifuge 300 × g, 5 min Resuspend in ice-cold 70% ethanol Fix at -20°C, ≥2 hours Harvest->Fixation Staining DNA Staining Centrifuge, remove ethanol Resuspend in PI/RNase solution Incubate 30 min, dark Fixation->Staining Analysis Flow Cytometry Acquire ≥10,000 events Gate single cells Analyze DNA content Staining->Analysis DataInterp Data Interpretation Sub-G1: apoptosis G0/G1: 2N DNA S: 2N-4N DNA G2-M: 4N DNA Analysis->DataInterp

Research Applications and Key Findings

Enhanced Viral Oncolysis in Combination Therapy

Recent research has demonstrated that 2ME2 significantly enhances the oncolytic activity of viruses such as Epizootic Hemorrhagic Disease Virus-Tel Aviv University (EHDV-TAU) in bladder cancer and melanoma models [7]. At sublethal concentrations (1.09 μM), 2ME2 perturbs the cell cycle and amplifies JNK activity, resulting in increased expression of the pro-apoptotic factor NOXA, caspase activation, and calreticulin exposure. This combination approach induces an immunogenic form of apoptosis in infected cancer cells, suggesting promising applications for virus-based cancer therapies. The enhancement is dependent on cell cycle disruption, as CDK1 inhibition mitigates these effects, highlighting the essential role of G2-M arrest in this therapeutic synergy.

Activity in Central Nervous System Cancers

2ME2 demonstrates significant efficacy against oligodendrocyte precursor cells (OPCs) that contribute to glioblastoma progression [10]. In Oli-neu cells, 2ME2 not only inhibits growth and induces apoptosis but also triggers endoreduplication - a process of whole-genome duplication without cell division. This unusual response involves upregulation of p53, cyclin E, and JNK1/2, leading to mitotic slippage and increased genomic content. The study revealed that inhibition of p53 with pifithrin-α could rescue 2ME2-induced endoreduplication, suggesting combination approaches that might overcome this potential resistance mechanism in glioma treatment.

Tissue-Specific Neurotoxic Effects

While 2ME2 shows promising anti-cancer activity, recent evidence suggests it may have neurotoxic effects at pharmacological concentrations [8]. In Parkinson's disease models using SH-SY5Y neuroblastoma cells, 2ME2 generates nitro-oxidative stress, regulates heat shock proteins, and induces DNA strand breaks leading to apoptosis. Clinical correlation revealed increased methoxyestrogens and H₂O₂ levels in Parkinson's disease patients' blood, suggesting that while 2ME2's anti-proliferative effects may be beneficial in cancer, they could potentially contribute to neurodegeneration. This dual activity highlights the importance of tissue-specific delivery systems for 2ME2-based therapies.

Conclusion

This compound represents a compelling natural compound with potent G2-M arresting activity across diverse cancer models. The detailed protocols provided in this application note enable researchers to reliably quantify and characterize 2ME2-induced cell cycle effects using flow cytometry and molecular biology techniques. The concentration-dependent responses tabulated across cell lines provide valuable reference points for experimental design.

The ongoing development of 2ME2 analogs with improved bioavailability and metabolic stability, combined with emerging research on combination therapies with oncolytic viruses, suggests promising clinical applications. However, the potential neurotoxic effects observed at pharmacological concentrations underscore the need for targeted delivery approaches to maximize therapeutic index while minimizing adverse effects.

Future research directions should focus on optimizing combination regimens that leverage 2ME2's unique mechanism of microtubule disruption without activating compensatory survival pathways, ultimately enhancing its utility in the oncologist's arsenal against proliferative diseases.

References

2-ME ELISA kit serum measurement protocol

Author: Smolecule Technical Support Team. Date: February 2026

2-ME2 ELISA Kit Components & Performance

The following tables summarize the key components and validated performance characteristics of a typical 2-Methoxyestradiol (2-ME2) ELISA Kit based on the search results [1].

Table 1: Kit Components (96T size) [1]

Component Description Storage (Opened)
ELISA Microplate 8x12 well strips, pre-coated with 2-ME2 1 month at 2-8°C; 6 months at -20°C
Lyophilized Standard 2 vials for creating standard curve 1 month at 2-8°C; 6 months at -20°C
Biotin-labeled Antibody 1 vial (concentrated) -
HRP-Streptavidin Conjugate 120 µL (100X concentrated) 2-8°C (avoid light)
TMB Substrate 10 mL -
Stop Solution 10 mL -
Wash Buffer 30 mL (25X concentrated) -
Sample Dilution Buffer 20 mL -

Table 2: Assay Performance Characteristics [1]

Parameter Specification
Sample Type Serum, Plasma, Cell Culture Supernatant, etc.
Assay Duration ~2 hours
Detection Range 31.25 - 2000 ng/mL
Sensitivity 18.75 ng/mL
Sample Dilution Recommended 1:2 for serum/plasma
Precision (CV%) Intra-assay: <5%; Inter-assay: ~5%
Mean Recovery Serum: 97%; Plasma: 96%

Detailed Experimental Workflow

Here is the complete procedure for performing the 2-ME2 serum measurement, from sample preparation to data calculation.

Sample Preparation & Pre-Assay Steps
  • Serum Collection: Collect blood using a serum separator tube (SST). Allow it to clot for 30 minutes at room temperature, then centrifuge for 15 minutes at 1000 × g. Aliquot the serum immediately and store at ≤ -20°C if not used right away. Avoid repeated freeze-thaw cycles [2].
  • Pre-Assay Reconstitution: Reconstitute all lyophilized standards and the biotin-labeled antibody according to the kit instructions. Equilibrate all kit components and your samples to room temperature before starting the assay to ensure accurate results [1].
ELISA Assay Procedure

The diagram below illustrates the core principle of the competitive ELISA method used in this kit.

G Start Start: Pre-coated 2-ME2 in Wells Step1 Step 1: Add Sample/Standard and Biotin-labeled Antibody Start->Step1 Step2 Step 2: Add HRP-Streptavidin Conjugate (SABC) Step1->Step2 Step3 Step 3: Add TMB Substrate Step2->Step3 Step4 Step 4: Add Stop Solution and Read OD at 450nm Step3->Step4 Comp Key: Competition Reaction Comp->Step1

Follow these steps to run the assay [1]:

  • Prepare the Plate: Wash the pre-coated plate twice with Wash Buffer.
  • Add Sample and Antibody:
    • Add 50 µL of standard or prepared sample to each well.
    • Immediately add 50 µL of the biotin-labeled antibody working solution to each well. Do not reuse tips.
    • Gently shake the plate for 1 minute, seal it, and incubate statically for 45 minutes at 37°C.
    • Wash the plate 3 times, immersing for 1 minute each time.
  • Add Enzyme Conjugate:
    • Add 100 µL of HRP-Streptavidin Conjugate (SABC) working solution to each well.
    • Seal the plate and incubate statically for 30 minutes at 37°C.
    • Wash the plate 5 times, immersing for 1 minute each time.
  • Develop and Stop the Reaction:
    • Add 90 µL of TMB substrate solution to each well.
    • Seal the plate and incubate statically for 10-20 minutes at 37°C in the dark. Monitor for color development.
    • Add 50 µL of Stop Solution to each well. The blue product will turn yellow.
  • Read the Plate: Measure the Optical Density (O.D.) at 450 nm immediately using a microplate reader.
Data Analysis & Calculation
  • Generate the Standard Curve: Plot the average O.D. value for each standard (y-axis) against its known concentration (x-axis) on a semi-log graph. Use curve-fitting software to generate a best-fit curve. A 4- or 5-parameter logistic (4PL or 5PL) model is often recommended for ELISA data [3]. Note that for competitive ELISAs, the curve is inverted (highest O.D. corresponds to the lowest analyte concentration) [3].
  • Calculate Sample Concentration: Find the average O.D. of your duplicate sample wells. Locate this value on the y-axis of the standard curve, draw a horizontal line to the curve, and then a vertical line down to the x-axis to read the corresponding concentration [3].
  • Apply Dilution Factor: If your sample was diluted, multiply the concentration obtained from the standard curve by the dilution factor [3].
  • Assay Validation:
    • Precision: Calculate the Coefficient of Variation (CV%) for your sample duplicates. The CV should ideally be <20% [3]. High CV can indicate pipetting errors or plate washing issues [3].
    • Recovery: For validation, you can spike a known amount of 2-ME2 into a sample and calculate the percentage recovery, which should fall within the expected range (e.g., 89-105% for serum) [1].

Critical Technical Notes for Researchers

  • Sample Integrity: Serum and plasma samples require a 1:2 dilution with the provided Sample Dilution Buffer before the assay. This reduces matrix effects that can interfere with the detection [1].
  • Quality Control: Always run samples and standards in duplicate or triplicate. This provides enough data for statistical validation and helps identify outliers or technical errors [3].
  • Instrumentation: Ensure pipettes are properly calibrated before use. Use precision single- and multi-channel pipettes with sealed tips to ensure accurate liquid handling [1].

References

reducing 2-Methoxyestradiol extensive metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on 2-ME2

Observation/Effect Experimental Model Concentrations/Doses Tested Key Findings & Relevance

| Induces nitro-oxidative stress & apoptosis [1] | SH-SY5Y neuroblastoma cell line (Parkinson's model) | Physiological: 100 pM - 10 nM Pharmacological: 100 nM - 10 µM | Pharmacological concentrations caused DNA damage and apoptosis via nitro-oxidative stress. Suggests metabolic pathways can generate toxic products that limit therapeutic use. | | Triggers p53-dependent endoreduplication & apoptosis [2] | Oli-neu oligodendroglial precursor cells (glioblastoma model) | 1 µM and greater | High concentrations induced abnormal cell cycles (endoreduplication) and apoptosis. Confirms potent, dose-dependent cytotoxicity that may be linked to its metabolic instability. | | Inhibits mitochondrial biogenesis [3] | 143B osteosarcoma cells | 10 nM, 1 µM | Regulated PGC-1α, COXI, and SIRT3, affecting mitochondrial mass. Demonstrates a specific metabolic pathway that could be a target for stabilization strategies. | | Reduces BP & heart rate, promotes weight loss [4] | Male/Female WKY rats and SHRs | 20 mg/kg/day (for 2-5 weeks) | In vivo efficacy, but weight loss suggests potential systemic side effects, possibly due to extensive metabolism or off-target effects. |

Experimental Protocols from Key Studies

Here are simplified methodologies from the cited papers that your users can adapt to test the stability and biological activity of 2-ME2 or its analogs.

1. Protocol for Assessing Apoptosis and Nitro-Oxidative Stress (Based on [1])

  • Cell Culture: Human neuroblastoma SH-SY5Y cells maintained in DMEM/F12 medium with 10% FBS, 1% L-glutamine, 1% non-essential amino acids, and 1% penicillin/streptomycin at 37°C with 5% CO₂.
  • Treatment: Seed cells in 6-well plates (300,000 cells/well). After 24 hours, treat with a range of 2-ME2 concentrations (e.g., 100 pM to 10 µM) in a serum-free medium for 24 hours. Include a solvent control (DMSO ≤0.1%).
  • Assessment of Cell Death: After treatment, trypsinize cells, wash with PBS, and stain with Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature. Analyze using flow cytometry to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

2. Protocol for Investigating Mitochondrial Effects (Based on [3])

  • Cell Culture: Highly metastatic osteosarcoma 143B cells cultured in low-glucose, pyruvate, and lactate-free Minimum Essential Medium Eagle, supplemented with 2 mM glutamine, 1% nonessential amino acids, and 10% heat-inactivated FBS.
  • Treatment and Staining: Seed cells on imaging-compatible plates or coverglasses. To assess mitochondrial mass, treat cells with 2-ME2 (e.g., 10 nM, 1 µM) for 8-24 hours. 30 minutes before the end of incubation, add 200 nM MitoTracker Green FM to the culture medium. Rinse cells and replace with phenol-red-free medium before imaging.
  • Image Acquisition and Analysis: Analyze samples using a fluorescence microscope. Draw a region of interest around the whole mitochondrion in each cell and measure the mean intensity of the green channel (after background subtraction) to determine relative mitochondrial mass.

Proposed Experimental Workflow for Metabolic Stability

The following diagram outlines a logical workflow for designing experiments to investigate and improve 2-ME2's metabolic stability.

Start Start: Investigate 2-ME2 Metabolism A Identify Major Metabolites (e.g., via LC-MS/MS) Start->A B Hypothesize Stabilization Strategy A->B C1 Chemical Modification (e.g., prodrug, analog) B->C1 C2 Co-administration (e.g., COMT inhibitor) B->C2 D Test in Relevant In Vitro Model C1->D C2->D E1 Assess Metabolic Stability D->E1 E2 Verify Biological Activity (Apoptosis, Mitochondria, etc.) D->E2 F Lead Candidate for In Vivo Studies E1->F E2->F

Troubleshooting Guide & FAQs

Q: The biological activity of 2-ME2 in our cell assays is inconsistent. What could be the reason?

  • A: This is a classic sign of rapid metabolic degradation. 2-ME2 is a natural metabolite and can be quickly modified or broken down in biological systems [1] [3]. Ensure you are using pharmacological concentrations (e.g., 100 nM to 10 µM) and consider testing its stability directly in your culture medium or cell lysates over time.

Q: We are developing 2-ME2 analogs. What cellular pathways should we target to confirm efficacy while reducing metabolism?

  • A: Your analogs should be tested in key pathways known to be affected by 2-ME2:
    • Apoptosis Induction: Use Annexin V/PI staining and flow cytometry to confirm the drug triggers programmed cell death [1] [2].
    • Mitochondrial Dysfunction: Evaluate changes in mitochondrial mass and membrane potential using specific fluorescent probes (e.g., MitoTracker) [3].
    • Cell Cycle Disruption: Look for signs of endoreduplication or G2/M arrest, which are hallmarks of 2-ME2's effect on tubulin [2].

Q: What are the primary metabolic pathways of 2-ME2 we should investigate?

  • A: The search results indicate that 2-ME2 itself is a metabolite of 17β-estradiol, formed by the enzyme catechol-O-methyltransferase (COMT) [4] [1]. A logical hypothesis is that further metabolism may involve oxidation, glucuronidation, or sulfation. Profiling metabolites using techniques like LC-MS/MS in hepatocyte models or plasma is a crucial first step [1].

I hope this structured information provides a solid foundation for your technical support center. The experimental data and protocols should help users diagnose and troubleshoot issues related to 2-ME2's metabolic stability.

References

Troubleshooting Guide: Low Entrapment Efficiency (EE%)

Author: Smolecule Technical Support Team. Date: February 2026

Here are the key parameters to investigate and optimize if you are experiencing low encapsulation efficiency.

Parameter Issue & Impact Suggested Optimization Strategy
Drug Loading (%) Excessive drug leads to saturation, low EE% [1]. Test a series (e.g., 5%, 10%, 15%); find optimal capacity [1].
Polymer & Stabilizer Concentration Insufficient polymer/stabilizer causes drug leakage, poor particle formation [2] [3]. Increase polymer (e.g., PLGA) or surfactant (e.g., Poloxamer 188) concentration [2] [3].
Organic Solvent & Process Slow mixing or inappropriate solvent choice causes drug diffusion, low EE% [4]. Use rapid mixing (e.g., flash nanoprecipitation); ensure solvent is water-miscible (e.g., acetone) [4].

Experimental Protocol for 2-ME Nanoparticle Preparation

The methodology below, based on a study that achieved high encapsulation efficiency for 2-ME, can serve as a robust starting protocol for your experiments [1].

  • Nanoparticle System: PEGylated PLGA nanoparticles.
  • Method: Solvent displacement/Nanoprecipitation [1].
  • Detailed Procedure:
    • Organic Phase: Dissribute PEG-PLGA polymer (e.g., 10 mg/mL) and 2-ME in acetone. The drug loading (e.g., 5%, 10%, 15% w/w relative to polymer) is a key variable [1].
    • Aqueous Phase: Prepare an aqueous solution containing a stabilizer like Poloxamer 188 [3].
    • Mixing: Add the organic phase to the aqueous phase under continuous magnetic stirring.
    • Solvent Removal: Stir the mixture for 3-4 hours at room temperature to evaporate the organic solvent [3].
    • Collection & Lyophilization: Centrifuge the nanoparticle suspension (e.g., at 20,000 rpm for 30 minutes), wash, and lyophilize using a cryoprotectant like trehalose for stability [3].

Systematic Optimization Workflow

For a methodical approach, you can follow this workflow which integrates the principles of Quality by Design (QbD) used in advanced formulation studies [2] [3].

start Define QTPP and CQAs risk Risk Assessment start->risk doc Design of Experiments (DoE) risk->doc optimize Optimize Critical Parameters doc->optimize validate Validate Model optimize->validate space Establish Design Space validate->space

Frequently Asked Questions (FAQs)

Q1: Besides drug loading, what other parameters significantly impact EE%? The polymer-to-stabilizer ratio and the stirring speed during formulation are two other highly critical parameters. A higher polymer concentration can improve drug entrapment, while a very high stirring speed might lead to drug leakage and a lower EE% [3].

Q2: What analytical techniques are used to characterize the optimized nanoparticles? Standard characterization includes measuring particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering. Entrapment efficiency is typically determined by centrifuging the nanoparticles, analyzing the free drug in the supernatant, and calculating the percentage of encapsulated drug. Further analysis often uses Differential Scanning Calorimetry (DSC) and Scanning Electron Microscopy (SEM) [2] [1] [5].

Q3: My drug releases too quickly. How can I achieve a more sustained profile? A rapid "burst release" is often due to drug molecules adsorbed on or very near the nanoparticle surface. To achieve sustained release, optimize the polymer type (e.g., PLGA lactide:glycolide ratio and molecular weight) and concentration to create a denser matrix from which the drug diffuses more slowly [2] [3].

References

Nanocarrier Strategies for Enhanced Tumor Penetration: A Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

The challenge of deep tumor penetration is a significant hurdle in cancer nanomedicine. The following FAQs address common issues and strategies based on current research.

FAQ 1: Why do my nanocarriers accumulate at the tumor site but fail to penetrate deeply?

This is a common problem often caused by the dense and complex Tumor Microenvironment (TME). Key barriers include:

  • High Tumor Stromal Density: A dense extracellular matrix (ECM) creates a physical barrier that blocks nanoparticle diffusion [1].
  • Elevated Tumor Interstitial Fluid Pressure (IFP): High pressure within the tumor pushes against fluid inflow, reducing the convective transport of nanocarriers into the core [1].
  • Suboptimal Nanocarrier Physicochemical Properties: The size, surface charge, and shape of your nanoparticles can be unsuited for deep penetration.

FAQ 2: How can I modify the surface properties of nanocarriers to improve penetration?

Surface engineering is a primary strategy to overcome TME barriers. A highly promising approach is the use of charge-reversal nanoparticles [1].

  • The Problem: Positively charged nanoparticles penetrate cells well but are quickly cleared from the bloodstream. Neutral or negatively charged nanoparticles have longer circulation times but poor cellular uptake within the tumor [1].
  • The Solution: Charge-reversal nanocarriers are designed to be slightly negative or neutral in the bloodstream (pH ~7.4) to ensure long circulation. Once they reach the slightly acidic tumor microenvironment (pH ~6.5-6.8), their surface charge switches to positive, enhancing cellular internalization and tissue penetration [1].

The table below summarizes the primary nanocarrier types and their key characteristics for tumor targeting.

Category Example Materials Key Advantages Key Limitations
Lipid-based Liposomes, Solid Lipid NPs [1] High biocompatibility, can encapsulate both hydrophilic & hydrophobic drugs [1] Relatively low stability, can be rapidly cleared by the immune system [1]
Polymer-based PLGA, Chitosan, Polymeric micelles [2] [1] Controlled drug release, tunable size and biodegradability [2] [1] Complex preparation; some polymers can have toxicity (e.g., chitosan reported with dose-dependent cardiotoxicity) [2]
Inorganic Gold nanoparticles, Mesoporous Silica [1] High stability, good for therapy + imaging (theranostics) [1] Poor biodegradability, uncertain long-term safety profile [1]
Biomacromolecule-based Albumin, Gelatin [2] [1] Excellent biocompatibility and biodegradability [2] Complex structures and high production costs [1]

Troubleshooting Guide: Common Experimental Issues

Observed Problem Potential Root Cause Suggested Remedial Action
Low tumor accumulation in vivo Rapid clearance by the immune system, poor stability in blood [1] PEGylate the nanoparticle surface to create "stealth" particles [1].
Poor cellular uptake in tumor cells Ineffective surface charge for interaction with cell membranes [1] Implement a charge-reversal system or functionalize with targeting ligands (e.g., peptides, antibodies) [2] [1].
Limited penetration in 3D tumor spheroids Nanoparticle size is too large for effective diffusion through the ECM [1]. Develop size-transformable nanoparticles that break into smaller units upon TME triggers (e.g., pH, enzymes) [1].
High cytotoxicity in healthy cells Non-specific nanoparticle accumulation or premature drug release [2]. Optimize targeting specificity and use TME-responsive linkers (e.g., cleavable in high GSH or acidic conditions) for controlled release [1].

Experimental Workflow & Strategy Visualization

The following diagram illustrates a generalized experimental workflow for developing and evaluating a charge-reversal nanocarrier system, which is a leading strategy for enhancing tumor penetration.

Start Start Nanocarrier Synthesis Nanocarrier Synthesis Start->Nanocarrier Synthesis End End Surface Functionalization Surface Functionalization Nanocarrier Synthesis->Surface Functionalization  Load Drug   In Vitro Characterization In Vitro Characterization Surface Functionalization->In Vitro Characterization  Add charge-reversal polymer   In Vitro Testing In Vitro Testing In Vitro Characterization->In Vitro Testing  Confirm size, charge, stability   In Vivo Evaluation In Vivo Evaluation In Vitro Testing->In Vivo Evaluation  Validate charge-switch & efficacy in cells   Data Analysis Data Analysis In Vivo Evaluation->Data Analysis  Assess tumor penetration & toxicity   Data Analysis->End  Iterate design  

Workflow for Charge-Reversal Nanocarrier Development

The diagram below visualizes the core mechanism of a charge-reversal nanoparticle, showing how its properties change in response to the tumor microenvironment to achieve deep penetration.

A Systemic Circulation (Neutral Bloodstream pH) B Reaches Tumor Vasculature (Passive Targeting via EPR) A->B  Neutral/negative surface long circulation   C Extravasation into TME (Charge Switches to Positive) B->C  Responds to acidic TME   D Deep Tumor Penetration (& Enhanced Cellular Uptake) C->D  Positive charge interacts with negatively charged cell membranes  

Charge-Reversal Mechanism in Tumor Microenvironment

Finding Specific Information on 2-ME

The search results could not provide specific data on 2-Methoxyestradiol (2-ME). To find the detailed experimental protocols and data you need, I suggest:

  • Using specialized scientific databases like PubMed, ScienceDirect, or Web of Science.
  • Employing precise search terms such as "this compound" AND "nanoparticle", "2-ME tumor penetration", or "2-ME delivery" AND "charge-reversal".

References

2-Methoxyestradiol plasma concentration half-life extension

Author: Smolecule Technical Support Team. Date: February 2026

Why is 2-ME2's Bioavailability a Problem?

2-Methoxyestradiol (2-ME2) is an endogenous metabolite with promising anti-cancer properties, but its clinical application is severely limited by its poor pharmacokinetic profile [1] [2] [3]. The table below summarizes the key challenges:

Challenge Impact on 2-ME2
Poor Aqueous Solubility Very low predicted solubility (4.8 µg/mL) limits absorption [1].
Rapid Metabolism & Clearance Quickly metabolized to inactive compounds like 2-methoxyestrone; plasma levels fall below detection limits shortly after intravenous administration in rats [2].
Low and Variable Oral Bioavailability Oral bioavailability is very low (approximately 1-2%) with high patient-to-patient variability, requiring impractically high oral doses to maintain therapeutic plasma levels [1] [4].

Strategies to Improve Half-Life and Bioavailability

Researchers have developed two primary chemical strategies to overcome these limitations. The following diagram illustrates the logical workflow for developing these improved versions of 2-ME2.

architecture cluster_strategies Development Strategies cluster_prodrug Prodrug Approach cluster_analog Analog Approach Start Problem: 2-ME2 Poor Bioavailability & Short Half-Life Prodrug Prodrug Design Start->Prodrug Analog Structural Analogs Start->Analog P1 Increase Water Solubility Prodrug->P1 P2 Block Metabolic Sites Prodrug->P2 A1 Modify Chemical Structure Analog->A1 A2 Enhance Metabolic Stability Analog->A2 Goal Goal: Improved Pharmacokinetics Longer Half-Life & Higher Bioavailability P1->Goal P2->Goal A1->Goal A2->Goal

Strategy 1: Designing Prodrugs

A prodrug is an inactive compound that is converted into the active drug inside the body. The design of a second-generation 2-ME2 prodrug (2-ME2-PD1) specifically targets its main weaknesses [1].

  • Objective 1: Enhance Solubility. A bio-reversible hydrophilic group (a phosphate group) was added to the 3-position of the molecule. This modification significantly increases the compound's water solubility, which is expected to improve its absorption [1].
  • Objective 2: Resist Metabolism. An ester moiety was added to mask the 17-position alcohol. This protects the molecule from rapid metabolic deactivation, allowing more of the prodrug to reach its site of action before being converted back to the active 2-ME2 [1].
  • Outcome: This double prodrug demonstrated greater potency than 2-ME2 itself in inhibiting the growth of Barrett's esophageal adenocarcinoma xenografts in mice, validating the approach [1].
Strategy 2: Developing Structural Analogs

Instead of a prodrug, another strategy is to create entirely new molecules (analogs) that retain 2-ME2's activity but are inherently more stable.

A prominent example is ENMD-1198. This analog was developed to decrease metabolism and increase both bioavailability and anti-tumor activity compared to the parent 2-ME2 molecule [4]. A phase I clinical trial in advanced cancer patients showed that ENMD-1198 has a favorable pharmacokinetic profile:

  • It was well-absorbed with a time to maximum concentration (T~max~) of 1-2 hours.
  • Its mean terminal half-life was 15 hours, which is significantly longer than that of native 2-ME2.
  • Exposure to the drug increased linearly with dose, and it was suitable for once-daily oral dosing [4].

Experimental Evidence & Protocols

The table below summarizes key experimental findings from the literature that support these strategies.

Compound Model / Study Type Key Improvement / Finding
2-ME2 Prodrug (2-ME2-PD1) In vivo (BEAC xenografts) Greater potency than 2-ME2; effective via possible microtubule disruption [1].
ENMD-1198 (Analog) Phase I Clinical Trial (Human) Half-life of 15 hours; linear pharmacokinetics; recommended phase II dose is 425 mg/m²/day [4].
[11C]2-ME2 In vivo (Tumor-bearing mice) Confirmed rapid clearance; pharmacokinetics were linear between 0.14-8.5 μg doses [2].

A Guide to Troubleshooting 2-ME2 Experiments

For researchers facing issues with 2-ME2 activity in experiments, the problem likely stems from its pharmacokinetics. Here is a logical troubleshooting guide:

  • Confirm the Problem: If you observe a lack of in vivo efficacy despite good in vitro results, the issue is likely poor systemic exposure of 2-ME2 [1] [2].
  • Investigate the Cause:
    • Check Solubility: The extremely low aqueous solubility of native 2-ME2 is a primary barrier to its absorption [1].
    • Consider Metabolism: The compound is rapidly metabolized and cleared, leading to a very short window of therapeutic plasma levels [2].
  • Implement a Solution:
    • Adopt a Prodrug Strategy: Consider using or developing a prodrug that incorporates hydrophilic groups (e.g., at the 3-position) and protective moieties (e.g., at the 17-position) to simultaneously improve solubility and metabolic stability [1].
    • Use a Stable Analog: For more predictable results, employ a established analog like ENMD-1198, which was designed for improved pharmacokinetics and has demonstrated a longer half-life in humans [4].

References

overcoming 2-ME rapid efflux in cell culture

Author: Smolecule Technical Support Team. Date: February 2026

Potential Avenues for Investigation

Concept Description & Potential Relevance Key Findings from Literature
Efflux Pump Inhibitors (EPIs) Small molecules that block transport proteins, preventing them from expelling compounds from the cell [1] [2]. Could rejuvenate obsolete compounds; research focuses on adjuvants to increase antibiotic efficacy [1] [2]. Natural and synthetic EPIs exist, but none are yet approved for clinical use [3] [4] [5].
Cystine/Cysteine Transport Some cells lack the xCT transporter (system xc⁻) and rely on feeder cells (e.g., fibroblasts) to supply cysteine, a precursor to glutathione [6]. The feeder cell co-culture system is a proven method to maintain redox balance in cells that cannot import cystine/cysteine themselves [6].
Media & Compound Engineering Modifying the compound or its formulation to make it a poorer substrate for efflux pumps [3] [5]. One strategy to combat antibiotic resistance is "by-passing efflux systems by improving the molecular design of old antibiotics" [3].

Suggested Troubleshooting Guide for Your Experiments

Based on the general principles above, here are some experimental approaches you could test to mitigate 2-ME efflux.

FAQ: Why is the concentration of 2-ME in my culture media dropping rapidly?

This is likely due to a combination of rapid efflux by the cells and oxidation in the culture medium. Thiol-containing compounds like cysteine (and by analogy, 2-ME) are known to rapidly oxidize in culture media when exposed to ambient air [6]. Cells may then actively export the compound, further reducing its intracellular concentration.

FAQ: What can I do to maintain effective intracellular levels of 2-ME?
  • Test Efflux Pump Inhibitors (EPIs): While no specific EPI for 2-ME is indicated, this is a primary research avenue.

    • Methodology: Co-treat your cells with 2-ME and a broad-spectrum EPI. You would need to conduct a dose-response curve to find a non-toxic concentration of the EPI that effectively increases 2-ME retention. The positive outcome would be sustained 2-ME activity in your assays.
    • Note: This approach is high-risk but high-reward, as it directly targets the hypothesized efflux mechanism.
  • Implement a Feeder Cell Co-culture System: This method addresses the problem by providing a continuous, natural supply of a reducing equivalent.

    • Methodology: Culture your target cells (which may be effluxing 2-ME) on a layer of fibroblast feeder cells. The fibroblasts express the xCT transporter and can take up cystine, convert it to cysteine, and secrete it into the medium, where your target cells can uptake it [6]. This creates a more stable redox environment.
    • Workflow: The following diagram illustrates the logical relationship and workflow of using a feeder cell system to support cells that struggle with thiol metabolism.

    G Start Start: Target Cell has Low Intracellular Thiols Problem Problem: Rapid 2-ME Efflux/Oxidation Start->Problem Solution Solution: Introduce Fibroblast Feeder Cells Problem->Solution Process1 1. Fibroblasts import Cystine (via xCT transporter) Solution->Process1 Process2 2. Fibroblasts reduce Cystine to Cysteine Process1->Process2 Process3 3. Fibroblasts secrete Cysteine into medium Process2->Process3 Outcome Outcome: Target Cell imports Cysteine Maintains Redox Balance & Viability Process3->Outcome

  • Optimize 2-ME Handling and Delivery:

    • Frequent Replenishment: Add fresh 2-ME to the culture medium more frequently (e.g., every 12-24 hours) instead of once at the beginning of the experiment.
    • Use Stable Analogs: Investigate whether more stable chemical analogs of 2-ME (e.g., other reducing agents or thiol donors) can serve the same purpose in your experimental system with slower degradation and efflux.

References

2-Methoxyestradiol assay interference isomer separation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What are the main isomeric interferences in 2ME quantification? The primary isomeric interferences are 4-methoxyestradiol (4ME), 3-O-methyl 2-hydroxyestradiol (3M2OH), and 3-O-methyl 4-hydroxyestradiol (3M4OH) [1]. These compounds have nearly identical molecular weights and similar chemical structures to 2ME, making them difficult to separate.

  • Why do immunoassays often overestimate 2ME concentrations? Immunoassays, such as ELISA, can have insufficient specificity because the antibody may cross-react with 2ME's structural isomers present in the biological sample. This leads to an overestimation of the true 2ME concentration [1] [2].

  • What is the most effective method to separate 2ME from its isomers? A highly effective method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combined with chemical derivatization. The derivatization reagent MPDNP-F is particularly effective as it enhances detectability and allows for separation based on both chromatography and distinct fragmentation patterns in the mass spectrometer [1].


Troubleshooting Guide: Isomer Separation for Accurate 2ME Quantification

Problem: Inaccurate 2ME quantification due to co-eluting isomers.

Solution: Implement a validated LC-MS/MS method with MPDNP-F derivatization.

This method addresses interference through a combination of chromatographic separation and unique fragmentation patterns, ensuring high specificity and sensitivity [1].

1. Experimental Protocol

  • Sample Pretreatment (Solid-Phase Extraction)

    • Mix 180 µL of serum sample with 180 µL of Internal Standard (IS) solution (e.g., 2ME-13C6).
    • Vortex and centrifuge the mixture.
    • Dilute the supernatant with 390 µL of water.
    • Condition an Oasis HLB μElution plate with acetonitrile, methanol, and water.
    • Load the sample onto the plate.
    • Wash with water and 50% methanol.
    • Elute 2ME and IS with acetonitrile.
    • Evaporate the solvent under a stream of nitrogen gas [1].
  • Derivatization Reaction

    • Add 50 µL of MPDNP-F solution (0.4 mg/mL in acetonitrile) and 40 µL of DMAP solution (0.5 mg/mL in acetonitrile) to the dried residue.
    • Gently vortex the mixture and heat at 60°C for 15 minutes.
    • Dry the derivatized sample under nitrogen gas.
    • Reconstitute the residue in 30 µL of 20% acetonitrile for LC-MS/MS analysis [1].
  • LC-MS/MS Analysis Conditions

    • Chromatography Column: Ace Excell C18-PFP (2.1 mm x 100 mm, 2.0 μm)
    • Mobile Phase: A) 0.1% formic acid in water; B) 0.1% formic acid in acetonitrile
    • Flow Rate: 0.4 mL/min
    • Column Temperature: 35°C
    • Gradient: Optimized to achieve separation (see method details in the study)
    • Ionization Mode: Positive Electrospray Ionization (ESI+)
    • Detection: Multiple Reaction Monitoring (MRM) [1]

The following diagram illustrates the complete workflow for this assay:

G cluster_legend Key Step Function Start Serum Sample SPE Solid-Phase Extraction Start->SPE Derivat Derivatization with MPDNP-F SPE->Derivat LC LC Separation (C18-PFP Column) Derivat->LC MS MS/MS Detection (MRM Mode) LC->MS Result Accurate 2ME Quantification MS->Result Sample Prep Sample Prep Analysis Analysis Outcome Outcome

2. Key Performance Data of the Assay

The table below summarizes the performance metrics of this method, demonstrating its high sensitivity and robustness for 2ME measurement in serum.

Assay Parameter Performance Value Experimental Detail / Note
Lower Limit of Quantification (LLOQ) 2.5 pg/mL Indicates excellent sensitivity for low-concentration analytes [1]
Assay Precision Relative Standard Deviation (RSD) < 10% Measured for both intra- and inter-assay variability [1]
Key Isomer Resolution 2ME and 3M4OH are distinguished by MS/MS fragmentation Although these two isomers elute closely in chromatography, their different fragmentation patterns allow for accurate distinction [1]

3. Comparison of Alternative Methods

While the LC-MS/MS method with derivatization is highly recommended, other techniques are also used. The table below compares their pros and cons.

Method Advantages Disadvantages / Limitations
LC-MS/MS with Derivatization (MPDNP-F) High sensitivity (LLOQ 2.5 pg/mL), excellent specificity via fragmentation, considered highly accurate [1] Requires specialized equipment and expertise, involves extra derivatization step
HPLC with Fluorescence Detection (FLD) More accessible equipment, cost-effective [3] Much lower sensitivity (LOQ 10 ng/mL, which is 10,000 pg/mL) [3]
ELISA High throughput, easy to use [2] Prone to cross-reactivity with isomers, leading to overestimation; less reliable for complex matrices [1] [2]

Key Takeaways for Your Experiments

  • For the highest accuracy in clinical research or drug development, the LC-MS/MS method with MPDNP-F derivatization is the gold standard for separating and quantifying 2ME amidst its isomers [1].
  • If using LC-MS/MS, pay close attention to the specific MRM transitions for 2ME and its isomers. Even if chromatographic separation is incomplete, their distinct fragmentation fingerprints can be used for accurate identification and quantification [1].
  • Be cautious when interpreting data from immunoassays, as they may provide overestimated 2ME values due to lack of specificity. If possible, confirm critical results with a mass spectrometry-based method [1] [2].

References

optimizing 2-ME derivatization for LC-MS/MS sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Core Methodology & Performance

This assay uses LC-MS/MS with MPDNP-F derivatization to achieve highly sensitive and accurate quantification of 2-Methoxyestradiol (2-ME) in human serum [1].

  • Derivatization Agent: 1-(2,4-dinitro-5-fluorophenyl)-4,4-dimethylpiperazinium iodide (MPDNP-F) [1].
  • Objective: To enhance detectability in positive ESI-MS/MS and separate 2-ME from its isomers [1].
  • Key Achievement: A Lower Limit of Quantification (LLOQ) of 2.5 pg/mL in serum, demonstrating high sensitivity [1].

The experimental workflow for sample preparation from extraction to analysis is as follows:

Start Start: Serum Sample (180 µL) SPE Solid-Phase Extraction (Oasis HLB μElution plate) Start->SPE Derivatization Derivatization (MPDNP-F, 60°C, 15 min) SPE->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS

Optimization Parameters & Data

For easy comparison, key parameters from the validated method are summarized in the table below.

Parameter Specification / Value Purpose / Note
LLOQ 2.5 pg/mL Lower Limit of Quantification [1]
Sample Volume 180 µL Starting volume of human serum [1]
Internal Standard 2ME-13C6 Corrects for procedural losses [1]
Extraction Plate Oasis HLB μElution Sample clean-up and analyte concentration [1]
Derivatization Reagent MPDNP-F (0.4 mg/mL) Enhances MS sensitivity & enables separation [1]
Derivatization Catalyst DMAP (0.5 mg/mL) Catalyst for the derivatization reaction [1]
Reaction Time & Temp. 15 min at 60°C Optimal conditions for complete derivatization [1]
LC Column Ace Excell C18-PFP Provides necessary separation from isomers [1]
MS Mode Positive ESI MPDNP-F derivative is detected in positive mode [1]

Frequently Asked Questions & Troubleshooting

Q1: The sensitivity for 2-ME is lower than expected. What should I check?

  • Verify Derivatization Completion: Ensure the MPDNP-F and DMAP solutions are fresh and prepared accurately. Confirm the reaction is run for the full 15 minutes at 60°C [1].
  • Check MS Transitions: For the MPDNP-F derivative of 2-ME, optimize the MS/MS parameters. While the specific MRM transition is not listed in the results, the general rule is to use at least two MRM pairs for each compound: one for quantification and a second for confirmation [2].
  • Inspect Sample Clean-up: A dirty sample can suppress the ionization of the analyte. Ensure the SPE washing steps (with water and 50% MeOH) are performed correctly to remove matrix interferences without eluting the analyte [1] [3].

Q2: I am having trouble separating 2-ME from its isomer 3M4OH.

  • Chromatographic Separation: The method indicates that under the optimized LC conditions, the derivatized 2-ME and 3M4OH elute closely. The primary means of distinction is through their different fragmentation patterns in MS/MS [1].
  • Action: Ensure your MS/MS method is tuned to monitor the unique fragment ions for each isomer. This relies on spectral specificity rather than baseline chromatographic separation [1].

Q3: My LC-MS/MS system shows shifting retention times or no peaks. Is this an LC or MS issue? This is a common instrumentation problem. Please refer to the following diagnostic flowchart:

Start Issue: Shifting RTs or No Peaks LC Check LC System Start->LC Pressure Pressure stable? (High/Low/No pressure?) LC->Pressure MS Check MS System Pressure->MS No, troubleshoot pressure Tune MS performance check: - Calibrate - Tune with standard Pressure->Tune Yes Tune->MS Poor signal

  • For LC issues (pressure, retention time shifts), check for leaks, clogged lines/frits, or mobile phase degradation [4]. For method robustness, set source voltages and gas flows to a maximum plateau where small changes do not produce large signal fluctuations [3].
  • For MS issues (no signal), verify that the ion source parameters (gas flows, temperature, voltages) are optimized for the 2-ME-MPDNP derivative. Autotune the instrument and then perform a manual tune for key parameters [3] [4].

Q4: Why was MPDNP-F chosen over other derivatization reagents? The previous study using this reagent for Estradiol (E2) demonstrated high sensitivity and specificity [1]. The derivatization procedure is known to be effective for estrogen metabolites, making it a suitable choice for 2-ME. It significantly enhances the detectability of 2-ME in positive ESI-MS/MS [1].

Methodology Key Points

  • Isomer Differentiation: This method's strength is its combined use of chromatographic separation and unique MS/MS fragmentation to distinguish 2-ME from critical isomers like 4ME, 3M2OH, and 3M4OH [1].
  • Assay Validation: The reported method was fully validated, showing satisfactory intra- and inter-assay precision, accuracy, and stability [1].

References

2-Methoxyestradiol vs genistein cytotoxicity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity and Mechanism Comparison

The table below summarizes the core findings from a 1999 comparative study and general mechanistic information [1] [2] [3].

Feature 2-Methoxyestradiol (2ME2) Genistein
Chemical Nature Endogenous estrogen metabolite [4] [5] Phytoestrogen isoflavone (from soy) [6] [7]
Primary Anticancer Mechanisms Tubulin polymerization inhibition; Anti-angiogenesis; Apoptosis induction [1] [4] [8] Tyrosine kinase inhibition; Proteolysis inhibition; Cell cycle arrest; Apoptosis induction [1] [6] [7]
Comparative Cytotoxicity (IC₅₀) Lower IC₅₀ across all tested human tumour cell lines [1] Higher IC₅₀ than 2ME2 [1]
Effect on Proteolytic Balance No clear net shift in proteolytic balance in most cell lines [1] Consistent shift towards anti-proteolysis [1]
Key Molecular Targets Tubulin, p53 signaling, Superoxide Dismutase [4] [8] [9] Tyrosine kinases, Topoisomerase II, MMP/TIMP, uPA/PAI balances [1] [6]
Estrogen Receptor (ER) Interaction Very low affinity; actions are ER-independent [4] [8] Binds to ERβ; can have estrogenic/anti-estrogenic effects [6]

Key Experimental Data and Models

The following tables provide greater detail on the experimental models and specific findings from the research.

Table 1: Comparative Study Experimental Models (1999) [1]

Cell Line/Model Key Findings on 2ME2 Key Findings on Genistein
Multiple Human Tumour Cell Lines Demonstrated greater potency (lower IC₅₀) than genistein. Less potent than 2ME2 but induced a consistent anti-proteolytic shift.
WAC-2 Neuroblastoma (N-myc oncogene) Induced a significant anti-proteolytic shift in the MMP/TIMP balance. Induced a shift towards anti-proteolysis.

Table 2: Selectivity in Resistant Cancer Models [8]

Cell Line/Model Key Findings on 2ME2
MCF-7 (ER+ Breast Cancer) IC₅₀ = 6.79 µM
LTED (Endocrine-Resistant Breast Cancer) IC₅₀ = 0.93 µM; Induced G2/M cell cycle arrest; Efficacy linked to high TUBB2B tubulin isotype expression.

Table 3: Genistein's Effects on Cervical Cancer Cells [7]

Cell Line Key Findings on Genistein
HeLa IC₅₀ ~35-80 µM; induced S and G2/M phase arrest; increased apoptosis; inhibited migration.
ME-180 IC₅₀ ~60 µM; induced G2/M phase arrest.
SiHa IC₅₀ ~80 µM; induced apoptosis; reversed methylation of tumor suppressor gene RARβ2.

Detailed Experimental Protocols

For researchers looking to replicate or understand the foundational data, here is a summary of the key methodologies used in these studies.

1. Cytotoxicity and Cell Proliferation Assays

  • Common Assays: [³H]-Thymidine incorporation assay (measures DNA synthesis), BrdU ELISA (measures cell proliferation), and MTT assay (measures cell metabolic activity) [5] [8].
  • Typical Procedure: Cells are seeded in multi-well plates and allowed to adhere. The following day, they are treated with a range of concentrations of 2ME2, genistein, or a vehicle control (e.g., DMSO) for a set duration (e.g., 24-72 hours). The relevant reagent ([³H]-Thymidine, BrdU, or MTT) is added, and the signal is measured using a scintillation counter, plate reader, or spectrophotometer. IC₅₀ values are calculated from the resulting dose-response curves [8] [7].

2. Analysis of Apoptosis and Cell Cycle

  • Flow Cytometry: This is the standard method. After drug treatment, cells are harvested, fixed, and stained with a DNA-binding dye like Propidium Iodide (PI). The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M) and to identify a sub-G1 peak, which indicates apoptotic cells with fragmented DNA [4] [8].
  • Western Blotting: To confirm apoptosis, researchers detect protein markers such as cleaved Poly (ADP-ribose) polymerase (PARP) and caspases. For cell cycle analysis, levels of proteins like cyclin B1 and CDK1 are examined [9] [7].

3. Mechanisms of Action: Key Protocols

  • Tubulin Polymerization Assay: The effect of 2ME2 on tubulin is directly tested in in vitro polymerization assays. Purified tubulin is incubated with the drug, and the rate and extent of polymerization are measured by the increase in light absorbance at 350 nm over time [8].
  • Proteolytic Balance Analysis: To study the effect on matrix degradation, media conditioned by tumor cells is collected. The activities of enzymes like Matrix Metalloproteinases (MMPs) and their inhibitors (TIMPs) are analyzed using techniques like zymography (to detect enzyme activity) and ELISA (to quantify protein levels) [1].

Mechanisms of Action Pathways

The diagrams below illustrate the primary anticancer mechanisms for each compound, providing a clear visual summary of the information in the tables.

g1_2me2_pathway This compound (2ME2) Anticancer Mechanisms cluster_1 Microtubule & Cell Cycle Disruption cluster_2 p53-Dependent Apoptosis cluster_3 Anti-angiogenesis 2ME2 2ME2 Binds Tubulin (Colchicine site) Binds Tubulin (Colchicine site) 2ME2->Binds Tubulin (Colchicine site) p53 Upregulation p53 Upregulation 2ME2->p53 Upregulation Inhibits Endothelial Cell Proliferation Inhibits Endothelial Cell Proliferation 2ME2->Inhibits Endothelial Cell Proliferation Biphasic VEGF Modulation* Biphasic VEGF Modulation* 2ME2->Biphasic VEGF Modulation* Inhibits Polymerization Inhibits Polymerization Binds Tubulin (Colchicine site)->Inhibits Polymerization Mitotic Arrest (G2/M Phase) Mitotic Arrest (G2/M Phase) Inhibits Polymerization->Mitotic Arrest (G2/M Phase) Apoptosis Apoptosis Mitotic Arrest (G2/M Phase)->Apoptosis p21 Upregulation p21 Upregulation p53 Upregulation->p21 Upregulation Pro-apoptotic Signaling Pro-apoptotic Signaling p53 Upregulation->Pro-apoptotic Signaling Cell Cycle Arrest Cell Cycle Arrest p21 Upregulation->Cell Cycle Arrest Pro-apoptotic Signaling->Apoptosis Altered Tumor Blood Supply Altered Tumor Blood Supply Inhibits Endothelial Cell Proliferation->Altered Tumor Blood Supply Biphasic VEGF Modulation*->Altered Tumor Blood Supply

g2_genistein_pathway Genistein Anticancer Mechanisms cluster_1 Enzyme & Kinase Inhibition cluster_2 Inhibition of Tumor Invasion cluster_3 Epigenetic & Other Effects Genistein Genistein Inhibits Tyrosine Kinases Inhibits Tyrosine Kinases Genistein->Inhibits Tyrosine Kinases Inhibits Topoisomerase II Inhibits Topoisomerase II Genistein->Inhibits Topoisomerase II Shifts MMP/TIMP Balance Shifts MMP/TIMP Balance Genistein->Shifts MMP/TIMP Balance Demethylates Tumor Suppressor Genes Demethylates Tumor Suppressor Genes Genistein->Demethylates Tumor Suppressor Genes Modulates ROS & Antioxidant Effects Modulates ROS & Antioxidant Effects Genistein->Modulates ROS & Antioxidant Effects Disrupts Growth Signaling Disrupts Growth Signaling Inhibits Tyrosine Kinases->Disrupts Growth Signaling Causes DNA Damage Causes DNA Damage Inhibits Topoisomerase II->Causes DNA Damage Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis Disrupts Growth Signaling->Cell Cycle Arrest & Apoptosis Causes DNA Damage->Cell Cycle Arrest & Apoptosis Reduced ECM Degradation Reduced ECM Degradation Shifts MMP/TIMP Balance->Reduced ECM Degradation Inhibited Metastasis Inhibited Metastasis Reduced ECM Degradation->Inhibited Metastasis Re-expression of Anti-cancer Proteins Re-expression of Anti-cancer Proteins Demethylates Tumor Suppressor Genes->Re-expression of Anti-cancer Proteins

Interpretation and Research Implications

The compiled data indicates that 2ME2 is a more potent cytotoxic agent than genistein in the direct comparative study. Its unique strength lies in its ability to selectively target resistant cancer cells like LTED cells by exploiting their high expression of specific tubulin isotypes [8]. Genistein, while generally less potent, exhibits a broader, multi-target mechanism that includes inhibiting proteolysis and reversing epigenetic silencing of tumor suppressor genes [1] [7].

A critical consideration for 2ME2 is its biphasic, dose-dependent effect. Lower concentrations (e.g., 1 µM) may paradoxically stimulate proliferation and VEGF-A expression in ER+ cells via an ER-α-mediated pathway, while higher concentrations are inhibitory [5]. This underscores the importance of precise dosing in both experimental and potential therapeutic contexts.

References

Experimental Data on 2-ME's Efficacy and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

To support the comparison, here is a summary of key experimental findings and methodologies from the literature.

Quantitative Data from Clinical and Preclinical Studies

Study Type / Model Key Efficacy Findings on 2-ME Experimental Details

| Clinical Trial (Phase II) in taxane-refractory Castration-Resistant Prostate Cancer (CRPC) [1] | - Primary Endpoint (6-mo PFS): Not met; study terminated early for futility.

  • PSA Response: No significant response observed.
  • Metabolic Response (FDG-PET): No metabolic responses in 11 evaluated patients. | - Dosage: 2-ME NCD at 1500 mg orally, four times daily in 28-day cycles.
  • Patient Population: 21 men with metastatic CRPC who progressed on one prior taxane regimen. | | Preclinical Study in Osteosarcoma (143B cells) [2] | - Cell Viability: Reduced in a concentration-dependent manner.
  • Mitochondrial Fission: Significantly increased.
  • Apoptosis Proteins: Upregulated expression of Drp1 and BAX, activating the intrinsic apoptosis pathway. | - Dosage: 10 nM (physiological) to 1 µM (pharmacological).
  • Incubation Time: 8 hours.
  • Key Assays: MTT for viability, confocal microscopy for protein localization, Western blot for protein expression. | | Preclinical Study in Lung Cancer (A549 cells) under Hypoxia [3] | - Apoptosis: Significant increase under normoxia, but not under hypoxia.
  • HIF-1α & HIF-2α: 2-ME significantly decreased both protein and mRNA levels under hypoxic conditions. | - Dosage: 10 µM.
  • Incubation Time: 72 hours.
  • Key Assays: Flow cytometry (Annexin V) for apoptosis, Western blot, real-time PCR, immunocytochemistry. |

Detailed Experimental Protocol for Assessing 2-ME's Effects

The following workflow visualizes a standard methodology used in preclinical studies to evaluate 2-ME's anticancer mechanisms, synthesizing protocols from multiple sources [4] [3] [2].

G start Cell Seeding and Culture (e.g., 143B, A549) step1 Treatment with 2-ME (Varying concentrations & durations) start->step1 step2 Cell Harvest and Analysis step1->step2 step3 Mechanistic Investigation step2->step3 assay1 Viability Assays (MTT, Crystal Violet) step2->assay1 assay2 Apoptosis Detection (Annexin V/PI Flow Cytometry) step2->assay2 assay3 Protein Expression (Western Blot, Immunofluorescence) step3->assay3 assay4 Gene Expression (Real-time PCR) step3->assay4 assay5 Microscopy (Confocal, Electron Microscopy) step3->assay5

  • 2-ME is not a direct replacement for conventional chemotherapy. Its clinical efficacy as a single agent in advanced, treatment-refractory cancers has been limited [1]. Its potential may lie in its cytostatic properties, potentially slowing disease progression rather than causing rapid tumor regression [1].
  • The value of 2-ME may be in its multi-targeted mechanism. It simultaneously attacks cancer through antiangiogenic, antiproliferative (via HIF inhibition), and pro-apoptotic (via mitochondrial disruption) pathways [1] [4] [3]. This makes it an interesting candidate for combination therapy with conventional cytotoxic drugs, potentially to overcome resistance or suppress pro-survival pathways.
  • Future research on 2-ME should consider earlier-stage disease settings where its cytostatic action could be more effective, and focus on rational drug combinations that leverage its unique mechanisms of action.

References

2-ME comparison paclitaxel microtubule inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Paclitaxel Data Summary

Aspect Available Experimental Data for Paclitaxel
Primary Molecular Mechanism Binds to β-tubulin, promotes microtubule assembly and stabilizes the polymerized structure, thereby blocking cell cycle progression at mitosis [1] [2].
Key Experimental Findings At low, clinically relevant concentrations, it suppresses microtubule dynamics without significantly affecting polymer mass [3] [4]. It can induce a mitotic arrest or promote chromosome mis-segregation [3].
Commonly Used In Vitro Models Human cancer cell lines (e.g., HeLa, ovarian cancer lines, B-cell lymphomas, pancreatic cancer lines) [3] [5] [6].
Typical In Vivo Models Mouse xenograft models (e.g., ovarian cancer, pancreatic cancer, patient-derived xenografts/PDX) [5] [6] [7].
Sample Experimental Readout Cell cycle analysis (G2/M arrest), apoptosis assays (Annexin V, caspase-3), dynamic instability parameters, tumor volume measurement, survival analysis [3] [5] [8].

Paclitaxel Mechanism and Experimental Pathways

The following diagram illustrates the established mechanism of paclitaxel and common experimental pathways for validating its activity, based on the available research.

G cluster_mechanism Mechanism of Action Paclitaxel Paclitaxel MicrotubuleStabilization Microtubule Stabilization Paclitaxel->MicrotubuleStabilization Binds β-tubulin SuppressedDynamics Suppressed Microtubule Dynamics MicrotubuleStabilization->SuppressedDynamics Prevents depolymerization MitoticBlock Mitotic Block (G2/M Phase Arrest) SuppressedDynamics->MitoticBlock Disrupts spindle function CellularEffects Cellular Effects MitoticBlock->CellularEffects Apoptosis Induction of Apoptosis CellularEffects->Apoptosis ChromosomeMissegregation Chromosome Missegregation CellularEffects->ChromosomeMissegregation ExpValidation Experimental Validation FACS Flow Cytometry (Cell Cycle, Annexin V) ExpValidation->FACS Viability Cell Viability Assays (IC50, ATP quantification) ExpValidation->Viability Microscopy Fluorescence Microscopy (Mitotic Index, Spindle) ExpValidation->Microscopy InVivo In Vivo Studies (Tumor Growth, Survival) ExpValidation->InVivo Apoptosis->ExpValidation ChromosomeMissegregation->ExpValidation

Suggestions for Finding 2-ME Data

To build your complete comparison guide, I suggest you try the following approaches to locate the necessary information on 2-ME:

  • Use specialized scientific databases: Conduct a targeted search in repositories like PubMed, Google Scholar, or SciFinder. Using specific queries such as "2-Methoxyestradiol microtubule inhibition mechanism" or "2-ME tubulin binding" may yield the required experimental data.
  • Consult specialized reviews: Look for review articles on microtubule inhibitors, which often contain comparative tables or discussions on different agents, including 2-ME.
  • Explore structural data: If available, consult resources like the Protein Data Bank (PDB) for structures of tubulin bound to 2-ME, which can provide high-resolution mechanistic insights.

References

2-Methoxyestradiol versus aromatase inhibitors PAH

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Therapeutic Rationale

Feature 2-Methoxyestradiol (2ME2) Aromatase Inhibitors (e.g., Anastrozole)
Molecular Target Non-estrogenic metabolite of 17β-estradiol (E2) [1] [2] Aromatase enzyme (CYP19A1) [1] [3]
Primary Mechanism Multiple pathways: anti-proliferative, anti-angiogenic, anti-inflammatory, immunomodulatory [1] [4] Reduces systemic and local production of estrogens (E2, E1) [1] [3]
Therapeutic Rationale Dysregulated estradiol metabolism in PAH; 2ME2 may mediate beneficial effects of E2 without its pathogenic potential [1] [2] Elevated E2 levels linked to PAH risk and worse prognosis; limiting E2 exposure is therapeutic [1] [3]

Preclinical and Clinical Efficacy Data

Aspect This compound (2ME2) Aromatase Inhibitors (e.g., Anastrozole)
In-Vivo Models & Effects Attenuates MCT-induced PH; reduces vascular remodeling, inflammation, RV hypertrophy [1]. Reduces cerebral vasospasm post-SAH [5]. Blunts/attenuates PH in hypoxic mice and Su5416+Hx rats; reverses PH in BMPR2-mutant mice [1] [3].
Key Cellular Effects Inhibits PASMC/PAEC proliferation; induces G2/M cell cycle arrest; disrupts microtubules; inhibits HIF-1α, VEGF, NFATc1, STAT3; reduces T-cell activation/cytokine production [1] [4] [6]. Reduces elevated E2 levels; mechanism in PAH patients not fully elucidated (preclinical: anti-proliferative/anti-remodeling) [3].
Human Clinical Trial Data Awaiting robust clinical trials specific to PAH [1] Phase II "proof-of-principle" RCT (2017): significantly reduced E2 levels, safe/well-tolerated, improved 6MWD. No effect on TAPSE or NT-proBNP [3].
Clinical Status in PAH Experimental investigational agent [1] Repurposed cancer drug; completed initial small-scale RCT; larger trials may be warranted [3].

Summary of Key Characteristics

Characteristic This compound (2ME2) Aromatase Inhibitors (e.g., Anastrozole)
Origin/Status Endogenous metabolite; novel therapeutic candidate [1] [2] Synthetic pharmaceutical; FDA-approved for breast cancer [3]
Primary Advantage Multi-mechanistic, "disease-modifying" potential targeting proliferation, inflammation, immunity [1] [4] Established human safety profile; directly targets known risk factor (high E2) [3]
Primary Challenge Limited clinical data in PAH; requires formulation development for bioavailability [1] [4] Potential long-term side effects of systemic estrogen deprivation; modest efficacy in initial trial [3]

Experimental Protocols for Key Studies

For researchers aiming to replicate or build upon these findings, here are the methodologies from pivotal studies.

Protocol 1: Assessing 2ME2 in a Rat Model of PAH

This protocol is based on the foundational study that first linked 2ME2 to PAH [1].

  • Disease Model: Monocrotaline (MCT)-induced PH in female rats.
  • Intervention: 2ME2 administered via subcutaneous injection.
  • Dosing Regimen: A daily dose of 5 mg/kg or 25 mg/kg.
  • Treatment Duration: Continued from the day of MCT injection for a period of three weeks.
  • Primary Outcome Assessment: Hemodynamic and morphological analysis performed at the 3-week endpoint. Key metrics include:
    • Right Ventricular Systolic Pressure (RVSP)
    • Right Ventricular Hypertrophy (RVH)
    • Degree of pulmonary vascular remodeling
Protocol 2: Assessing Anastrozole in a Clinical PAH Population

This protocol outlines the first randomized controlled trial of anastrozole in human PAH [3].

  • Study Design: A randomized, double-blind, placebo-controlled "proof-of-principle" pilot trial.
  • Participants: 18 patients with PAH (postmenopausal women and men).
  • Intervention: Anastrozole 1 mg or matching placebo in a 2:1 ratio.
  • Treatment Duration: 3 months.
  • Primary Outcomes (co-primary):
    • Percent change from baseline in 17β-estradiol (E2) levels.
    • Percent change from baseline in TAPSE (Tricuspid Annular Plane Systolic Excursion).
  • Key Secondary Outcomes:
    • 6-minute-walk distance (6MWD)
    • Other sex hormone levels (estrone, testosterone)
    • Additional echocardiographic parameters
    • NT-proBNP levels
    • WHO functional class
    • Health-related quality of life (SF-36)

Signaling Pathways and Experimental Workflows

The therapeutic effects of these agents involve complex signaling pathways. The diagram below illustrates the key pathways and mechanisms for 2ME2, based on preclinical evidence [1] [4] [6].

G cluster_0 This compound (2ME2) Actions cluster_1 Pulmonary Arterial Hypertension (PAH) Pathobiology AntiProlif Anti-Proliferative Effects PAH_Phenotype PAH Phenotype • Vascular Cell Proliferation • Impaired Apoptosis • Angiogenesis • Inflammation • Immune Dysregulation AntiProlif->PAH_Phenotype Attenuates AntiAngio Anti-Angiogenic Effects AntiAngio->PAH_Phenotype Attenuates AntiInflam Anti-Inflammatory & Immunomodulatory AntiInflam->PAH_Phenotype Attenuates Microtubule Disruption of Microtubule Dynamics Microtubule->AntiProlif G2/M Arrest HIF1a Inhibition of HIF-1α Activity HIF1a->AntiAngio ↓ VEGF NFAT Inhibition of NFATc1 Nuclear Translocation NFAT->AntiInflam ↓ T-cell Activation ↓ IL-17 STAT3 Inhibition of STAT3 Phosphorylation STAT3->AntiInflam ↓ M2 Macrophage Polarization AromataseInhibit Inhibition of Aromatase Activity AromataseInhibit->AntiProlif ↓ Local Estrogen Production

The diagram below illustrates the core therapeutic concept of aromatase inhibition and its position in the broader context of estrogen metabolism in PAH [1] [3] [2].

G cluster_0 Reported Effects in PAH Context Androgens Androgen Precursors (Androstenedione, Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Conversion Estrogens Estrogens (E1, E2) Aromatase->Estrogens TwoME2 This compound (2ME2) (Non-estrogenic, Potential Therapeutic) Estrogens->TwoME2 CYP450-mediated Metabolism Pathogenic Potential Pathogenic Effects • Vascular Remodeling • Pro-angiogenic • Pro-inflammatory Estrogens->Pathogenic The 'Estrogen Paradox' Protective Potential Protective Effects • Anti-proliferative • Anti-inflammatory • Disease Modifying TwoME2->Protective AI Aromatase Inhibitors (e.g., Anastrozole) AI->Aromatase Inhibits

Research Implications and Future Directions

The comparative analysis highlights distinct profiles for 2ME2 and aromatase inhibitors:

  • For 2ME2: The promising multi-mechanistic, preclinical data warrants investment in formulation development to overcome bioavailability challenges and the design of robust clinical trials to validate its disease-modifying potential in humans [1] [4].
  • For Aromatase Inhibitors: The established safety profile and positive signal in a pilot trial support the initiation of larger, longer-term Phase II/III trials. Research should also focus on identifying biomarkers to predict response and managing the long-term consequences of estrogen suppression [3].

It is crucial to note the "estrogen paradox" in PAH, where estrogen appears to have both protective and detrimental effects, potentially in different tissues (e.g., vasculature vs. right ventricle) [2]. This complexity underscores the need for targeted therapeutic strategies.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

302.18819469 Da

Monoisotopic Mass

302.18819469 Da

Heavy Atom Count

22

Appearance

white solid powder

Melting Point

189 - 190 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6I2QW73SR5

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311+H331 (92.68%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (92.68%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (92.68%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (92.68%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92.68%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (92.68%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (92.68%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (92.68%): May cause cancer [Danger Carcinogenicity];
H360 (92.68%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H372 (92.68%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (95.12%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (95.12%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of breast cancer and inflammatory diseases such as rheumatoid arthritis.

Pharmacology

2-Methoxyestradiol belongs to the family of drugs called angiogenesis inhibitors. It also acts as a vasodilator.
2-Methoxyestradiol is an orally bioavailable estradiol metabolite with potential antineoplastic activity. 2-Methoxyestradiol inhibits angiogenesis by reducing endothelial cell proliferation and inducing endothelial cell apoptosis. This agent also inhibits tumor cell growth by binding to tubulin, resulting in antimitotic activity, and by inducing caspase activation, resulting in cell cycle arrest in the G2 phase, DNA fragmentation, and apoptosis. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents

Mechanism of Action

2-Methoxyestradiol is an angiogenesis inhibitor, and has been shown to attack both tumor cells and their blood supply in preclinical testing. 2-methoxyestradiol is a naturally occurring estrogen metabolite but has no undesired estrogenic activity.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

362-07-2

Metabolism Metabolites

In vivo metabolism, assessed using 24-h collections of urine from cancer patients treated with 2ME2 revealed that <0.01% of the total administered dose of 2ME2 is excreted unchanged in urine and about 1% excreted as glucuronides. Collectively, this suggests that glucuronidation and subsequent urinary excretion are elimination pathways for 2ME2.
2-O-methoxyestradiol has known human metabolites that include 2-Methoxy-estradiol-17beta 3-glucuronide.
2-O-methoxyestradiol is a known human metabolite of 2-hydroxyestradiol.

Wikipedia

2-Methoxyestradiol

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C18 steroids (estrogens) and derivatives [ST0201]

Dates

Last modified: 08-15-2023
1: Perez-Sepulveda A, España-Perrot PP, Norwitz ER, Illanes SE. Metabolic pathways involved in 2-methoxyestradiol synthesis and their role in preeclampsia. Reprod Sci. 2013 Sep;20(9):1020-9. doi: 10.1177/1933719113477483. Epub 2013 Mar 1. Review. PubMed PMID: 23456663; PubMed Central PMCID: PMC3745713.
2: Machado-Linde F, Pelegrin P, Sanchez-Ferrer ML, Leon J, Cascales P, Parrilla JJ. 2-methoxyestradiol in the pathophysiology of endometriosis: focus on angiogenesis and therapeutic potential. Reprod Sci. 2012 Oct;19(10):1018-29. doi: 10.1177/1933719112446080. Epub 2012 Aug 8. Review. PubMed PMID: 22875846.
3: Peyrat JF, Brion JD, Alami M. Synthetic 2-methoxyestradiol derivatives: structure-activity relationships. Curr Med Chem. 2012;19(24):4142-56. Review. PubMed PMID: 22709003.
4: Verenich S, Gerk PM. Therapeutic promises of 2-methoxyestradiol and its drug disposition challenges. Mol Pharm. 2010 Dec 6;7(6):2030-9. doi: 10.1021/mp100190f. Epub 2010 Oct 21. Review. PubMed PMID: 20831190; PubMed Central PMCID: PMC3059899.
5: Mueck AO, Seeger H. 2-Methoxyestradiol--biology and mechanism of action. Steroids. 2010 Oct;75(10):625-31. doi: 10.1016/j.steroids.2010.02.016. Epub 2010 Mar 7. Review. PubMed PMID: 20214913.
6: Dubey RK, Jackson EK. Potential vascular actions of 2-methoxyestradiol. Trends Endocrinol Metab. 2009 Oct;20(8):374-9. doi: 10.1016/j.tem.2009.04.007. Epub 2009 Sep 4. Review. PubMed PMID: 19734053; PubMed Central PMCID: PMC2761235.
7: Kirches E, Warich-Kirches M. 2-methoxyestradiol as a potential cytostatic drug in gliomas? Anticancer Agents Med Chem. 2009 Jan;9(1):55-65. Review. PubMed PMID: 19149482.
8: Dragun D, Haase-Fielitz A. Low catechol-O-methyltransferase and 2-methoxyestradiol in preeclampsia: more than a unifying hypothesis. Nephrol Dial Transplant. 2009 Jan;24(1):31-3. doi: 10.1093/ndt/gfn534. Epub 2008 Nov 27. Review. PubMed PMID: 19039028.
9: Sutherland TE, Anderson RL, Hughes RA, Altmann E, Schuliga M, Ziogas J, Stewart AG. 2-Methoxyestradiol--a unique blend of activities generating a new class of anti-tumour/anti-inflammatory agents. Drug Discov Today. 2007 Jul;12(13-14):577-84. Epub 2007 Jun 26. Review. PubMed PMID: 17631253.
10: Dantas AP, Sandberg K. Does 2-methoxyestradiol represent the new and improved hormone replacement therapy for atherosclerosis? Circ Res. 2006 Aug 4;99(3):234-7. Review. PubMed PMID: 16888248.

Explore Compound Types